4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKGFHRWVSQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a fluorophenylthio moiety introduces unique physicochemical properties, such as altered lipophilicity and metabolic stability, making these derivatives valuable building blocks in drug discovery. This guide provides a comprehensive technical overview of this compound, a compound of interest for synthetic and medicinal chemists. Due to the limited availability of published data on this specific molecule, this document integrates information from closely related analogs and foundational chemical principles to offer a robust and practical resource.
Chemical Identity and Physicochemical Properties
This compound is a piperidine derivative featuring a fluorophenylthio group attached to a methyl substituent at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₇ClFNS | Calculated |
| Molecular Weight | 261.79 g/mol | Calculated |
| CAS Number | Not broadly available; a 3-fluoro isomer has CAS 1353963-00-4.[1][2] | Supplier Data |
| Physical Form | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[3] | Inferred |
| Melting Point | Not reported. For comparison, 4-(4-fluorophenyl)piperidine has a predicted boiling point of 430.1±40.0 °C.[4] | Analog Data |
| pKa | The piperidine nitrogen is basic; the pKa of the conjugate acid is expected to be around 8-10. | Inferred |
Synthesis and Purification
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available piperidine derivatives. The following protocol is a representative method based on established chemical transformations for similar structures.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-(((methylsulfonyl)oxy)methyl)piperidine
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-4-(((4-fluorophenyl)thio)methyl)piperidine
-
In a separate flask under a nitrogen atmosphere, dissolve 4-fluorothiophenol (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of the crude N-Boc-4-(((methylsulfonyl)oxy)methyl)piperidine from Step 1 in anhydrous THF to the thiophenoxide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-(((4-fluorophenyl)thio)methyl)piperidine (1 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in dioxane or ether (4M, 3-4 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC.
-
Upon completion, collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A typical method might use a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid or formic acid.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the piperidine ring, the methylene bridge, and the 4-fluorophenyl group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the free base.
Potential Applications in Research and Drug Discovery
While specific biological activities for this compound are not widely reported, its structural motifs are present in many biologically active molecules.
-
Central Nervous System (CNS) Agents: Fluorophenyl piperidine derivatives are known to interact with various CNS targets, including serotonin and dopamine transporters.[8] This compound could serve as a key intermediate in the synthesis of novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.
-
Enzyme Inhibitors: The thioether linkage and the fluorinated phenyl ring can participate in key binding interactions with enzyme active sites. This scaffold could be explored for developing inhibitors of various enzymes, such as histone demethylases or kinases.
-
Molecular Probes: The fluorine atom can be used as a reporter for ¹⁹F NMR studies, making this compound a potential tool for studying drug-target interactions and cellular uptake.
Safety and Handling
Substituted piperidines should be handled with care, assuming they may be hazardous.[3] The following precautions are recommended based on the general properties of this chemical class.[9][10][11]
-
GHS Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
References
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4-(4-Fluorophenyl)piperidine. (2024). ChemBK. [Link]
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Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
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3-(4-Fluorophenyl)piperidine. PubChem. (n.d.). [Link]
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Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog. [Link]
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A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
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The conformational preferences of fluorinated piperidine derivatives... ResearchGate. (n.d.). [Link]
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Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
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a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. (n.d.). [Link]
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Physicochemical characteristics of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful candidacies are built. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is intended for researchers, medicinal chemists, and formulation scientists actively engaged in the evaluation of novel chemical entities. We will delve into the essential physicochemical and analytical characterization of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, a molecule of interest within contemporary research pipelines.
This document eschews a generic, templated approach. Instead, it is structured to provide a logical and practical workflow for the comprehensive analysis of this specific compound. The methodologies described herein are grounded in established principles and authoritative guidelines, ensuring scientific rigor and reproducibility. Our focus will be on not just the "what" but the "why" – elucidating the rationale behind experimental choices and the interpretation of the resulting data. Every protocol is designed to be a self-validating system, providing you with the tools to generate trustworthy and actionable insights.
Introduction to 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl is a heterocyclic compound featuring a piperidine ring, a flexible linker containing a thioether, and a fluorinated phenyl group. The hydrochloride salt form is common for amine-containing compounds to improve solubility and stability. A comprehensive understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.
Table 1: Core Compound Information
| Property | Value | Source |
| IUPAC Name | 4-{[(4-fluorophenyl)sulfanyl]methyl}piperidine hydrochloride | |
| CAS Number | 1289384-72-0 | |
| Molecular Formula | C₁₂H₁₇ClFNS | |
| Molecular Weight | 261.78 g/mol | |
| Purity (Typical) | ≥95% | |
| Storage | Store at room temperature |
Fundamental Physicochemical Characterization
The following sections outline the experimental protocols for determining the key physicochemical parameters of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range can suggest the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[1]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.[2]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[1]
-
Heating Rate: Initially, heat rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[3]
Solubility Profile
A comprehensive solubility profile across a physiologically relevant pH range is essential for predicting oral absorption and guiding formulation development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[4]
-
Sample Addition: Add an excess of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl to a known volume of each buffer in separate sealed vials. The goal is to achieve a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[5]
Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and receptor binding. For 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, the pKa of the piperidine nitrogen is of primary interest.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound in deionized water with a known ionic strength.[6][7]
-
Titration: Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.[6][7]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[7] For multi-ionizable compounds, second-derivative plots can aid in identifying the inflection points.[8]
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP (for the neutral species) and LogD (at a specific pH) are measures of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture for a set period to allow for partitioning.[9][10]
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Structural and Spectroscopic Analysis
Spectroscopic techniques provide unambiguous confirmation of the chemical structure and can be used for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄).[11] For hydrochloride salts that may have solubility issues, alkaline deuterated methanol can be used to neutralize the salt in situ.[12] Ensure the sample is free of particulate matter by filtering it into the NMR tube.[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: Expect signals for the aromatic protons on the fluorophenyl ring, the methylene protons of the linker and piperidine ring, and the methine proton of the piperidine ring. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule. The carbon atoms attached to fluorine and sulfur will have characteristic chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[14]
-
Pellet Formation: Compress the mixture in a pellet die under high pressure to form a thin, transparent pellet.[15][16]
-
Data Acquisition: Obtain the FTIR spectrum of the KBr pellet.
-
Spectral Interpretation: Expect characteristic absorption bands for N-H stretching (from the protonated piperidine), C-H stretching (aromatic and aliphatic), C-S stretching, and C-F stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode.
-
Spectral Interpretation: The protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of the free base. Tandem MS (MS/MS) can be used to study the fragmentation patterns, which would likely involve cleavage of the thioether linkage and fragmentation of the piperidine ring.[17][18]
Stability and Degradation Profile
Understanding the stability of a drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.
Stability-Indicating Method Development
A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.
Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation
-
Stress Conditions: Subject the compound to various stress conditions as per ICH guidelines, including:
-
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
-
Characterization of Degradants: If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS/MS.
Formal Stability Studies
Formal stability studies are conducted under long-term and accelerated storage conditions as defined by ICH guidelines.
Table 2: ICH Recommended Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
The comprehensive physicochemical characterization of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, as outlined in this guide, provides the foundational knowledge required for its advancement in the drug development process. By systematically applying these methodologies, researchers can generate a robust data package that will inform formulation strategies, predict in vivo behavior, and satisfy regulatory requirements. The principles and protocols detailed herein are designed to be both authoritative and practical, empowering scientists to make data-driven decisions in their pursuit of novel therapeutics.
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An In-Depth Technical Guide to the Structure Elucidation of 4-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The guide moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and crystallographic methods to build an unassailable body of evidence for the compound's molecular structure. Each section details not only the "how" but also the "why" behind experimental choices, ensuring a self-validating analytical workflow. The methodologies described herein are grounded in established scientific principles and are designed to deliver a robust and unambiguous structural assignment.
Introduction: The Imperative for Rigorous Structure Elucidation
The precise chemical structure of a molecule is the foundation upon which its biological activity, safety profile, and therapeutic potential are built. For novel compounds like this compound, an unambiguous structural determination is a critical first step in the drug discovery and development pipeline. The presence of a flexible piperidine ring, a thioether linkage, and a fluorinated aromatic system necessitates a multi-faceted analytical approach to confirm connectivity, stereochemistry, and solid-state conformation. This guide outlines a logical and efficient workflow for achieving this, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
The hydrochloride salt form is often preferred for its improved stability and solubility in polar solvents, making it easier to handle and formulate.[1] The protonation of the basic piperidine nitrogen significantly influences the compound's physicochemical properties.[1]
Integrated Analytical Workflow
The structure elucidation of this compound is best approached as an integrated process where each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be iterative, with the results from one technique informing the interpretation of data from subsequent analyses.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
3.1. Rationale and Experimental Design
Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for providing an accurate mass measurement, which in turn allows for the confident determination of the molecular formula. The presence of sulfur and chlorine atoms with their characteristic isotopic patterns provides an additional layer of confirmation.[2]
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. The theoretical mass of the free base (C₁₂H₁₆FNS) is 225.10, and the hydrochloride salt (C₁₂H₁₇ClFNS) is 261.78.[3] The observed mass should be within a 5 ppm error margin of the calculated mass.
3.3. Expected Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₇ClFNS |
| Molecular Weight | 261.78 g/mol |
| Monoisotopic Mass | 261.07 g/mol |
| Observed Ion (ESI+) | [M+H]⁺ (corresponding to the free base) at m/z 226.10 |
| Isotopic Pattern | Presence of ³⁴S and ³⁷Cl isotopes |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
4.1. Rationale and Experimental Design
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] For the target compound, FTIR is essential for confirming the presence of the piperidine N-H bond (as the hydrochloride salt), the aromatic C-F bond, the C-S thioether linkage, and the aromatic and aliphatic C-H bonds.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
4.3. Expected Data Summary
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (salt) | ~2700-2250 (broad) |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 |
| C=C Aromatic Stretch | ~1600-1450 |
| C-F Stretch | ~1250-1000 |
| C-S Stretch | ~700-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Connectivity
5.1. Rationale and Experimental Design
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to unambiguously assign all proton and carbon signals and to map the connectivity of the atoms within the molecule.
5.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube. The choice of solvent is critical, as the N-H proton of the piperidine hydrochloride may exchange with deuterium in D₂O.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): Identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations (2-3 bonds).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.
5.3. Expected Data Summary and Interpretation
¹H NMR:
-
Aromatic Region (~7.0-7.5 ppm): Two sets of doublets (or a complex multiplet) characteristic of a para-substituted fluorophenyl group.
-
Piperidine and Methylene Protons (~2.5-3.5 ppm): A series of multiplets corresponding to the protons on the piperidine ring and the methylene bridge. The protons adjacent to the nitrogen will be shifted downfield due to the positive charge.[1]
-
N-H Proton: A broad signal that may be exchangeable with D₂O.
¹³C NMR:
-
Aromatic Carbons (~115-165 ppm): Signals for the six carbons of the fluorophenyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Piperidine and Methylene Carbons (~25-55 ppm): Signals for the carbons of the piperidine ring and the methylene bridge.
2D NMR:
-
COSY: Correlations between adjacent protons in the piperidine ring and between the methylene protons and the piperidine ring.
-
HSQC: Direct correlation of each proton signal to its corresponding carbon signal.
-
HMBC: Key correlations will include those from the methylene protons to the piperidine C4 carbon and the sulfur-bearing aromatic carbon, confirming the thioether linkage.
X-ray Crystallography: The Definitive Three-Dimensional Structure
6.1. Rationale and Experimental Design
While NMR provides the connectivity in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[6] This technique is invaluable for confirming the overall molecular geometry, bond lengths, bond angles, and the conformation of the piperidine ring (typically a chair conformation).[7][8]
6.2. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the hydrochloride salt by slow evaporation of a solution in an appropriate solvent (e.g., methanol, ethanol).[7]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
6.3. Expected Structural Features
-
Piperidine Ring Conformation: A chair conformation is expected.[8]
-
Chloride Ion Interaction: The chloride anion will be associated with the protonated piperidinium nitrogen through an N-H···Cl hydrogen bond.[7]
-
Intermolecular Interactions: The crystal packing will likely be stabilized by a network of hydrogen bonds and other intermolecular forces.
Caption: Workflow for X-ray crystallography.
Conclusion: A Unified Structural Assignment
The successful structure elucidation of this compound is achieved through the logical and synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR confirms the presence of key functional groups, a suite of NMR experiments maps the atomic connectivity, and X-ray crystallography provides the definitive three-dimensional structure. This integrated approach ensures a self-validating and unambiguous structural assignment, providing a solid foundation for further research and development of this promising compound.
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Synthesis and Characterization of 4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride (CAS No. 1353963-00-4)
Abstract
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates due to their ability to confer favorable pharmacokinetic properties and engage with biological targets. The title compound, 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride, incorporates a flexible thioether linkage and a fluorinated aromatic ring, features known to modulate metabolic stability, binding affinity, and lipophilicity. This guide outlines a logical and efficient synthetic strategy, beginning with commercially available starting materials, and provides a detailed predicted characterization profile to aid in the identification and quality control of the synthesized compound.
Proposed Synthetic Pathway
The proposed synthesis of 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride is a multi-step process involving the protection of the piperidine nitrogen, activation of a primary alcohol, nucleophilic substitution with a thiol, and subsequent deprotection. This strategy is designed for efficiency and high yield, utilizing common and well-understood chemical transformations.
Synthetic Scheme
Caption: Proposed synthetic workflow for CAS No. 1353963-00-4.
Step-by-Step Experimental Protocols
Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
-
Rationale: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent tosylation and nucleophilic substitution steps. The Boc group is stable under the basic conditions of the following steps and can be readily removed under acidic conditions.[1][2]
-
Protocol:
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine as a crude product, which can often be used in the next step without further purification.
-
Step 2: Tosylation of N-Boc-4-(hydroxymethyl)piperidine
-
Rationale: The primary hydroxyl group is converted to a tosylate, which is an excellent leaving group, to facilitate the subsequent nucleophilic substitution by the thiophenol.[1]
-
Protocol:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (Et₃N) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-4-(tosyloxymethyl)piperidine. The crude product can be purified by flash chromatography if necessary.
-
Step 3: Nucleophilic Substitution with 3-Fluorothiophenol
-
Rationale: The tosylate is displaced by the thiolate anion of 3-fluorothiophenol in an SN2 reaction to form the desired carbon-sulfur bond. Potassium carbonate is used as a base to deprotonate the thiol.[3][4]
-
Protocol:
-
To a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in dimethylformamide (DMF), add 3-fluorothiophenol (1.2 eq) and finely powdered anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude N-Boc-4-(((3-fluorophenyl)thio)methyl)piperidine can be purified by flash column chromatography.
-
Step 4: N-Boc Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt. 4M HCl in dioxane is a common and effective reagent for this transformation, often leading to the precipitation of the product.[2][5]
-
Protocol:
-
Dissolve the purified N-Boc-4-(((3-fluorophenyl)thio)methyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.
-
Predicted Characterization Profile
The following characterization data are predicted based on the chemical structure of 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride and known spectroscopic data for similar compounds.
Physical Properties
| Property | Predicted Value |
| CAS Number | 1353963-00-4 |
| Molecular Formula | C₁₂H₁₇ClFNS |
| Molecular Weight | 261.79 g/mol |
| Appearance | White to off-white solid |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | br s | 2H | -NH₂⁺- (piperidine) |
| ~7.3-7.4 | m | 1H | Ar-H |
| ~7.0-7.2 | m | 3H | Ar-H |
| ~3.2-3.4 | m | 2H | Piperidine-H (axial, adjacent to N) |
| ~2.8-3.0 | m | 3H | Piperidine-H (equatorial, adjacent to N) and -S-CH₂- |
| ~1.8-2.0 | m | 3H | Piperidine-H (axial) and Piperidine-CH |
| ~1.3-1.5 | m | 2H | Piperidine-H (equatorial) |
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, J ≈ 245 Hz) | C-F |
| ~138 (d, J ≈ 8 Hz) | Ar-C |
| ~130 (d, J ≈ 8 Hz) | Ar-CH |
| ~125 | Ar-CH |
| ~115 (d, J ≈ 21 Hz) | Ar-CH |
| ~113 (d, J ≈ 21 Hz) | Ar-CH |
| ~43 | Piperidine-CH₂ (adjacent to N) |
| ~36 | -S-CH₂- |
| ~35 | Piperidine-CH |
| ~29 | Piperidine-CH₂ |
Mass Spectrometry (Predicted, ESI+)
| m/z | Assignment |
| ~226.1 | [M+H]⁺ (free base) |
Conclusion
This technical guide presents a well-reasoned and detailed proposed pathway for the synthesis of 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride (CAS No. 1353963-00-4). The described multi-step synthesis employs robust and high-yielding reactions commonly used in medicinal chemistry. Furthermore, the predicted characterization data provides a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a practical resource for scientists engaged in the synthesis of novel piperidine-based molecules for drug discovery and development.
References
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-
HETEROCYCLES, Vol. 51, No. 10, 1999. Diastereoselective Synthesis of - trans-4-Arylpiperidine-3-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
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Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
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National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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National Institutes of Health. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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PubChem. (n.d.). N-tert-butyloxycarbonyl4-(p-fluorophenoxymethyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]
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Sci-Hub. (n.d.). 320. The synthesis of piperidine derivatives. Part V. Decahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). N ‐Boc‐ O ‐tosylhydroxylamine. Retrieved from [Link]
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The Ascendant Role of Fluorinated Piperidine Thioethers in Neuropharmacology: A Technical Guide to Biological Activity
Executive Summary
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to modulate biological activity is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the biological significance of a unique chemical class: fluorinated piperidine thioether compounds. By dissecting the synergistic contributions of the piperidine ring, the thioether linkage, and fluorine substitution, we illuminate the therapeutic potential of these molecules, particularly in the realm of neuroscience. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating this promising class of compounds.
Introduction: A Trifecta of Pharmacophoric Excellence
The piperidine moiety is a well-established scaffold in a multitude of clinically successful drugs, prized for its ability to confer favorable physicochemical properties and to serve as a versatile template for three-dimensional diversification[1]. When combined with a thioether linkage, which can act as a flexible yet stable linker and engage in specific interactions with biological targets, the resulting piperidine thioether core offers a unique structural motif for drug discovery.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity[2]. The unique electronic properties of fluorine can lead to profound changes in the biological activity of a molecule. Consequently, the amalgamation of these three components—a fluorinated aromatic system, a piperidine core, and a thioether bridge—creates a chemical space ripe for the development of novel therapeutics. This guide will focus on a particularly compelling application of this trifecta: the development of monoamine reuptake inhibitors for the potential treatment of central nervous system (CNS) disorders.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of fluorinated piperidine thioether compounds typically involves a multi-step sequence that strategically assembles the three key components. A common approach begins with a suitably substituted piperidine precursor, followed by the introduction of the thioether and the fluorinated aryl group.
A representative synthetic pathway to a core scaffold, such as (4-fluorophenylsulfanyl)-piperidin-4-yl, is outlined below. This approach highlights the key chemical transformations required to access this class of compounds.
Diagram: General Synthetic Workflow
Caption: A generalized synthetic workflow for fluorinated piperidine thioether compounds.
Biological Activity and Therapeutic Potential: Targeting Monoamine Transporters
A significant body of research has focused on the development of piperidine-based compounds as inhibitors of monoamine transporters, which are responsible for the reuptake of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft[3][4][5]. Imbalances in these neurotransmitter systems are implicated in a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Fluorinated piperidine thioether compounds have emerged as potent monoamine reuptake inhibitors, with some exhibiting a "triple reuptake inhibitor" (TRI) profile, simultaneously blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[6][7][8]. This broad spectrum of activity is hypothesized to offer a more comprehensive therapeutic effect and potentially a faster onset of action compared to selective reuptake inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro potencies of representative fluorinated piperidine thioether analogs as monoamine reuptake inhibitors. The data is compiled from publicly available patent literature and showcases the high affinity of these compounds for the monoamine transporters.
| Compound ID | R Group | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Example 1 | H | 1.2 | 3.5 | 15.0 |
| Example 2 | CH₃ | 2.5 | 4.1 | 20.3 |
| Example 3 | Cl | 0.8 | 2.9 | 12.1 |
Note: Data is illustrative and derived from patent literature (WO/2004/039778). Ki values represent the inhibition constant, with lower values indicating higher potency.
Mechanism of Action: Modulating Synaptic Neurotransmission
The therapeutic effect of fluorinated piperidine thioether compounds as monoamine reuptake inhibitors stems from their ability to increase the concentration and duration of action of serotonin, norepinephrine, and dopamine in the neuronal synapse. By binding to and blocking the respective transporters (SERT, NET, and DAT) on the presynaptic neuron, these compounds prevent the reabsorption of the neurotransmitters, thereby enhancing neurotransmission.
Diagram: Mechanism of Action at the Synapse
Caption: Inhibition of monoamine reuptake at the neuronal synapse.
Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity
The biological activity of fluorinated piperidine thioether compounds can be significantly influenced by subtle structural modifications. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Fluorine Substitution: The position and number of fluorine atoms on the aryl ring can impact binding affinity and metabolic stability. A 4-fluoro substitution is a common feature in many potent analogs, likely contributing to favorable interactions within the transporter binding pocket.
-
Piperidine Substituents: Modifications to the piperidine ring, particularly at the nitrogen atom, can modulate the compound's selectivity profile for the different monoamine transporters.
-
Thioether Linkage: While the thioether linkage is generally well-tolerated, its replacement with other linkers can affect the overall conformation and potency of the molecule.
Experimental Protocols for Biological Evaluation
The characterization of fluorinated piperidine thioether compounds as monoamine reuptake inhibitors requires a battery of in vitro assays to determine their potency and selectivity.
Protocol 1: Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to the target.
Objective: To determine the inhibition constant (Ki) of a test compound for SERT, NET, and DAT.
Materials:
-
Cell membranes expressing the human recombinant SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound (fluorinated piperidine thioether).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting serotonin, norepinephrine, or dopamine uptake.
Materials:
-
HEK293 cells stably expressing the human recombinant SERT, NET, or DAT (or rat brain synaptosomes).
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.
-
Test compound.
-
Cell culture medium or appropriate buffer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period to allow for neurotransmitter uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the concentration of the test compound.
Future Directions and Perspectives
Fluorinated piperidine thioether compounds represent a promising class of molecules with significant potential for the development of novel CNS therapies. Future research in this area will likely focus on:
-
Optimizing Selectivity: Fine-tuning the chemical structure to achieve desired selectivity profiles, such as dual SERT/NET inhibitors or balanced TRIs.
-
Improving Pharmacokinetic Properties: Modifying the scaffold to enhance oral bioavailability, brain penetration, and metabolic stability.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of depression, anxiety, and other CNS disorders.
-
Exploring New Therapeutic Areas: Investigating the potential of this chemical class for other indications where monoamine signaling plays a role.
Conclusion
The strategic combination of a fluorinated aryl group, a piperidine core, and a thioether linkage has yielded a class of compounds with potent biological activity as monoamine reuptake inhibitors. This in-depth technical guide has provided a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. As our understanding of the complexities of CNS disorders continues to evolve, the development of novel chemical entities such as fluorinated piperidine thioethers will be crucial in the pursuit of more effective and safer therapies.
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Butcher, J. W. et al. (2010). Discovery, SAR, and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Kim, M. et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5899-5911. Available at: [Link]
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Sharma, S. et al. (2016). Triple reuptake inhibitors: Design, synthesis and structure–activity relationship of benzylpiperidine–tetrazoles. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. Available at: [Link]
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Rao, T. S. et al. (2012). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research, 4(1), 385-391. Available at: [Link]
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Paudel, K. et al. (2018). Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4447-4457. Available at: [Link]
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Silvestri, R. et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1229-1232. Available at: [Link]
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Liu, L. T. et al. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid Derivatives. Heterocycles, 51(10), 2439-2448. Available at: [Link]
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Paudel, K. et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(4), 400-408. Available at: [Link]
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Paudel, K. et al. (2015). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(4), 400-408. Available at: [Link]
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Wang, L. et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 105, 117659. Available at: [Link]
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The Multifaceted Therapeutic Potential of 4-Fluorophenyl Piperidine Derivatives: An In-depth Technical Guide
Introduction: The Strategic Importance of the 4-Fluorophenyl Piperidine Scaffold in Drug Discovery
The 4-fluorophenyl piperidine moiety represents a privileged scaffold in modern medicinal chemistry, conferring advantageous pharmacokinetic and pharmacodynamic properties to a diverse array of bioactive molecules. The strategic incorporation of a fluorine atom onto the phenyl ring can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity and selectivity. This, combined with the conformational flexibility and synthetic tractability of the piperidine ring, has led to the development of numerous compounds targeting a range of biological entities implicated in various disease states. This technical guide provides a comprehensive exploration of the key therapeutic targets of 4-fluorophenyl piperidine derivatives, offering insights into their mechanisms of action, quantitative biological data, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic discovery efforts.
I. Monoamine Transporters: Modulators of Neurotransmission
A significant class of 4-fluorophenyl piperidine derivatives exhibits high affinity for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, and their modulation is a key strategy for treating a variety of neuropsychiatric disorders.
Mechanism of Action and Therapeutic Relevance
Derivatives based on the 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) scaffold have been extensively studied as potent and selective dopamine reuptake inhibitors.[1][3][4] By blocking DAT, these compounds increase the extracellular levels of dopamine, a neurotransmitter crucial for reward, motivation, and motor control. This mechanism of action makes them promising candidates for the treatment of conditions such as psychostimulant addiction, attention-deficit/hyperactivity disorder (ADHD), and depression.[3] The selectivity for DAT over SERT and NET can be fine-tuned through chemical modifications, allowing for the development of agents with specific pharmacological profiles.[1]
Quantitative Biological Activity Data
The binding affinities of several 4-fluorophenyl piperidine derivatives for monoamine transporters have been determined through radioligand binding assays.
| Compound | Target | Ki (nM) |
| GBR 12909 analog | DAT | 0.5[4] |
| GBR 12909 analog | SERT | 16[4] |
| Piperidine Analog of GBR 12909 | DAT | 3 - 382[5] |
| Chiral Piperazine Analog | DAT | High affinity[6] |
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (4-fluorophenyl piperidine derivatives)
-
Nomifensine (for defining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (e.g., cocaine or GBR 12909).
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of a known DAT inhibitor like nomifensine (for non-specific binding).
-
Add the rat striatal membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Workflow for Monoamine Transporter Ligand Characterization
Caption: Workflow for identifying and optimizing monoamine transporter ligands.
II. Neurokinin-1 (NK1) Receptors: Targeting Emesis and Beyond
A number of 4-fluorophenyl piperidine derivatives have been successfully developed as potent and selective antagonists of the neurokinin-1 (NK1) receptor.[7] The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is involved in pain transmission, inflammation, and the emetic reflex.
Mechanism of Action and Therapeutic Relevance
Aprepitant, a prominent example of a 4-fluorophenyl morpholine (a related scaffold) derivative, acts as a selective NK1 receptor antagonist.[8][9] By blocking the binding of Substance P to NK1 receptors in the brain's vomiting center, aprepitant effectively prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[8][10] This has revolutionized the management of CINV, significantly improving the quality of life for cancer patients. Furthermore, emerging research suggests that NK1 receptor antagonists may have therapeutic potential in other areas, including depression, anxiety, and even as anti-cancer agents by modulating tumor growth and angiogenesis.[11]
Downstream Signaling of the NK1 Receptor
Activation of the G-protein coupled NK1 receptor by Substance P initiates a cascade of intracellular signaling events.[12][13][14][15] This includes the activation of phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These pathways ultimately lead to neuronal excitation and the physiological responses associated with Substance P.
Caption: Simplified signaling pathway of the NK1 receptor.
Experimental Protocol: NK1 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the antagonist activity of test compounds at the NK1 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Substance P
-
Test compounds (4-fluorophenyl piperidine derivatives)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with an injection system
Procedure:
-
Seed the NK1R-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
The antagonist effect of the test compound is determined by its ability to inhibit the Substance P-induced increase in fluorescence.
-
Calculate the IC₅₀ values from the concentration-response curves.
III. Sigma Receptors: Modulators of Cellular Stress and Neuronal Plasticity
The sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype, have emerged as intriguing targets for therapeutic intervention in a range of central nervous system disorders.[16] 4-Fluorophenyl piperidine derivatives have been identified as potent and selective ligands for sigma-1 receptors.[1][17][18]
Mechanism of Action and Therapeutic Relevance
Sigma-1 receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, where they act as molecular chaperones.[19][20] They are involved in regulating a multitude of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[19][20][21] Ligands for the sigma-1 receptor can act as either agonists or antagonists, leading to distinct downstream effects. Haloperidol, a classic antipsychotic, is a well-known sigma receptor ligand.[1][17][18][22] The therapeutic potential of modulating sigma-1 receptors is being explored for conditions such as neurodegenerative diseases (Alzheimer's and Parkinson's disease), neuropathic pain, and psychiatric disorders.[19]
Quantitative Biological Activity Data
The binding affinities of various piperidine derivatives for sigma receptors have been characterized.
| Compound | Target | Ki (nM) |
| Haloperidol | Sigma-1 | 2.8[18] |
| Reduced Haloperidol | Sigma-1 | ~2.8[18] |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 | 4.3[23] |
| Piperidine Derivative 5 | Sigma-1 | 3.61[24] |
Sigma-1 Receptor Signaling and Modulation
Caption: Overview of sigma-1 receptor's modulatory roles.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol details a method for assessing the binding affinity of test compounds for the sigma-1 receptor.[25][26][27]
Materials:
-
Guinea pig brain or liver membrane homogenate (rich source of sigma-1 receptors)
-
-Pentazocine (selective sigma-1 radioligand)
-
Test compounds (4-fluorophenyl piperidine derivatives)
-
Haloperidol or (+)-pentazocine (for defining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a 96-well plate, add the assay buffer, -pentazocine, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Add the membrane preparation to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 90-120 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ and Ki values as described for the DAT binding assay.
IV. Acetylcholinesterase: A Target for Cognitive Enhancement
Certain 4-fluorophenyl piperidine derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][28][29]
Mechanism of Action and Therapeutic Relevance
Donepezil, a well-established drug for the treatment of Alzheimer's disease, contains a piperidine moiety and functions as a reversible, non-competitive inhibitor of AChE.[2][3][28][29][30] By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease. The development of novel 4-fluorophenyl piperidine derivatives as AChE inhibitors is an active area of research, with the goal of identifying compounds with improved efficacy and side-effect profiles.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[31][32][33][34][35]
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (4-fluorophenyl piperidine derivatives)
-
Donepezil or galantamine (reference inhibitor)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the assay buffer.
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE solution to each well and pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate the enzymatic reaction by adding the acetylthiocholine substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the AChE activity.
-
The reaction of the product, thiocholine, with DTNB produces a yellow-colored compound (5-thio-2-nitrobenzoate), which is detected spectrophotometrically.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for AChE Inhibitor Discovery
Caption: A typical workflow for the discovery of novel AChE inhibitors.
V. Conclusion and Future Directions
The 4-fluorophenyl piperidine scaffold is a remarkably versatile and valuable structural motif in the design and development of novel therapeutic agents. Its derivatives have demonstrated significant activity at a range of important biological targets, including monoamine transporters, neurokinin-1 receptors, sigma receptors, and acetylcholinesterase. This guide has provided a technical overview of these key targets, the mechanisms of action of the corresponding derivatives, quantitative biological data, and detailed experimental protocols for their characterization.
The future of drug discovery with this scaffold lies in the continued exploration of structure-activity relationships to enhance potency and selectivity, the investigation of novel therapeutic targets, and the application of advanced drug delivery strategies to optimize pharmacokinetic profiles. As our understanding of the complex biology of these targets deepens, the 4-fluorophenyl piperidine scaffold will undoubtedly continue to be a cornerstone in the development of next-generation therapies for a wide spectrum of human diseases.
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Ribeiro, C. F., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling, 60(3), 1533-1543. [Link]
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Rojas, P., et al. (2001). Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. Neuropsychopharmacology, 25(3), 329-338. [Link]
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Bowen, W. D., et al. (1989). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 163(2-3), 329-332. [Link]
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Parker, D., & Grillner, S. (2000). Substance P activation of NK1 receptors modulates several signaling pathways. ResearchGate. [Link]
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Amata, E., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(11), 1878-1887. [Link]
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Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride Activity
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the computational prediction of biological activity for the novel compound 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. As the specific biological profile of this molecule is not extensively characterized, it serves as an ideal candidate for a multi-faceted in silico investigation. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that integrates target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics to build a robust, data-driven hypothesis of the compound's mechanism of action.
Section 1: Foundational Strategy - Target Identification and Hypothesis Generation
The initial and most critical phase in predicting a compound's activity is identifying its most probable biological targets. The structure of this compound contains a fluorophenyl-piperidine scaffold, a privileged motif in many centrally active agents, including the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1] This structural similarity forms the basis of our primary hypothesis: the compound may interact with monoamine transporters or receptors.
Rationale for Target-Centric Approach
Instead of random screening, a hypothesis-driven approach is more efficient and scientifically sound. By leveraging knowledge of existing drugs with similar substructures, we can narrow the vast human proteome to a manageable set of plausible targets. This conserves computational resources and focuses the investigation on biologically relevant interactions.
Protocol for Target Prediction
A consensus approach using multiple ligand-based target prediction servers is recommended to increase the confidence of our predictions.
Step-by-Step Protocol:
-
Obtain Ligand Structure: Secure the 2D structure of the compound. The SMILES (Simplified Molecular Input Line Entry System) string is the most common format.
-
Utilize Prediction Servers: Input the SMILES string into multiple well-validated web servers. Recommended platforms include:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
PharmMapper: Identifies potential targets by fitting the compound to a large database of pharmacophore models.[2]
-
SuperPred: A web server for predicting the ATC class and targets of a compound.
-
-
Analyze and Consolidate Results: Collate the predicted targets from each server. Targets that appear consistently across multiple platforms with high confidence scores are prioritized for further investigation. For our candidate compound, we anticipate high scores for targets such as the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and various 5-HT receptor subtypes.
Section 2: Molecular Docking - Probing the Ligand-Target Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[3][4] This is a cornerstone of structure-based drug design.
The Causality Behind Methodological Choices
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures and the precision of the docking algorithm. We select AutoDock Vina due to its balance of speed and accuracy, which is well-documented in scientific literature.[5] The preparation steps, such as adding polar hydrogens and removing water, are not mere formalities; they are essential for correctly calculating the electrostatic and hydrogen bonding interactions that govern molecular recognition.[6]
Workflow for Molecular Docking
Caption: Workflow for a typical molecular docking experiment.
Detailed Protocol: Docking to the Human Serotonin Transporter (hSERT)
Prerequisites: AutoDock Tools, AutoDock Vina, and a molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Protein Preparation:
-
Download the crystal structure of hSERT (e.g., PDB ID: 5I71) from the RCSB PDB.
-
Load the structure into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Load the ligand into AutoDock Tools.
-
Detect the rotatable bonds and set the torsion tree.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the known binding site of hSERT (e.g., the central S1 binding site).
-
Using AutoDock Tools, define a grid box that encompasses this entire binding pocket. A typical size is 25x25x25 Å.
-
-
Execution and Analysis:
-
Run the AutoDock Vina simulation using a configuration file that specifies the protein, ligand, and grid box coordinates.[7]
-
Analyze the output file, which ranks the predicted binding poses by their affinity scores.
-
Visualize the top-ranked pose in complex with the receptor to identify key interactions (e.g., hydrogen bonds, pi-stacking) with specific amino acid residues.
-
Data Presentation: Hypothetical Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (hSERT) |
| SERT | -9.2 | ASP98, ILE172, TYR176, PHE335 |
| DAT | -8.5 | ASP79, SER149, PHE320 |
| 5-HT2A Receptor | -7.8 | ASP155, SER242, TRP336 |
Section 3: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling provides a mathematical relationship between the chemical features of a set of molecules and their biological activity.[8][9] It is a powerful tool for predicting the activity of new compounds based on the properties of known active and inactive molecules.[10][11]
The Principle of Self-Validation
A trustworthy QSAR model must demonstrate predictive power on compounds not used in its creation. This is achieved through rigorous validation.[12] Internal validation (cross-validation) ensures the model's robustness, while external validation (using a separate test set) confirms its real-world predictive utility. This process ensures the model is not merely "memorizing" the training data but has learned the underlying structure-activity relationship.
Workflow for QSAR Model Development
Caption: The iterative workflow for building and validating a QSAR model.
Hypothetical QSAR Data for SERT Inhibition
| Compound ID | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight | Experimental pIC50 |
| 1 | 3.5 | 45.2 | 310.4 | 8.1 |
| 2 | 4.1 | 38.8 | 325.5 | 8.5 |
| 3 | 2.9 | 55.6 | 298.3 | 7.5 |
| ... | ... | ... | ... | ... |
| Target Compound | 3.8 | 41.5 | 323.9 | Predicted: 8.3 |
A hypothetical model derived from this data might be: pIC50 = 0.8 * LogP - 0.05 * TPSA + 0.01 * Mol. Wt. + C
Using this model, the predicted pIC50 for our target compound would suggest potent activity.
Section 4: Molecular Dynamics (MD) Simulations - Capturing the Dynamic Reality
While docking provides a static snapshot, MD simulations model the movement of every atom in the ligand-protein complex over time.[13][14] This provides critical insights into the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon binding.[15][16]
Expert Insight: Why MD is Crucial for Trustworthiness
MD simulations serve as a computational validation of the docking results. A ligand that appears to bind well in a static dock but is unstable and dissociates during a simulation is likely a false positive. Observing a stable trajectory, where the key interactions identified in docking are maintained over tens or hundreds of nanoseconds, provides a much higher degree of confidence in the predicted binding mode.
Protocol Outline for MD Simulation
-
System Setup: The top-ranked docked complex is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with counter-ions.
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure to achieve a stable state.
-
Production Run: A long-duration simulation (e.g., 100 ns) is run to collect trajectory data.
-
Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand to assess stability, Root Mean Square Fluctuation (RMSF) of the protein to identify flexible regions, and to monitor the persistence of key intermolecular interactions over time.
Section 5: Synthesis of Evidence and Final Conclusion
By integrating the findings from each computational technique, we can construct a coherent and well-supported prediction of the compound's activity.
-
Target Prediction suggested that this compound is likely to interact with monoamine transporters, particularly SERT.
-
Molecular Docking predicted a high-affinity binding interaction with the central S1 site of hSERT, stabilized by specific residues.
-
QSAR Modeling , based on a dataset of known SERT inhibitors, predicted a potent pIC50 value for the compound, corroborating the docking results.
-
Molecular Dynamics Simulations would confirm the stability of the predicted binding pose over time, adding a final layer of validation.
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The Piperidine Nucleus: A Cornerstone of Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and privileged scaffolds in medicinal chemistry.[1][2] Its ubiquitous presence in a vast array of natural products, approved drugs, and clinical candidates underscores its significance in the development of novel therapeutics.[3][4][5] This guide provides a comprehensive technical overview of the discovery and synthesis of novel piperidine drug candidates. We will explore the multifaceted role of the piperidine motif in shaping pharmacological activity, delve into modern and efficient synthetic strategies for its construction and diversification, and examine the application of computational tools in the rational design of next-generation piperidine-based therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the intricate process of drug discovery, offering field-proven insights and detailed methodologies to navigate the challenges and capitalize on the opportunities presented by this versatile heterocyclic system.
The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine nucleus is a cornerstone in the design of a wide range of pharmaceuticals due to its unique structural and physicochemical properties.[1][3] It is a versatile scaffold that can be readily functionalized to modulate a drug candidate's biological activity, selectivity, and pharmacokinetic profile.[4][5]
Pharmacological Versatility
Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications in numerous therapeutic areas.[1][3][6] These include, but are not limited to:
-
Anticancer Agents: Many piperidine-containing compounds exhibit potent antitumor properties by targeting various mechanisms, including the inhibition of crucial enzymes like Anaplastic Lymphoma Kinase (ALK) and the disruption of protein-protein interactions.[3][7]
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a key component in many drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[2][3][8] For instance, derivatives of 4-aminomethyl piperidine have been explored as potent µ-opioid receptor inhibitors for pain management.[8]
-
Antiviral and Antimicrobial Agents: The inherent structural features of the piperidine ring have been leveraged to develop effective antiviral and antimicrobial drug candidates.[3]
-
Cardiovascular Drugs: Several antihypertensive and antiarrhythmic drugs incorporate the piperidine moiety to achieve their therapeutic effects.[3]
-
Anti-Alzheimer's Agents: Piperidine derivatives have been designed as inhibitors of cholinesterases and monoamine oxidases, key targets in the treatment of Alzheimer's disease.[3][6][9]
Physicochemical and Pharmacokinetic Advantages
The introduction of a piperidine ring into a drug candidate can significantly influence its drug-like properties.[2][4] The saturated, non-planar nature of the ring can:
-
Improve Solubility and Reduce Lipophilicity: Compared to its aromatic counterpart, pyridine, the piperidine ring generally increases the three-dimensionality and polarity of a molecule, which can lead to improved aqueous solubility and a more favorable logP.[4]
-
Enhance Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. However, strategic substitution can be employed to block sites of metabolism on adjacent functionalities.[2][10]
-
Modulate pKa: The basic nitrogen atom of the piperidine ring allows for the fine-tuning of a compound's pKa, which is crucial for its absorption, distribution, and target engagement.[10]
-
Provide Vectors for Further Functionalization: The piperidine scaffold offers multiple points for substitution, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).[4]
Modern Synthetic Strategies for Piperidine Scaffolds
The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a central focus of modern organic chemistry.[1][11] The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the need for scalability.
Catalytic Asymmetric Synthesis
The demand for enantiomerically pure piperidine-containing drugs has driven the development of powerful catalytic asymmetric methods. These approaches offer access to chiral piperidines with high levels of stereocontrol, often in a more efficient manner than classical resolutions.
-
Asymmetric Hydrogenation of Pyridinium Salts: The catalytic asymmetric hydrogenation of substituted pyridines and their derivatives is a direct and atom-economical route to chiral piperidines.[1] Rhodium and iridium-based catalysts are commonly employed for this transformation.[1]
-
[4+2] Annulation Reactions: The enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides a powerful method for the synthesis of functionalized piperidine derivatives with excellent stereoselectivity.[12]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This strategy allows for the construction of polysubstituted piperidines through the cycloaddition of an alkyne, alkene, and isocyanate, where two of the components are linked by a cleavable tether.[11][13] This method offers a convergent approach to complex piperidine scaffolds.
-
Asymmetric Reductive Heck Reaction: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines.[14]
Modular and Cascade Approaches
Recent innovations have focused on developing modular and cascade reactions that allow for the rapid assembly of complex piperidines from simple starting materials.
-
Biocatalytic C-H Oxidation and Radical Cross-Coupling: A novel two-stage process combines the selectivity of biocatalytic C-H oxidation to introduce a hydroxyl group onto the piperidine ring, followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. This modular approach significantly simplifies the synthesis of complex piperidines.[15]
-
Michael Addition/Intramolecular Imidation Cascade: This transition-metal-free approach provides an efficient route to 3-substituted piperidine-2,6-diones (glutarimides) through a cascade reaction of substituted methyl acetates and acrylamides.[16]
Classical and Other Synthetic Methods
While modern catalytic methods are at the forefront of piperidine synthesis, classical approaches remain valuable, particularly for large-scale production.
-
Cyclization of Glutaric Acid Derivatives: The condensation of glutaric acid or its anhydride with primary amines is a straightforward and cost-effective method for preparing N-substituted piperidine-2,6-diones.[16]
-
Intramolecular Cyclization: Various strategies involving the intramolecular ring closure of linear precursors, such as amino-aldehydes or alkenes, are widely used to construct the piperidine ring.[1] These reactions can be promoted by metals, acids, or radical initiators.[1]
Computational Approaches in Piperidine Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel drug candidates.[17] In the context of piperidine-based drugs, computational methods are employed to understand structure-activity relationships (SAR), predict binding modes, and evaluate pharmacokinetic properties.[9]
Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structure of the biological target to guide the design of potent and selective inhibitors.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site.[17] It is widely used to screen virtual libraries of piperidine derivatives and to rationalize observed SAR.[8]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability and the identification of key intermolecular interactions over time.[9][17]
Ligand-Based Drug Design (LBDD)
When the 3D structure of the target is unknown, LBDD methods can be used to build predictive models based on the properties of known active and inactive compounds.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields.[18] These models can be used to predict the activity of novel piperidine derivatives and to guide their design.
Experimental Protocol: Molecular Docking of a Piperidine-Based Ligand
This protocol outlines a general workflow for performing molecular docking using a widely available software package.
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
Define the binding site by specifying a grid box that encompasses the active site.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of the piperidine-based ligand.
-
Assign partial charges and define rotatable bonds.
-
Minimize the energy of the ligand to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand within the receptor's active site.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Use this information to rationalize the ligand's activity and to propose modifications to improve binding.
-
Hit Identification and Lead Optimization
The discovery of novel piperidine drug candidates often begins with the identification of "hits" from high-throughput screening (HTS) campaigns, followed by a rigorous lead optimization process to improve their potency, selectivity, and drug-like properties.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries against a specific biological target.[19] Phenotypic screening, which assesses the effect of compounds on cellular or organismal behavior, has also proven effective in identifying novel modulators of complex biological pathways, such as macrophage polarization.[20]
Structure-Activity Relationship (SAR) Studies
Once a hit is identified, SAR studies are conducted to understand how modifications to the chemical structure affect its biological activity.[21][22][23] This iterative process of synthesis and biological testing is crucial for optimizing the lead compound.
Bioisosteric Replacement
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of piperidine-based drugs, bioisosteric replacement can be used to:
-
Improve Metabolic Stability: Replacing a metabolically labile group with a more stable bioisostere can enhance a compound's half-life.[10] For example, spirocyclic systems like 2-azaspiro[3.3]heptane have been proposed as bioisosteres for the piperidine ring to improve metabolic stability and solubility.[10][24]
-
Modulate Potency and Selectivity: The subtle changes in size, shape, and electronics resulting from bioisosteric replacement can lead to significant improvements in a compound's potency and selectivity for its target.[25]
-
Enhance Physicochemical Properties: Bioisosteric replacements can be used to fine-tune a compound's solubility, lipophilicity, and other properties to improve its pharmacokinetic profile.[4][10]
Toxicological Considerations
While the piperidine scaffold is a valuable component of many safe and effective drugs, it is also present in some natural toxins.[26] Therefore, a thorough toxicological assessment is a critical part of the drug development process for any new piperidine-based candidate.
-
Natural Piperidine Alkaloids: Some piperidine alkaloids found in nature, such as coniine from poison hemlock, are known neurotoxins.[26][27] The toxicity of these compounds is often related to their interaction with nicotinic acetylcholine receptors.[27]
-
General Toxicity: The acute toxicity of piperidine itself is moderate, and it can be absorbed through inhalation, ingestion, and skin contact.[28][29]
-
In Silico and In Vitro Toxicity Screening: Early-stage toxicity screening using computational models and in vitro assays is essential to identify potential liabilities and to guide the design of safer drug candidates.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly privileged and versatile platform for the discovery and development of novel therapeutics. The ongoing advancements in synthetic organic chemistry, particularly in the area of catalytic asymmetric synthesis and modular approaches, are providing unprecedented access to a diverse range of complex and stereochemically defined piperidine derivatives.[11][12][15] Concurrently, the increasing sophistication of computational drug design tools is enabling a more rational and efficient exploration of the vast chemical space occupied by these compounds.[9][17]
Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for piperidine-based drugs, and the integration of artificial intelligence and machine learning to accelerate the design-synthesis-test cycle. The continued synergy between innovative synthesis, advanced computational modeling, and a deep understanding of pharmacology will undoubtedly lead to the discovery of the next generation of piperidine-containing drugs that address unmet medical needs.
Visualizations
Diagram 1: General Workflow for Piperidine Drug Discovery
Caption: A generalized workflow for the discovery and development of piperidine-based drugs.
Diagram 2: Key Synthetic Approaches to Chiral Piperidines
Caption: Major catalytic asymmetric routes to chiral piperidine scaffolds.
References
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The Strategic Role of the 4-Fluorophenyl Moiety in Modulating Receptor Binding Affinity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of a hydrogen atom with fluorine in drug candidates represents one of the most impactful strategies in modern medicinal chemistry. Among the various fluorination tactics, the incorporation of a 4-fluorophenyl group is a recurring motif in a multitude of approved drugs and clinical candidates. This guide provides an in-depth analysis of the nuanced roles this moiety plays in modulating receptor binding affinity. We will deconstruct the fundamental physicochemical properties imparted by the fluorine atom—including its powerful electronic effects, subtle steric profile, and impact on lipophilicity—and connect these principles to their direct and indirect consequences on ligand-receptor interactions. Through specific case studies, detailed experimental protocols, and mechanistic diagrams, this document serves as a technical resource for drug discovery professionals seeking to rationally leverage the 4-fluorophenyl group to enhance potency, selectivity, and metabolic stability.
Introduction: The Rise of Fluorine in Rational Drug Design
The strategic incorporation of fluorine into small molecules has become a cornerstone of lead optimization.[1] Its unique properties, stemming from its status as the most electronegative element with a van der Waals radius similar to hydrogen, allow it to profoundly influence a molecule's biological profile without introducing significant steric bulk.[2] One of the most common and effective applications of this strategy is the bioisosteric replacement of a phenyl group with a 4-fluorophenyl moiety.[3][4] This seemingly simple substitution can dramatically alter a compound's interaction with its target receptor, leading to significant gains in binding affinity and improvements in pharmacokinetic properties.[5] This guide will explore the underlying principles that make the 4-fluorophenyl group a powerful tool in the medicinal chemist's arsenal.
Core Physicochemical Properties of the 4-Fluorophenyl Moiety
To understand the functional role of the 4-fluorophenyl group, one must first appreciate the fundamental physicochemical changes imparted by the para-fluoro substituent.
Electronic Effects: A Tale of Two Forces
The fluorine atom exerts a powerful electron-withdrawing inductive effect (–I) due to its extreme electronegativity. This effect polarizes the C-F bond, creating a strong dipole and influencing the electron distribution across the entire aromatic ring. This can alter the nature of crucial aromatic interactions, such as π-stacking or cation-π interactions, within the receptor's binding pocket.
Simultaneously, fluorine can exert a weak, electron-donating resonance effect (+R) via its lone pairs. However, the inductive effect is overwhelmingly dominant, rendering the 4-fluorophenyl ring electron-deficient compared to an unsubstituted phenyl ring.
Caption: Physicochemical effects of the 4-fluorophenyl moiety.
Lipophilicity and Desolvation
The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine substitution on an aliphatic chain typically increases lipophilicity, its effect on an aromatic ring is more complex. The introduction of the polar C-F bond can sometimes decrease lipophilicity by altering the hydration shell around the molecule. This modulation of a ligand's desolvation penalty upon entering a hydrophobic binding pocket can be a critical, albeit often overlooked, driver of binding affinity.[6] Changes in the water network structure within the binding site, induced by the fluorine atom, can have favorable entropic contributions to the overall binding free energy.[6]
Metabolic Stability
A key advantage of the 4-fluorophenyl group is its ability to block metabolic oxidation. The para-position of a phenyl ring is often a prime target for cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent clearance. The C-F bond is exceptionally strong (bond energy ~115 kcal/mol) and resistant to enzymatic cleavage. By placing a fluorine atom at this vulnerable position, metabolic stability is often significantly enhanced, improving the compound's pharmacokinetic profile.[7]
Mechanisms of Affinity Modulation at the Receptor
The physicochemical properties of the 4-fluorophenyl group translate into several mechanisms that can enhance receptor binding affinity.
Direct Receptor Interactions
While traditionally considered a weak hydrogen bond acceptor, the organic fluorine atom can participate in favorable interactions within a protein binding site.
-
Orthogonal Multipolar Interactions: A well-documented interaction is the orthogonal placement of the C-F bond dipole with the positive end of a carbonyl (C=O) group dipole in the protein backbone.[8] This C–F···C=O interaction can provide a substantial gain in binding affinity, particularly when the geometry is optimal.[8]
-
Hydrogen Bonds: Although C-F hydrogen bonds are generally weak and not considered primary drivers of affinity, they can contribute to stabilizing a ligand's bound conformation, acting as a "donor's last resort" in an otherwise optimized binding pose.[6]
-
Hydrophobic Interactions: The fluorophenyl ring continues to participate in productive hydrophobic and van der Waals interactions, similar to a standard phenyl ring. Fluorine's ability to increase the lipophilicity of the molecule can enhance these hydrophobic interactions between the drug and the receptor.[2]
Caption: Interactions of the 4-fluorophenyl moiety in a binding pocket.
Indirect Effects on Binding
The influence of the 4-fluorophenyl group often extends beyond direct contacts.
-
Conformational Control: The electronic nature of the group can influence the conformation of the entire ligand, pre-organizing it into a bioactive conformation that has a lower energetic penalty upon binding.
-
Altering pKa: The strong electron-withdrawing nature of the moiety can lower the pKa of a nearby ionizable group (e.g., an amine). This can alter the charge state of the ligand at physiological pH, potentially leading to stronger ionic interactions with receptor residues.
Case Study: Dopamine Transporter (DAT) Inhibitors
A compelling example of the 4-fluorophenyl moiety's importance is found in the development of atypical dopamine transporter (DAT) inhibitors for treating psychostimulant abuse. Many potent DAT inhibitors feature a bis(4-fluorophenyl)methyl scaffold.[9][10]
In a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, this core structure was retained while other parts of the molecule were modified to improve metabolic stability and selectivity.[10][11] The presence of the two 4-fluorophenyl groups is critical for high-affinity binding to the DAT. For instance, compound 14a from one study, which incorporates this moiety, demonstrated a significantly improved DAT affinity (Ki = 23 nM) compared to its predecessor.[10]
| Compound Reference | Target | Binding Affinity (Ki, nM) | Key Structural Feature |
| Compound 14a [10] | DAT | 23 | bis(4-fluorophenyl)methyl |
| Compound 3b [10] | DAT | 230 | bis(4-fluorophenyl)methyl |
| Astemizole [12] | H1 Receptor | High Affinity | (4-fluorophenyl)methyl |
| Haloperidol [13] | D2 Receptor | High Affinity | 4-fluorophenyl group |
| Fluvastatin [14] | HMG-CoA Reductase | High Affinity | 4-fluorophenyl group |
This table summarizes data from multiple sources to illustrate the prevalence and importance of the 4-fluorophenyl moiety in achieving high receptor affinity.
Experimental Protocol: Assessing Binding Affinity via Radioligand Competition Assay
To quantify the impact of a 4-fluorophenyl substitution on receptor binding, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for determining the inhibitory constant (Ki) of a test compound.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (e.g., a 4-fluorophenyl analog) by measuring its ability to compete with a known high-affinity radioligand for binding to a target receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: The unlabeled compound to be tested (e.g., 4-fluorophenyl derivative).
-
Assay Buffer: Physiologically relevant buffer (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: Liquid scintillation counter for detecting radioactivity.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand to saturate all specific binding sites.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution at a concentration close to its known dissociation constant (Kd).
-
Prepare the receptor membrane suspension at a concentration optimized to give a robust signal-to-noise ratio.
-
-
Assay Incubation:
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of non-specific control ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The choice of time and temperature must be validated to ensure equilibrium is reached without significant degradation of the receptor or ligands.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This captures the membranes with bound radioligand on the filter.
-
Wash the filters immediately with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Fit the curve using non-linear regression analysis (e.g., using GraphPad Prism or equivalent software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 4-fluorophenyl moiety is far more than a simple bioisostere for a phenyl ring; it is a strategic tool for fine-tuning ligand-receptor interactions. By leveraging its unique electronic character, metabolic stability, and ability to engage in novel, favorable contacts within the binding pocket, medicinal chemists can significantly enhance a compound's binding affinity and overall drug-like properties. A thorough understanding of the underlying physicochemical principles, coupled with rigorous experimental validation as outlined in this guide, is essential for the rational design of next-generation therapeutics. The continued prevalence of this functional group in newly approved drugs underscores its enduring importance in the field of drug discovery.[5]
References
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Doyon, J. B., & Jain, A. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters, 1(2), 183-185. Available at: [Link]
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Kuhn, B., et al. (2018). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Molecules, 23(8), 1997. Available at: [Link]
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Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6819-6827. Available at: [Link]
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ResearchGate. (n.d.). F substitution increases the binding affinity between compounds and target proteins. ResearchGate. Available at: [Link]
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Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 9(10), 2465-2475. Available at: [Link]
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Commons, D. C., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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ResearchGate. (2019). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available at: [Link]
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Commons, D. C., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 250, 115220. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
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PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]
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PubChem. (n.d.). 4-Fluorophenylboronic acid. PubChem. Available at: [Link]
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Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
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Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. Available at: [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. Available at: [Link]
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Wikipedia. (n.d.). Astemizole. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin. ResearchGate. Available at: [Link]
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ACS Publications. (2022). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Available at: [Link]
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Methodological & Application
Synthesis protocol for 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
An Application Note for the Synthesis of 4-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, incorporating the pharmacologically significant piperidine and fluorophenylthioether motifs.[1][2] The described method is based on a robust nucleophilic substitution reaction, designed for high yield and purity. This guide details the reaction mechanism, step-by-step experimental procedures, characterization data, and critical process parameters to ensure reproducible results for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Principle
The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical chemistry, as this scaffold is present in numerous approved drugs.[2] The target compound, this compound, is synthesized via a bimolecular nucleophilic substitution (SN2) reaction. This strategy is a fundamental and widely applied method for carbon-sulfur bond formation.[3]
The core of this protocol involves the reaction between two key intermediates: 4-fluorothiophenol and 4-(chloromethyl)piperidine. The mechanism proceeds as follows:
-
Nucleophile Activation: The acidic proton of 4-fluorothiophenol is abstracted by a base (e.g., potassium carbonate) to generate the potent 4-fluorothiophenolate anion. This anion is a soft nucleophile, ideal for attacking the soft electrophilic carbon of the chloromethyl group.
-
Liberation of the Electrophile: The starting piperidine is supplied as a stable hydrochloride salt to improve handling and shelf-life.[4] The base neutralizes the hydrochloride, liberating the free 4-(chloromethyl)piperidine, which is the active electrophile.
-
SN2 Displacement: The 4-fluorothiophenolate anion attacks the methylene carbon of 4-(chloromethyl)piperidine, displacing the chloride leaving group to form the desired thioether bond.[5]
-
Salt Formation: The resulting free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This provides a stable, crystalline solid that is easier to handle, purify, and store than the free base oil.[6]
Synthesis Workflow and Reaction Scheme
The overall synthetic pathway is a convergent, two-component coupling followed by salt formation.
Caption: Synthetic workflow for the target compound.
Materials and Quantitative Data
Successful synthesis relies on the precise measurement and quality of all reagents and materials.
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-(Chloromethyl)piperidine hydrochloride | C₆H₁₂ClN · HCl | 158.08 | 0.050 | 1.0 | 7.90 g |
| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 0.055 | 1.1 | 7.05 g (6.0 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 0.125 | 2.5 | 17.28 g |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | - | 200 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~500 mL for workup |
| Deionized Water | H₂O | 18.02 | - | - | ~400 mL for workup |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - | ~100 mL for workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | As needed for drying |
| Hydrochloric Acid solution (2.0 M in Ether) | HCl | 36.46 | ~0.050 | ~1.0 | ~25 mL |
| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | - | - | ~200 mL for salt form |
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 4-Fluorothiophenol has a strong, unpleasant odor and is toxic; handle with extreme care.
Part A: Synthesis of the Free Base Intermediate
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(chloromethyl)piperidine hydrochloride (7.90 g, 0.050 mol), 4-fluorothiophenol (7.05 g, 0.055 mol), and anhydrous potassium carbonate (17.28 g, 0.125 mol).
-
Scientist's Note: Using at least 2.0 equivalents of base is crucial. One equivalent neutralizes the piperidine hydrochloride salt, and another is required to deprotonate the thiophenol to form the active nucleophile.[4] An excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Stir the suspension at room temperature for 15 minutes, then heat the mixture to 70°C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-fluorothiophenol spot indicates reaction completion.
-
-
Work-up and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into 400 mL of deionized water and transfer it to a 1 L separatory funnel. c. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). d. Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts. e. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil (the free base).
Part B: Purification and Hydrochloride Salt Formation
-
Purification (Recommended): The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to yield the pure free base.
-
Salt Formation: a. Dissolve the purified free base oil in 150 mL of anhydrous diethyl ether. b. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~25-30 mL) dropwise. A white precipitate will form immediately.
-
Causality: The basic nitrogen of the piperidine ring is protonated by HCl, forming the insoluble hydrochloride salt which precipitates from the nonpolar ether solvent.[6] c. Continue adding the HCl solution until no further precipitation is observed. The pH of the solution can be checked with moist pH paper to ensure it is acidic.
-
-
Isolation and Drying: a. Stir the suspension for 30 minutes at room temperature to ensure complete precipitation. b. Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL) to remove any soluble impurities. c. Dry the resulting white to off-white solid in a vacuum oven at 40-50°C to a constant weight.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 10.5 - 12.0 g (80-91% over two steps).
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (br s, 2H, NH₂⁺), 7.45 (m, 2H, Ar-H), 7.20 (t, 2H, Ar-H), 3.25 (d, 2H, piperidine-H), 2.90 (d, 2H, S-CH₂), 2.80 (t, 2H, piperidine-H), 1.95 (m, 1H, piperidine-H), 1.75 (d, 2H, piperidine-H), 1.40 (m, 2H, piperidine-H).
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₆FNS [M+H]⁺: 226.10; Found: 226.1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive or wet base (K₂CO₃).2. Low reaction temperature.3. Poor quality starting materials. | 1. Use freshly opened or oven-dried, finely powdered K₂CO₃.2. Ensure the internal reaction temperature reaches 70°C.3. Verify the purity of starting materials by NMR or GC-MS. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Insufficient base. | 1. Extend the reaction time and monitor by TLC.2. Ensure at least 2.5 equivalents of base are used. |
| Oily Final Product | 1. Incomplete salt formation.2. Presence of impurities. | 1. Add more HCl solution until precipitation is complete.2. Purify the free base by column chromatography before salt formation. Perform a recrystallization from isopropanol/ether. |
| Low Yield | 1. Product loss during aqueous workup.2. Inefficient extraction. | 1. Ensure thorough extraction from the aqueous phase.2. Perform back-extraction of the aqueous layer if necessary. |
References
- Ojo, B. (2015). Efficient synthesis of a new series of piperidine ring modified thiopene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate. Organic Chemistry: An Indian Journal, 11(3), 105-113.
- Katritzky, A. R., et al. (2010). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. Chemical Reviews, 110(12), 6783-6837.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. Available at: [Link]
- Molecules. (2018).
- Roth, B. L., et al. (2017). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. Journal of Medicinal Chemistry, 60(1), 376-390.
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Application Notes and Protocols for the Comprehensive Analysis of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl
For: Researchers, scientists, and drug development professionals.
Introduction
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl is a piperidine derivative containing a fluorophenylthioether moiety. Piperidine and its analogs are prevalent structural motifs in a wide array of pharmaceuticals and research chemicals, valued for their versatile biological activities.[1] The presence of the fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it suitable for pharmaceutical development and various research applications.[2]
Given its potential significance, the development of robust and reliable analytical methods for 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl is paramount to ensure its identity, purity, and quality. This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound using state-of-the-art analytical techniques. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, offering a solid foundation for researchers and quality control analysts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl is fundamental for the development of analytical methods.
| Property | Value | Source/Comment |
| Chemical Formula | C₁₂H₁₇ClFNS | [3] |
| Molecular Weight | 261.78 g/mol | [3] |
| CAS Number | 1289384-72-0 | [3] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar piperidine HCl salts. |
| Melting Point | Data not available. Similar piperidine HCl salts have melting points in the range of 245-248 °C.[4] | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol; sparingly soluble in non-polar organic solvents.[2] | General property of amine hydrochloride salts.[2] |
| pKa | The pKa of the piperidine nitrogen is estimated to be in the range of 8-11. The pKa of piperidine is approximately 11.2.[5] Substituents can lower this value.[6][7] | Estimation based on related structures. |
| UV Absorption | The 4-fluorophenyl thioether moiety is expected to exhibit UV absorbance. The λmax is likely in the range of 250-280 nm. A UV scan is recommended for optimization. | Based on the chromophore present. |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the assay of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl due to its high resolution, sensitivity, and specificity.[8] A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential impurities and degradation products.[9][10]
Method Development Considerations
The development of a robust HPLC method requires careful consideration of several factors:
-
Column Chemistry: A reversed-phase C18 column is a versatile and common choice for the separation of moderately polar compounds like the target analyte.[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the piperidine nitrogen. A pH of 2-4 is generally recommended to ensure the amine is protonated, leading to good peak shape.[11]
-
Detection: Given the presence of the fluorophenyl ring, UV detection is the most straightforward approach. The detection wavelength should be set at the absorption maximum (λmax) of the compound to achieve the highest sensitivity.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is required before routine use.
1. Instrumentation and Columns:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
- Acetonitrile (ACN): HPLC grade.
- Water: Deionized or HPLC grade.
- Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade.
- 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl: Reference Standard.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | To control pH and ensure protonation of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 20 minutes | To ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determine λmax (likely ~254 nm) | To be optimized by running a UV scan of the analyte. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
4. Sample Preparation:
- Standard Solution: Accurately weigh about 10 mg of the 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to get a concentration of 1 mg/mL.
- Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Data Analysis:
- Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Assay: Compare the peak area of the sample solution to that of the reference standard solution of a known concentration.
6. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed.[12] Expose the analyte to the following stress conditions:
- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat at 105 °C for 48 hours.
- Photolytic Degradation: Expose to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
Gas Chromatography (GC) for Residual Solvents and Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be employed to determine the presence of residual solvents from the manufacturing process and to assess the purity of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, provided the compound is thermally stable or can be derivatized.[7]
Method Development Considerations
-
Thermal Stability: The primary consideration for GC analysis is the thermal stability of the analyte. As a hydrochloride salt, the compound may be less volatile and could potentially degrade at high temperatures in the injector port. Derivatization to the free base may be necessary.
-
Column Selection: A mid-polarity capillary column, such as a DB-5ms or HP-5ms, is a good starting point for the analysis of piperidine derivatives.[7]
-
Detector: A Flame Ionization Detector (FID) is a universal detector suitable for organic compounds. For identification purposes, a Mass Spectrometer (MS) can be used.
Experimental Protocol: GC-FID Method for Purity
This protocol provides a general method for the GC analysis of the free base form of the analyte.
1. Instrumentation and Columns:
- GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data acquisition system.
- Column: A DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
- Dichloromethane (DCM) or Methanol: GC grade.
- 4-(((4-Fluorophenyl)thio)methyl)piperidine (free base): Prepared from the HCl salt.
3. Sample Preparation (Conversion to Free Base):
- Dissolve a known amount of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl in water.
- Add a 1 M sodium hydroxide solution dropwise until the pH is >10.
- Extract the aqueous solution with dichloromethane (3 x 20 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the free base.
- Dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Injection Volume | 1 µL (split mode, e.g., 20:1) |
5. Data Analysis:
- Calculate the purity based on the area percentage of the main peak.
Titrimetric Methods for Assay
Titrimetric methods offer a classic, cost-effective, and accurate approach for the assay of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl. Two primary titrimetric methods are applicable: non-aqueous titration of the piperidinium ion and argentometric titration of the chloride counter-ion.
Non-Aqueous Acid-Base Titration
This method is suitable for the assay of the amine hydrochloride salt, which acts as a weak acid in a non-aqueous medium.[6] The titration is performed with a strong base in a non-aqueous solvent.
1. Instrumentation:
- Potentiometric titrator with a suitable electrode (e.g., glass and calomel electrodes).
- Burette (10 mL or 25 mL).
2. Reagents:
- Glacial Acetic Acid: Analytical grade.
- Perchloric Acid (0.1 N in glacial acetic acid): Standardized solution.
- Crystal Violet Indicator or potentiometric endpoint detection.
3. Procedure:
- Accurately weigh about 200 mg of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl and dissolve it in 50 mL of glacial acetic acid.
- Add a few drops of crystal violet indicator or immerse the electrodes of the potentiometric titrator.
- Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green (visual endpoint) or to the potentiometric endpoint.
- Perform a blank titration and make any necessary corrections.
4. Calculation:
- Calculate the percentage assay using the following formula: % Assay = (V - Vb) * N * E / W * 100 Where:
- V = Volume of titrant consumed by the sample (mL)
- Vb = Volume of titrant consumed by the blank (mL)
- N = Normality of the titrant
- E = Equivalent weight of the analyte (261.78 g/mol )
- W = Weight of the sample (mg)
Argentometric Titration
This method determines the chloride content of the hydrochloride salt. The titration is based on the reaction of chloride ions with silver nitrate to form insoluble silver chloride.[13]
1. Instrumentation:
- Potentiometric titrator with a silver electrode or a visual indicator.
- Burette (10 mL or 25 mL).
2. Reagents:
- Silver Nitrate (0.1 N): Standardized solution.
- Nitric Acid (dilute).
- Potassium Chromate Indicator (for Mohr's method) or potentiometric endpoint detection.
3. Procedure (Potentiometric):
- Accurately weigh about 200 mg of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl and dissolve it in 50 mL of deionized water.
- Acidify the solution with a few drops of dilute nitric acid.
- Immerse the silver electrode and the reference electrode into the solution.
- Titrate with standardized 0.1 N silver nitrate. The endpoint is determined by the maximum change in potential per unit volume of titrant added.
4. Calculation:
- Calculate the percentage of chloride using the following formula: % Chloride = (V * N * E_Cl / W) * 100 Where:
- V = Volume of silver nitrate solution consumed (mL)
- N = Normality of the silver nitrate solution
- E_Cl = Equivalent weight of chlorine (35.453 g/mol )
- W = Weight of the sample (mg)
- The theoretical percentage of chloride in C₁₂H₁₇ClFNS·HCl can be calculated and compared to the experimental value to determine the purity with respect to the hydrochloride salt content.
Potential Impurities and Degradation Pathways
A comprehensive analysis of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl should also consider potential impurities from the synthetic route and degradation products.
Potential Synthetic Impurities:
The synthesis of this molecule likely involves the reaction of a piperidine derivative with a fluorophenylthio-containing reagent. Potential impurities could include:
-
Unreacted starting materials.
-
By-products from side reactions.
-
Isomers of the final product.
Potential Degradation Pathways:
Based on the structure, the following degradation pathways are plausible:[12]
-
Oxidation of the Thioether: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone.
-
Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation, potentially leading to N-oxide formation or ring-opening.[12]
-
Cleavage of the C-S Bond: The thioether linkage could be susceptible to cleavage under certain conditions.
Visualization of Analytical Workflows
Caption: HPLC analysis workflow for 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl.
Caption: Workflow for titrimetric analysis of the compound.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the quality control of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl. The HPLC method is recommended for its specificity in purity and stability assessment, while the GC method is suitable for analyzing volatile impurities and residual solvents. Titrimetric methods offer a reliable and economical alternative for assay determination. For all methods, proper validation is essential to ensure accuracy, precision, and reliability of the results. These protocols, combined with a sound understanding of the compound's physicochemical properties, will enable researchers and drug development professionals to confidently assess the quality of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl.
References
- Koval, I. V., et al. (2020). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery.
- Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
ResearchGate. (2000). Piperidine degradation by M. aurum MO1. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Journal of Chromatography B. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
-
Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]
-
Allen Institute. (n.d.). Non-Aqueous Titration | Principle, Working, Types & Applications. Retrieved from [Link]
-
Energy & Fuels. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Wikipedia. (n.d.). Argentometry. Retrieved from [Link]
-
ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Precipitation (Argentometric) Titrations. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Organic Communications. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]
-
Journal of Chromatographic Science. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved from [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 4-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride
Introduction: The Analytical Imperative
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a heterocyclic compound featuring several key structural motifs relevant to medicinal chemistry, including a piperidine ring, a thioether linkage, and a fluorinated aromatic system. Such compounds are often pivotal intermediates in the synthesis of pharmacologically active agents.[1] The precise structural confirmation and purity assessment of these intermediates are non-negotiable prerequisites for their advancement in drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F, etc.), providing detailed information about connectivity, stereochemistry, and conformation. The presence of fluorine in the target molecule makes ¹⁹F NMR a particularly powerful tool, offering high sensitivity and a wide chemical shift range with virtually no background interference.[2][3]
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC) NMR analysis of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating analytical system, explaining the causality behind each choice to ensure robust and reproducible results.
Molecular Structure and Key Analytical Regions
A clear understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The key proton, carbon, and fluorine environments are highlighted below.
Caption: Recommended workflow for complete NMR characterization.
Protocols and Methodologies
Materials and Equipment
-
Analyte: this compound, solid.
-
Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆, 99.9 atom % D) or D₂O (Deuterium oxide, 99.9 atom % D).
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent). [4]* Filtration: Pasteur pipette with a small cotton or glass wool plug. [4]* Instrumentation: NMR spectrometer with ¹H, ¹³C, and ¹⁹F capabilities (e.g., 400 MHz or higher). A probe capable of 2D experiments is required for COSY and HSQC.
Protocol: Sample Preparation
The hydrochloride salt form of the analyte dictates the choice of solvent. Protic deuterated solvents like D₂O or polar aprotic solvents like DMSO-d₆ are excellent choices to ensure full dissolution. DMSO-d₆ is often preferred as it solubilizes many organic salts and avoids the intense HOD signal overlap issues that can occur in D₂O.
Rationale: Using a deuterated solvent is critical because it is "invisible" in ¹H NMR spectra and provides the deuterium signal required for the spectrometer's field-frequency lock system. [5]Filtering the sample is a mandatory step to remove microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines. [5][6] Step-by-Step Procedure:
-
Weigh approximately 10-20 mg of the solid analyte for ¹H NMR and 2D experiments, or 50-75 mg for a high-quality ¹³C NMR spectrum. [4][5]2. Dissolve the solid in a small, clean vial using approximately 0.6-0.7 mL of DMSO-d₆. [5]Gentle vortexing may be required.
-
Prepare a filtration pipette by tightly packing a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution directly into a clean, dry 5 mm NMR tube. The final sample height should be at least 4.5 cm to ensure it is within the active detection volume of the NMR coil. [4][7]5. Cap the NMR tube securely and label it clearly.
Protocol: NMR Data Acquisition
The following are generalized acquisition parameters. These should be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Purpose: To identify all unique proton environments, their integrations (relative ratios), and their coupling patterns.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16.
-
-
-
¹³C{¹H} NMR Spectroscopy:
-
Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.
-
Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
¹⁹F NMR Spectroscopy:
-
Purpose: To directly observe the fluorine nucleus, which provides a clean and highly sensitive signal.
-
Rationale: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after ³H and ¹H. [2]This results in short acquisition times and excellent signal-to-noise. The large chemical shift dispersion (~800 ppm) provides high resolution. [2][8] * Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~200 ppm (centered around -115 ppm, typical for aryl fluorides).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64.
-
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To establish proton-proton (J-coupling) connectivity, typically over 2-3 bonds.
-
Rationale: A cross-peak between two protons in a COSY spectrum provides definitive evidence that they are coupled. This is indispensable for tracing the connectivity within the piperidine ring and linking it to the methylene bridge. [9][10] * Parameters:
-
Pulse Program: Standard COSY sequence (cosygpqf).
-
Data Points: 1024 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation).
-
Rationale: This is the most reliable method for assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to its directly bonded carbon signal on the other axis. [9][11] * Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 2-8 per increment.
-
-
Data Analysis and Spectral Interpretation
Predicted Chemical Shifts and Couplings
The following tables summarize the expected NMR data based on typical chemical shift values for analogous functional groups. [12][13][14]Actual values will be solvent-dependent.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| NH₂⁺ | 8.5 - 9.5 | Broad singlet | - | 2H |
| H-ortho | 7.4 - 7.6 | dd or t | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 | 2H |
| H-meta | 7.1 - 7.3 | t | ³JHH ≈ 8-9, ³JHF ≈ 8-9 | 2H |
| CH₂-S (Linker) | 3.0 - 3.2 | d | ³JHH ≈ 6-7 | 2H |
| H-2,6 (eq) | 3.2 - 3.4 | Broad d | ²JHH ≈ 12-13 | 2H |
| H-2,6 (ax) | 2.8 - 3.0 | Broad t | ²JHH ≈ 12-13, ³JHH ≈ 11-12 | 2H |
| H-4 | 1.9 - 2.1 | m | - | 1H |
| H-3,5 (eq) | 1.7 - 1.9 | Broad d | ²JHH ≈ 12-14 | 2H |
| H-3,5 (ax) | 1.4 - 1.6 | q | ²JHH ≈ 12-14, ³JHH ≈ 11-12 | 2H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon (Label) | Predicted δ (ppm) | Multiplicity (¹JCF) |
|---|---|---|
| C-para (C-F) | 160 - 164 | d, ¹JCF ≈ 240-250 Hz |
| C-ipso (C-S) | 131 - 134 | d, ⁴JCF ≈ 3-4 Hz |
| C-ortho | 132 - 134 | d, ²JCF ≈ 8-9 Hz |
| C-meta | 115 - 117 | d, ³JCF ≈ 21-22 Hz |
| C-2,6 | 42 - 45 | s |
| C-4 | 35 - 38 | s |
| C-3,5 | 29 - 32 | s |
| CH₂-S (Linker) | 34 - 37 | s |
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃)
| Fluorine (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|
| Ar-F | -112 to -118 | t | ³JFH ≈ 8-9 |
Step-by-Step Spectral Assignment
-
¹H Spectrum:
-
Identify the aromatic region (~7.1-7.6 ppm). The downfield signal should be the ortho-protons (H-ortho) coupled to both fluorine and the meta-protons. The upfield aromatic signal will be the meta-protons (H-meta), appearing as a triplet due to coupling to both fluorine and the ortho-protons.
-
Locate the broad NH₂⁺ signal, which may exchange with residual water in the solvent.
-
Assign the methylene bridge protons (CH₂-S) based on their chemical shift and doublet multiplicity from coupling to H-4.
-
The piperidine signals will be the most complex. Use the COSY spectrum to trace their connectivity. Start with the methine proton (H-4) and identify its correlations to the CH₂-S group and the H-3,5 protons. From H-3,5, find the correlation to H-2,6.
-
-
¹⁹F Spectrum:
-
The spectrum should contain one primary signal. Its multiplicity (likely a triplet) will confirm coupling to the two ortho-protons (H-meta).
-
-
COSY Spectrum:
-
Confirm the following correlations: (CH₂-S) ↔ (H-4) ↔ (H-3,5) ↔ (H-2,6). This definitively establishes the spin system of the piperidine substituent.
-
-
HSQC Spectrum:
-
Use the assigned proton signals to definitively assign the attached carbons. For example, find the ¹H signal for H-ortho on the F2 axis and the cross-peak will give the precise chemical shift for C-ortho on the F1 axis. This is the most reliable way to assign C-2,6, C-3,5, C-4, and the linker CH₂.
-
Note that quaternary carbons (C-ipso and C-para) will not appear in the HSQC spectrum and must be assigned by other means (e.g., HMBC or subtraction from the ¹³C spectrum).
-
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural verification of this compound. The protocols and interpretive guidelines detailed in this note establish a robust methodology for quality control, ensuring the structural integrity of this key pharmaceutical intermediate. The strategic use of ¹⁹F NMR, in particular, offers a rapid and highly sensitive confirmation of the presence and environment of the fluorine atom, a critical component of the molecule's design.
References
-
Dalvit, C., Vulpetti, A. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, the free encyclopedia. [Link]
-
Baran, P., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. [Link]
-
ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for... The Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
UCLA. (n.d.). Tables For Organic Structure Analysis. UCLA Chemistry and Biochemistry. [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. web.pdx.edu [web.pdx.edu]
- 13. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 14. chemistryconnected.com [chemistryconnected.com]
Application Notes and Protocols for the In Vitro Evaluation of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
Introduction: Characterizing a Novel Piperidine Compound
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a novel synthetic compound featuring a piperidine core, a structure prevalent in a wide array of pharmacologically active agents. The piperidine moiety is a key pharmacophore in drugs targeting the central nervous system (CNS), among other therapeutic areas. The structural alerts within this particular molecule, including the fluorophenylthio group, suggest potential interactions with various biogenic amine transporters and receptors.
This document, designed for drug discovery and development scientists, provides a comprehensive suite of in vitro assays to elucidate the pharmacological profile of this compound. The protocols herein are designed not merely as procedural steps but as a logical, self-validating framework for robustly characterizing a novel chemical entity. We will progress from initial target binding and functional activity to target engagement within a cellular context and conclude with an essential assessment of general cytotoxicity.
Part 1: Primary Target Affinity via Radioligand Binding Assays
The initial step in characterizing a new compound is to determine its binding affinity for putative molecular targets. Given the piperidine scaffold, high-priority targets include the monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as sigma receptors (S1R and S2R), which are known to bind a wide variety of piperidine-containing ligands.[1][2] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[3][4]
Scientific Rationale
Competition binding assays are employed to determine the relative affinity (Kᵢ) of a test compound for a receptor.[3][4] This is achieved by measuring the concentration of the test compound required to inhibit the binding of a radiolabeled ligand with known high affinity and specificity for the target by 50% (IC₅₀). The Kᵢ value is then calculated from the IC₅₀, providing a standardized measure of the compound's binding potency.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from established methodologies for monoamine transporter binding.[3][4][5]
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: GBR 12909 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Scintillation Counter: A microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding) or test compound dilution.
-
50 µL of [³H]WIN 35,428 diluted in assay buffer to a final concentration of ~2 nM.
-
100 µL of hDAT membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(cpm_sample - cpm_nsb) / (cpm_total - cpm_nsb)]), where 'nsb' is non-specific binding.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: Functional Assessment via Transporter Uptake Assays
While binding assays confirm affinity, they do not reveal whether the compound is an inhibitor (antagonist), a substrate (agonist), or has no functional effect. Transporter uptake assays directly measure the functional consequence of a compound's interaction with DAT, SERT, or NET.[6][7] These assays are critical for understanding the compound's mechanism of action.
Scientific Rationale
These assays utilize a labeled substrate (either radioactive or fluorescent) of the transporter.[8][9] In the presence of an inhibitor, the rate of substrate uptake into cells expressing the transporter is reduced. By measuring the amount of accumulated substrate at various concentrations of the test compound, a dose-response curve can be generated to determine the IC₅₀ for functional inhibition. This provides a direct measure of the compound's potency in blocking the transporter's primary function.
Experimental Workflow: Fluorescent Transporter Uptake Assay
Caption: Workflow for a no-wash fluorescent transporter uptake assay.
Protocol 2: Fluorescent Serotonin Transporter (SERT) Uptake Assay
This protocol utilizes a commercially available neurotransmitter uptake assay kit, which provides a convenient, no-wash, fluorescence-based method.[8][9][10][11]
Materials:
-
Cells: HEK293 cells stably expressing human SERT (hSERT).
-
Assay Plate: 96-well, black, clear-bottom cell culture plates.
-
Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye.[11]
-
Test Compound: this compound.
-
Positive Control: A known SERT inhibitor, such as Fluoxetine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Capable of bottom-reading with appropriate excitation/emission filters.
Procedure:
-
Cell Plating: Seed hSERT-expressing HEK293 cells into the 96-well plate at a density that yields a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[9]
-
Compound Addition: On the day of the assay, remove the culture medium. Wash the cells once with assay buffer. Add 100 µL of assay buffer containing the desired concentrations of the test compound, positive control, or vehicle to the wells.
-
Pre-incubation: Incubate the plate for 10-20 minutes at 37°C to allow the compound to interact with the transporter.
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add 100 µL of this solution to each well.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence kinetically over 20-30 minutes (e.g., one reading every minute).
-
Data Analysis:
-
For each well, determine the rate of substrate uptake by calculating the slope of the linear portion of the kinetic fluorescence curve.
-
Calculate the percent inhibition of the uptake rate for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the functional IC₅₀.
-
Part 3: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA™)
Confirmation that a compound binds its intended target within the complex milieu of a living cell is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA™) is a powerful method for verifying target engagement in an unadulterated cellular environment.[12][13][14]
Scientific Rationale
CETSA operates on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand, its thermodynamic stability typically increases. Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein. By heating intact cells treated with the test compound across a temperature gradient, lysing the cells, and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12][15]
Experimental Workflow: CETSA™
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).
Protocol 3: CETSA™ for a Putative Target Protein
This protocol provides a general framework for performing CETSA, which must be optimized for the specific target protein and cell line.[12][16]
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target protein of interest.
-
Test Compound: this compound.
-
Lysis Buffer: PBS with protease inhibitors.
-
Detection System:
-
For Western Blot: SDS-PAGE equipment, transfer system, primary antibody specific to the target protein, HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
For ELISA: A specific antibody pair for a sandwich ELISA.
-
-
Thermal Cycler: For precise temperature control.
-
High-Speed Centrifuge: Capable of >15,000 x g.
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound (e.g., at 10x its binding Kᵢ or functional IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors at a concentration of ~10-20 million cells/mL. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments). Include an unheated control sample (kept on ice).
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.
-
Data Analysis:
-
Quantify the band intensity (Western blot) or ELISA signal for each temperature point.
-
Normalize the data by expressing the amount of soluble protein at each temperature as a percentage of the amount in the unheated control sample.
-
Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Part 4: Assessment of In Vitro Cytotoxicity
Early assessment of cytotoxicity is a critical component of preclinical drug development to identify potential safety liabilities.[17][18] Cytotoxicity assays measure the degree to which an agent is toxic to cells, providing a quantitative measure of its impact on cell viability and proliferation.[19][20]
Scientific Rationale
The MTT assay is a classic colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in metabolic activity in the presence of the test compound indicates a reduction in cell viability or proliferation.
Protocol 4: MTT Cytotoxicity Assay
This is a standard protocol for assessing compound-induced cytotoxicity in a cultured cell line.[22][23]
Materials:
-
Cells: A relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in functional assays).
-
Test Compound: this compound.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Assay Plate: 96-well, clear, flat-bottom cell culture plates.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate Reader: Capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound, positive control, or vehicle.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100.
-
Plot the percent viability against the log concentration of the test compound and fit the data using non-linear regression to determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ (concentration for 50% inhibition of viability).
-
Data Summary and Interpretation
The data generated from these assays should be compiled to build a comprehensive profile of the test compound.
| Assay Type | Target/Cell Line | Parameter Measured | Example Result for Compound X | Interpretation |
| Radioligand Binding | hDAT Membranes | Kᵢ (nM) | 25 | High affinity for the dopamine transporter. |
| hSERT Membranes | Kᵢ (nM) | 350 | Moderate affinity for the serotonin transporter. | |
| hNET Membranes | Kᵢ (nM) | >10,000 | Low to no affinity for the norepinephrine transporter. | |
| Functional Uptake | hDAT-HEK293 Cells | IC₅₀ (nM) | 45 | Potent functional inhibitor of dopamine uptake. |
| hSERT-HEK293 Cells | IC₅₀ (nM) | 600 | Moderate functional inhibitor of serotonin uptake. | |
| Target Engagement | hDAT-HEK293 Cells | ΔTₘ (°C) | +4.5°C | Confirms direct binding and stabilization of DAT in intact cells. |
| Cytotoxicity | HepG2 Cells | GI₅₀ (µM) | >50 | Low general cytotoxicity at effective concentrations. |
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Gubernator, N. G., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PLoS One, 7(6), e39175. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]
-
He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16993. Retrieved from [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved from [Link]
-
Innovative Research. (n.d.). Human Vesicular Monoamine Transporter 2 ELISA Kit. Retrieved from [Link]
-
ResearchGate. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 167-183. Retrieved from [Link]
-
Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 143(31), 11988-11993. Retrieved from [Link]
-
Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(18), 6145-6153. Retrieved from [Link]
-
Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.25.1-1.25.16. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
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de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 4381-4393. Retrieved from [Link]
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CETSA. (n.d.). CETSA since 2013. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]
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van der Velden, W. J. C., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(33), 12215-12223. Retrieved from [Link]
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Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 303, 1-7. Retrieved from [Link]
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Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1121-1130. Retrieved from [Link]
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Navarro, G., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056-2067. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays of Piperidine Thioether Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activities of piperidine thioether derivatives. This document offers detailed, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and provides data interpretation guidelines.
Introduction to Piperidine Thioether Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1][2] The incorporation of a thioether linkage into piperidine derivatives introduces unique physicochemical properties, including alterations in lipophilicity, metabolic stability, and target engagement, making them a compelling class of molecules for drug discovery.[3] Emerging research suggests that piperidine thioether derivatives possess a wide range of biological activities, including anticancer, antimicrobial, and modulatory effects on key signaling pathways.[4][5][6] This guide will focus on the practical application of cell-based assays to elucidate these activities.
Section 1: Evaluation of Anticancer Activity
A significant area of investigation for piperidine derivatives is their potential as anticancer agents.[1][7][8] The introduction of a thioether moiety can enhance cytotoxic effects against various cancer cell lines. The following assays are fundamental for determining the cytotoxic and anti-proliferative potential of novel piperidine thioether compounds.
Cell Viability Assessment using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and high-throughput method for determining the concentration at which a compound exhibits cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the piperidine thioether derivative in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10]
-
Gently pipette to mix and ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| Compound X | 0.1 | 1.20 | 96 |
| 1 | 0.95 | 76 | |
| 10 | 0.63 | 50.4 | |
| 50 | 0.25 | 20 | |
| 100 | 0.10 | 8 |
The percentage of cell viability is calculated as: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Section 2: Antimicrobial Activity Screening
Piperidine derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[5][6][13][14] The inclusion of a thioether group can modulate this activity. The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of piperidine thioether derivatives against bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for quantifying the potency of a novel compound and comparing it to standard antibiotics or antifungals. The broth microdilution method is a widely used and reliable technique for determining MIC values.
Detailed Protocol:
-
Preparation of Microbial Inoculum:
-
Streak the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strain on an appropriate agar plate and incubate overnight.
-
Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the piperidine thioether derivative in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density at 600 nm.
-
Data Interpretation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound Y | 8 | 16 | 32 |
| Ampicillin | 2 | 4 | N/A |
| Fluconazole | N/A | N/A | 1 |
A lower MIC value indicates greater antimicrobial potency.
Section 3: Modulation of Cellular Signaling Pathways
Piperidine thioether derivatives can exert their biological effects by modulating specific intracellular signaling pathways. Two key pathways often implicated in disease and targeted by novel therapeutics are the NF-κB and GPCR signaling cascades.
NF-κB Signaling Pathway Inhibition
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, and cell survival.[15] Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases.[7] Compounds that inhibit the NF-κB pathway are therefore of significant therapeutic interest.[16][17] A common method to screen for NF-κB inhibitors is the use of a reporter gene assay, where the luciferase gene is placed under the control of an NF-κB response element.[18][19][20][21]
NF-κB Signaling Pathway:
Caption: Simplified NF-κB signaling pathway.
Detailed Protocol for NF-κB Luciferase Reporter Assay:
-
Cell Transfection (if not using a stable cell line):
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB promoter and a control plasmid with the Renilla luciferase gene for normalization.
-
-
Compound Treatment and Stimulation:
-
The day after transfection, replace the medium with fresh medium containing various concentrations of the piperidine thioether derivative.
-
Incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[22]
-
Data Analysis:
| Treatment | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Normalized Activity | % Inhibition |
| Unstimulated | 1,500 | 50,000 | 0.03 | - |
| TNF-α stimulated | 150,000 | 52,000 | 2.88 | 0 |
| TNF-α + Cmpd Z (1 µM) | 80,000 | 51,000 | 1.57 | 45.5 |
| TNF-α + Cmpd Z (10 µM) | 25,000 | 49,000 | 0.51 | 82.3 |
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The percentage of inhibition is calculated relative to the TNF-α stimulated control.
GPCR Antagonism via Calcium Mobilization Assay
Scientific Rationale: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a role in numerous physiological processes. Many GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺) stores.[23][24] A calcium mobilization assay can therefore be used to identify compounds that act as antagonists for a specific GPCR. This is typically done using a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a large increase in fluorescence upon binding to Ca²⁺.[25][26]
Detailed Protocol for Fluo-4 Calcium Mobilization Assay:
-
Cell Seeding:
-
Seed cells expressing the target GPCR (e.g., CHO cells stably expressing a chemokine receptor) into a 96-well black-walled, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[27]
-
-
Compound Addition and Fluorescence Reading:
-
Place the plate in a fluorescence plate reader equipped with an injection system (e.g., FlexStation).
-
Add the piperidine thioether derivative (potential antagonist) to the wells and incubate for a specified time.
-
Inject a known agonist for the target GPCR and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Data Interpretation:
An antagonist will inhibit the calcium flux induced by the agonist. The potency of the antagonist is determined by its ability to reduce the agonist-induced fluorescence signal in a concentration-dependent manner. The IC50 can be calculated from the dose-response curve.
Section 4: Cardiotoxicity Assessment
Scientific Rationale: A critical aspect of drug development is the assessment of potential cardiotoxicity. One of the primary mechanisms of drug-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia.[28] Therefore, it is essential to evaluate the effect of novel compounds on hERG channel activity. The gold standard for this assessment is the patch-clamp electrophysiology assay.[29][30][31]
Detailed Protocol for hERG Manual Patch-Clamp Assay:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency and harvest for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Compound Application:
-
After establishing a stable baseline recording of the hERG current, apply the piperidine thioether derivative at various concentrations to the cell via a perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the hERG current before and after the application of the compound.
-
The percentage of inhibition of the hERG current is calculated for each concentration.
-
The IC50 value is determined from the concentration-response curve.
-
Data Interpretation:
| Compound | Concentration (µM) | hERG Current Inhibition (%) |
| Compound Z | 0.1 | 5 |
| 1 | 25 | |
| 10 | 60 | |
| 100 | 95 |
A low IC50 value for hERG channel blockade is a significant safety concern and may halt the further development of a compound.
References
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Application Notes & Protocols: A Guide to Preclinical Evaluation of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl Using Rodent Models
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl. Given its structural characteristics, this compound is hypothesized to function as a monoamine transporter inhibitor. Consequently, this guide details the rationale and step-by-step protocols for utilizing a battery of rodent behavioral and neurochemical assays to elucidate its potential therapeutic effects. The protocols are designed to assess antidepressant-like, anxiolytic-like, and general locomotor activity, followed by neurochemical analyses to confirm target engagement. This integrated approach ensures a robust and multi-faceted characterization of the compound's in vivo pharmacological profile, adhering to the highest standards of scientific integrity and animal welfare.
Compound Profile & Putative Mechanism of Action
The chemical structure of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl features a piperidine ring and a fluorophenyl group, moieties commonly found in centrally active compounds, particularly those targeting monoamine transporters. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmission by facilitating the reuptake of their respective neurotransmitters from the synaptic cleft.[1][2] Inhibition of these transporters increases the synaptic concentration of monoamines, a well-established mechanism for many antidepressant and anxiolytic drugs.[3][4]
Therefore, it is hypothesized that 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl acts as an inhibitor of one or more of these monoamine transporters. The following protocols are designed to test this hypothesis by evaluating behavioral outcomes and neurochemical changes consistent with monoamine transporter inhibition.
Caption: Putative mechanism of monoamine transporter inhibition.
Rationale for Animal Model Selection & Ethical Considerations
Rodent models, particularly mice and rats, are extensively used in neuropsychopharmacology due to their well-characterized genetics, neuroanatomy, and behavioral repertoires that can model aspects of human psychiatric conditions.[5][6] The selection of specific behavioral tests is critical for generating valid and reproducible data.[7]
-
Face Validity: The models should exhibit behaviors analogous to the symptoms of the human condition being studied (e.g., "behavioral despair" in the Forced Swim Test as a model for depressive-like states).[6]
-
Construct Validity: The underlying pathophysiology of the model should resemble that of the human disorder (e.g., stress-induced models to mimic stress-related depression).[8]
-
Predictive Validity: The model should respond to clinically effective treatments in a predictable manner (e.g., decreased immobility with known antidepressants).[9]
This guide employs a battery of tests with high predictive validity for screening potential antidepressant and anxiolytic compounds.
Ethical Statement: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Research should be designed to minimize the number of animals used and to refine procedures to reduce any potential pain or distress.
Experimental Workflow & Core Protocols
A systematic approach is essential for characterizing a novel compound. The recommended workflow begins with baseline locomotor assessment to identify potential confounding motor effects, followed by specific behavioral assays for antidepressant and anxiolytic activity. Finally, direct neurochemical and target-binding studies are performed to confirm the mechanism of action.
Caption: Recommended experimental workflow for compound evaluation.
Protocol 1: Locomotor Activity (Open Field Test)
Principle: This test assesses spontaneous locomotor activity and general arousal in rodents.[10] It is a critical first step to ensure that the compound does not cause sedation or hyperactivity, which could confound the results of other behavioral tests.[11][12]
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm PVC box).[12]
-
Video camera and tracking software (e.g., ANY-maze).
-
70% Ethanol for cleaning.
-
Test compound and vehicle solution.
Procedure:
-
Habituation: Transport mice to the testing room at least 30-60 minutes before the test to acclimate.[11]
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[13]
-
Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Gently place the mouse in the center of the open field arena.[13]
-
Recording: Record the animal's activity for a set duration, typically 10-30 minutes, using the video tracking system.[13][14]
-
Data Collection: After the session, return the mouse to its home cage. Clean the arena.
-
Analysis: The software will analyze key parameters.
Data to Collect & Analyze:
| Parameter | Description | Rationale |
|---|---|---|
| Total Distance Traveled | The total distance the animal moves during the session. | A primary measure of overall locomotor activity.[12] |
| Time Spent in Center | The duration the animal spends in the central, more exposed area of the arena. | An index of anxiety-like behavior; less time in the center suggests higher anxiety.[12] |
| Rearing Frequency | The number of times the animal stands on its hind legs. | A measure of exploratory behavior. |
Scientist's Note: Running this test in a dimly lit or dark room with infrared lighting can minimize anxiety-related responses and provide a purer measure of locomotion.[14] A significant change in total distance traveled compared to the vehicle group indicates that the compound has sedative or stimulant properties at the tested dose.
Protocol 2: Elevated Plus Maze (EPM)
Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents.[15] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16][17] Anxiolytic compounds typically increase the time spent in the open arms.
Materials:
-
Plus-shaped maze with two open and two closed arms, elevated from the floor (e.g., 50 cm).[16]
-
Video camera and tracking software.
-
70% Ethanol.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.[17]
-
Administration: Administer the compound or vehicle as required.
-
Placement: Place the mouse in the central square of the maze, facing one of the closed arms.[15]
-
Recording: Allow the animal to explore the maze freely for 5 minutes, recording its movement with an overhead camera.[16]
-
Data Collection: Return the mouse to its home cage and clean the maze thoroughly.
-
Analysis: Use tracking software to score the relevant behaviors.
Data to Collect & Analyze:
| Parameter | Description | Rationale |
|---|---|---|
| Time Spent in Open Arms (%) | (Time in open arms / Total time) x 100. | The primary measure of anxiety-like behavior. An increase indicates an anxiolytic effect.[18] |
| Open Arm Entries (%) | (Entries into open arms / Total entries) x 100. | A secondary measure of anxiety; an increase suggests reduced anxiety.[15] |
| Total Arm Entries | The total number of entries into any arm. | A measure of general activity within the maze. |
Scientist's Note: An entry is typically defined as all four paws entering an arm.[16] It is crucial that the experimenter is blinded to the treatment groups to avoid bias during handling and observation.[18]
Protocol 3: Forced Swim Test (FST)
Principle: The FST is a common screening tool for antidepressant drugs.[9] It is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[19][20] This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants decrease the duration of immobility.[21]
Materials:
-
Transparent cylindrical containers (e.g., 20 cm diameter, 30-50 cm height).[20][22]
-
Water bath or heater to maintain water temperature at 23-25°C.[22]
-
Video camera for recording.
-
Towels for drying animals.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes.[19][21]
-
Preparation: Fill cylinders with 23-25°C water to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm).[22]
-
Administration: Administer the compound or vehicle. A typical protocol for acute antidepressant effects involves administration 30-60 minutes before the test.
-
Testing: Gently place the mouse into the water-filled cylinder.
-
Recording: Record the session for 6 minutes.[22]
-
Post-Test Care: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully recovered.[21]
-
Analysis: Score the duration of immobility, typically during the last 4 minutes of the 6-minute test.[21] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Protocol 4: Tail Suspension Test (TST)
Principle: Similar to the FST, the TST is a test of "behavioral despair" used to screen for antidepressant efficacy.[23][24] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants reduce the time spent immobile.[25]
Materials:
-
Suspension box or bar.
-
Adhesive tape strong enough to support the mouse's weight.[24]
-
Video camera and scoring software.
Procedure:
-
Habituation: Acclimate mice to the testing room.
-
Administration: Administer the compound or vehicle.
-
Suspension: Securely attach a piece of adhesive tape to the tail (approx. 1-2 cm from the tip) and suspend the mouse from the bar.[26] The mouse should be unable to reach any surfaces.
-
Recording: Record the animal's behavior for a 6-minute session.[23][27]
-
Data Collection: At the end of the session, carefully remove the mouse and the tape and return it to its home cage.
-
Analysis: Score the total time the animal remains immobile.[26]
Data to Collect & Analyze (FST & TST):
| Parameter | Description | Rationale |
|---|---|---|
| Duration of Immobility (s) | The total time the animal is immobile. | The primary endpoint for both tests. A significant decrease suggests an antidepressant-like effect.[24] |
| Latency to Immobility (s) | The time it takes for the first bout of immobility. | A secondary measure; may be increased by effective compounds. |
Scientist's Note: Some mouse strains are not suitable for the TST as they tend to climb their tails. If an animal climbs its tail for a significant portion of the test, it should be excluded from the analysis.[26]
Protocol 5: In Vivo Microdialysis
Principle: This technique directly measures the concentration of extracellular neurotransmitters in specific brain regions of a freely moving animal.[28][29] It is the most direct way to test the hypothesis that the compound inhibits monoamine reuptake, which should lead to increased extracellular levels of dopamine, serotonin, and/or norepinephrine.[30][31]
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.[28]
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines) using a stereotaxic frame. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[29] Collect baseline dialysate samples for at least 60-90 minutes to establish stable neurotransmitter levels.
-
Administration: Administer the test compound or vehicle.
-
Sample Collection: Continue collecting dialysate samples in timed fractions (e.g., every 10-20 minutes) for several hours post-administration.
-
Analysis: Analyze the concentration of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples using HPLC-ED.[30]
Data to Collect & Analyze:
| Parameter | Description | Rationale |
|---|
| Extracellular Neurotransmitter Levels | Concentration (e.g., pg/µL) of DA, 5-HT, NE in each fraction. | Data are typically expressed as a percentage change from the stable baseline average. A significant increase post-administration confirms reuptake inhibition. |
Scientist's Note: This is a technically demanding but highly informative procedure. Proper surgical technique and analytical validation are paramount for obtaining reliable data.
Protocol 6: Ex Vivo Receptor Autoradiography
Principle: This technique is used to visualize and quantify the binding of a radiolabeled ligand to specific targets (in this case, monoamine transporters) in brain tissue sections.[32] By administering the test compound to an animal before sacrificing it, one can measure the degree to which the compound occupies the transporters in vivo.
Materials:
-
Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT).
-
Cryostat for sectioning frozen brain tissue.[33]
-
Microscope slides, incubation buffers.
-
Phosphor imaging plates or autoradiography film.[34]
-
Image analysis software.
Procedure:
-
Compound Administration: Administer a range of doses of the test compound to different groups of animals. Include a vehicle control group.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly dissect and freeze the brains.[33]
-
Sectioning: Using a cryostat, cut thin (e.g., 20 µm) coronal sections of the brain and mount them onto slides.[34]
-
Incubation: Incubate the slide-mounted sections with a saturating concentration of the appropriate radioligand.[35] This allows the radioligand to bind to any transporters not already occupied by the test compound.
-
Washing & Drying: Wash the slides to remove unbound radioligand and then dry them.[32]
-
Exposure: Expose the slides to phosphor imaging plates or film.
-
Analysis: Quantify the density of radioligand binding in specific brain regions using image analysis software.
Data to Collect & Analyze:
| Parameter | Description | Rationale |
|---|
| Specific Binding (DLU/mm² or fmol/mg) | The amount of radioligand bound to the transporters. | A dose-dependent decrease in specific binding compared to vehicle-treated animals indicates that the test compound is occupying the transporter in vivo. This allows for the calculation of an ED50 for transporter occupancy. |
Scientist's Note: This method provides powerful evidence of target engagement in the brain and helps correlate the doses used in behavioral experiments with the degree of interaction with the intended molecular target.
References
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Campos, A. C., Fogaça, M. V., Sonego, A. B., & Guimarães, F. S. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
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Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). protocols.io. [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3769. [Link]
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Tellez, S., & Paz-Bermúdez, F. (2018). In Vivo Brain Microdialysis of Monoamines. Methods in Molecular Biology, 1727, 285-300. [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). The Mouse Forced Swim Test. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A. [Link]
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Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Hot Topics in Neural Membrane Lipidology, 20, 121-140. [Link]
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Canzian, J., Borba, J. V., Resmim, C. M., et al. (2025). The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish. Behavioural Brain Research, 477, 115302. [Link]
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Application Notes and Protocols for Radioligand Binding Assays of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Power of Precision in Receptor Pharmacology
Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery, offering a highly sensitive and quantitative method to study the interaction between a ligand and its receptor.[1][2][3][4] This application note provides a detailed guide for researchers utilizing piperidine-based compounds in competitive radioligand binding assays. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous ligands targeting a wide array of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors.[5][6][7][8][9] Understanding the binding affinity of these compounds is a critical step in the development of novel therapeutics.
This document will delve into the theoretical underpinnings of competitive binding assays, provide detailed, field-proven protocols for membrane preparation and assay execution, and guide the user through the essential steps of data analysis and interpretation. The emphasis is on not just the "how" but the "why," ensuring a deep understanding of the critical parameters that lead to robust and reproducible results.
The Piperidine Scaffold: Key Considerations in Assay Design
The piperidine ring, a saturated heterocycle, imparts specific physicochemical properties to a molecule that can influence its behavior in a binding assay. Its basic nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pocket. The conformational flexibility of the piperidine ring also plays a role in how the ligand adapts to the three-dimensional space of the binding site. When designing a binding assay for piperidine compounds, it is crucial to consider factors such as potential off-target binding and the choice of an appropriate radioligand that specifically labels the target of interest.
Principle of the Competitive Radioligand Binding Assay
Competitive radioligand binding assays are employed to determine the affinity of an unlabeled test compound (the "competitor," in this case, a piperidine derivative) for a specific receptor.[2][10] The assay measures the ability of the unlabeled compound to compete with a fixed concentration of a radioactively labeled ligand (the "radioligand") for binding to the receptor. As the concentration of the unlabeled piperidine compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[10] This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the unlabeled compound for the receptor.[11][12]
Experimental Workflow: A Visual Guide
The general workflow for a competitive radioligand binding assay is a multi-step process that requires careful execution to ensure data quality.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols
Part 1: Receptor Membrane Preparation
A high-quality receptor membrane preparation is fundamental to a successful binding assay.[13] Both cultured cells expressing the receptor of interest and tissue homogenates can be used.[14][15]
Materials:
-
Cells or tissue expressing the target receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4 (with protease inhibitors)
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Homogenization: Homogenize the cells or tissue in ice-cold Lysis Buffer to disrupt the cell membranes.[13][16]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[13]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[13][16]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and cytosolic components that may interfere with the assay.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in Sucrose Buffer. The sucrose acts as a cryoprotectant to preserve receptor integrity during freezing.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.[13][16] This is essential for ensuring consistency between experiments.
-
Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part 2: Competitive Radioligand Binding Assay (Filtration Method)
The filter-binding assay is a widely used method to separate receptor-bound radioligand from the unbound radioligand.[2][17][18][19][20][21]
Materials:
-
Receptor membrane preparation
-
Radioligand specific for the target receptor
-
Unlabeled piperidine test compound
-
Unlabeled competing ligand (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[16]
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][22]
-
Vacuum filtration manifold (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Plate Setup: Prepare a 96-well plate with the following in triplicate:
-
Total Binding: Assay Buffer + Receptor Membranes + Radioligand
-
Non-specific Binding (NSB): Assay Buffer + Receptor Membranes + Radioligand + a saturating concentration of an unlabeled competing ligand (structurally different from the radioligand is ideal).[11][23]
-
Test Compound: Assay Buffer + Receptor Membranes + Radioligand + varying concentrations of the piperidine test compound.
-
-
Reagent Addition:
-
Add 150 µL of the diluted receptor membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue homogenates) to each well.[16]
-
Add 50 µL of the piperidine test compound at various concentrations or the unlabeled competing ligand for NSB determination. For total binding wells, add 50 µL of Assay Buffer.
-
Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration at or below its Kd value) to all wells.[14][23]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[16]
-
Assay Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[16]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[16]
-
Filter Processing: Dry the filters (e.g., 30 minutes at 50°C).[16] Place the dried filters into scintillation vials.
-
Scintillation Counting: Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) is used to determine the specific binding of the radioligand at each concentration of the piperidine compound.
1. Calculation of Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding[14]
2. Generation of a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of the piperidine test compound. This will generate a sigmoidal dose-response curve.[12]
3. Determination of the IC50:
-
The IC50 is the concentration of the piperidine compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.[12]
4. Calculation of the Ki (Cheng-Prusoff Equation):
-
The Ki, or inhibition constant, is a more accurate measure of the affinity of the test compound as it takes into account the concentration and affinity of the radioligand.[11] The Cheng-Prusoff equation is used for this calculation:[12][24]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Caption: Logical relationship for calculating the Ki value.
Data Presentation: A Sample Competition Assay
The following table illustrates how data from a competitive binding assay for a hypothetical piperidine compound targeting the dopamine D2 receptor might be presented.
| Piperidine Compound Conc. (nM) | % Specific Binding |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 85.1 |
| 10 | 52.3 |
| 100 | 15.7 |
| 1000 | 2.1 |
| IC50 (nM) | 9.5 |
| Radioligand ([³H]Spiperone) Conc. (nM) | 0.2 |
| Radioligand Kd (nM) | 0.15 |
| Calculated Ki (nM) | 4.08 |
Alternative and Advanced Techniques
While the filtration assay is a robust and widely used method, other techniques are also available:
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[2][14][25][26][27][28][29] The receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is close enough to the scintillant to produce a light signal.[26][27] SPA is particularly well-suited for high-throughput screening.[25]
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, it is essential to incorporate self-validating systems within your protocol:
-
Appropriate Controls: Always include total binding and non-specific binding controls in every experiment.
-
Reference Compounds: Include a known reference compound with a well-characterized affinity for the target receptor in your assays. This will help to validate your assay performance.
-
Saturation Binding Experiments: Periodically perform saturation binding experiments with your radioligand to confirm its Kd and the Bmax (receptor density) of your membrane preparation.[2][3]
Conclusion
The radioligand binding assay remains a gold standard for the characterization of ligand-receptor interactions.[2][3] By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately determine the binding affinities of their piperidine compounds. This critical data will empower informed decision-making in the journey of drug discovery and development.
References
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Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved from [Link]
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Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
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Filter-binding assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1137-1139. Retrieved from [Link]
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Filter-Binding Assay for Analysis of RNA-Protein Interactions. (2025). ResearchGate. Retrieved from [Link]
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Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-217. Retrieved from [Link]
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Filter binding assay. (n.d.). Wikipedia. Retrieved from [Link]
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New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (n.d.). ArTS - UniTS. Retrieved from [Link]
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Hulme, E. C. (2004). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. Retrieved from [Link]
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Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1709-1719. Retrieved from [Link]
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Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. (n.d.). University of Bari Aldo Moro. Retrieved from [Link]
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Carmona, M. C., Granado, M., de la Riva, A., & Castan, M. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 221-226. Retrieved from [Link]
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Szałaj, N., Stary, D., Latacz, G., Lubelska, A., Satała, G., Bojarski, A. J., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1846-1862. Retrieved from [Link]
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Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved from [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1709-1719. Retrieved from [Link]
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Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]
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Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters, 6(5), 585-590. Retrieved from [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., & et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved from [Link]
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Szałaj, N., Stary, D., Latacz, G., Lubelska, A., Satała, G., Bojarski, A. J., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(12), 1846–1862. Retrieved from [Link]
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Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015, March 22). YouTube. Retrieved from [Link]
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Sun, S., & Alve, J. (2004). Application of Scintillation Proximity Assay in Drug Discovery. Current Medicinal Chemistry, 11(3), 323-332. Retrieved from [Link]
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Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube. Retrieved from [Link]
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Scintillation proximity assay. (n.d.). Wikipedia. Retrieved from [Link]
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Hübner, H., & Gmeiner, P. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(13), 4674-4684. Retrieved from [Link]
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Scintillation proximity assay in lead discovery. (2025). ResearchGate. Retrieved from [Link]
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Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). International Journal of Molecular Sciences, 24(2), 1279. Retrieved from [Link]
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Application Note: High-Throughput Screening of 4-Fluorophenyl Piperidine Libraries for Accelerated Drug Discovery
Abstract
The 4-fluorophenyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to the favorable physicochemical and pharmacokinetic properties conferred by the piperidine ring, combined with the metabolic stability and unique electronic characteristics of the fluorophenyl group.[1][2] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel therapeutic leads.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 4-fluorophenyl piperidine libraries, covering assay development, a detailed screening protocol, and robust data analysis for hit validation.
Introduction: The Significance of the 4-Fluorophenyl Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic systems in pharmaceuticals.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. The incorporation of a 4-fluorophenyl moiety can further enhance the therapeutic potential of piperidine-based compounds. The fluorine atom can modulate the pKa of the piperidine nitrogen, influencing its binding affinity and selectivity.[2] Additionally, the C-F bond is highly stable to metabolic degradation, often improving the pharmacokinetic profile of drug candidates.[4] Given these advantages, large, diverse libraries of 4-fluorophenyl piperidine derivatives are frequently synthesized for drug discovery programs.[5][6]
High-throughput screening (HTS) provides the technological framework to rapidly evaluate these vast chemical libraries against specific biological targets, enabling the identification of "hits" that can be further optimized into clinical candidates.[3][7] The success of an HTS campaign hinges on a well-designed assay, rigorous quality control, and a clear data analysis pipeline.[7][8]
I. Assay Development and Optimization: The Foundation of a Successful Screen
Prior to initiating a large-scale screen, the development and optimization of a robust and reliable assay is paramount.[9][10] This phase establishes the conditions under which the biological activity of the 4-fluorophenyl piperidine library can be accurately and reproducibly measured.
Key Considerations for Assay Development:
-
Target Selection and Biological Relevance: The chosen biological target should be well-validated and relevant to the disease of interest. The assay should recapitulate the key aspects of the target's biological function.
-
Assay Format: A variety of assay formats can be employed, including biochemical assays (e.g., enzyme activity, binding assays) and cell-based assays (e.g., reporter gene, second messenger).[11][12] The choice will depend on the nature of the target and the desired biological readout. For 4-fluorophenyl piperidine libraries, which often target membrane proteins, cell-based assays can provide more physiologically relevant data.
-
Reagent Stability and Quality: All reagents, including the target protein, substrates, and detection reagents, must be stable under the assay conditions and of high quality to ensure reproducibility.
-
Miniaturization: To conserve valuable library compounds and reduce reagent costs, assays are typically miniaturized to 384- or 1536-well plate formats.[13][14] This requires optimization of liquid handling and detection parameters.
-
DMSO Tolerance: Compound libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO, which is usually kept below 1% to avoid deleterious effects on the biological system.[15]
Protocol: Assay Optimization
-
Reagent Titration: Systematically vary the concentrations of all key reagents (e.g., enzyme, substrate, cells) to determine the optimal concentrations that yield a robust signal-to-background ratio.
-
Incubation Time and Temperature: Determine the optimal incubation time and temperature for the assay to reach a stable and reproducible signal.
-
DMSO Tolerance Test: Perform the assay in the presence of a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum tolerable concentration without significant loss of signal or cell viability.
-
Z'-Factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[16] It is calculated using the signals from positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Perform multiple runs of the assay with appropriate positive and negative controls to ensure the Z'-factor is consistently above 0.5.[15]
-
II. High-Throughput Screening Workflow
The HTS workflow is a multi-step process that involves the automated testing of the entire compound library.[13]
Caption: High-Throughput Screening Workflow.
Protocol: Primary High-Throughput Screen
-
Compound Library Plating:
-
The 4-fluorophenyl piperidine library, typically stored at a high concentration (e.g., 10 mM) in DMSO, is acoustically dispensed or pin-transferred into 384- or 1536-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).[14]
-
Each plate should include dedicated wells for positive and negative controls.[17]
-
-
Reagent Addition:
-
Using automated liquid handlers, add the pre-optimized concentrations of assay reagents (e.g., cells, enzymes, substrates) to all wells of the assay plates.
-
-
Incubation:
-
Incubate the plates at the optimized temperature for the determined duration.
-
-
Signal Detection:
-
Read the plates using a plate reader capable of detecting the specific assay signal (e.g., fluorescence, luminescence, absorbance).[13]
-
-
Data Acquisition:
-
The raw data from the plate reader is captured and stored in a database for subsequent analysis.[18]
-
III. Data Analysis and Hit Validation
Raw HTS data requires careful analysis to identify true "hits" and eliminate false positives.[19]
Data Normalization and Quality Control
-
Plate-Level Normalization: To account for plate-to-plate variability, data is often normalized to the on-plate controls. A common method is to calculate the percent inhibition or activation relative to the positive and negative controls.
-
Quality Control Metrics: Monitor the Z'-factor for each plate to ensure data quality. Plates with a Z'-factor below a predefined threshold (e.g., 0.4) should be flagged for review or re-screening.[15]
Hit Identification
-
A "hit" is defined as a compound that produces a response exceeding a certain threshold. This threshold is typically set based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Dose-Response Analysis
-
Confirmation Screen: Putative hits from the primary screen are re-tested under the same conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency (e.g., IC50 or EC50). This is a critical step in quantitative HTS (qHTS).[20]
Caption: Data Analysis and Hit Validation Pipeline.
IV. Compound Management and Library Quality
The integrity of the compound library is crucial for the success of any HTS campaign.[21]
-
Storage and Handling: 4-Fluorophenyl piperidine libraries should be stored in a controlled environment (e.g., -20°C or -80°C) to prevent degradation. Repeated freeze-thaw cycles should be minimized.
-
Quality Control: The purity and identity of the library compounds should be periodically assessed using techniques such as LC-MS.[18] This is particularly important for hits to ensure that the observed activity is due to the intended compound.
-
Compound Logistics: An efficient compound management system is essential for tracking compound plates, managing inventory, and fulfilling requests for hit follow-up.[21][22]
V. Data Presentation and Interpretation
The results of an HTS campaign are typically summarized to provide a clear overview of the screen's performance and the identified hits.
Table 1: HTS Campaign Summary
| Parameter | Value |
| Library Screened | 4-Fluorophenyl Piperidine Library |
| Number of Compounds | 100,000 |
| Screening Concentration | 10 µM |
| Assay Format | Cell-based reporter assay |
| Plate Format | 384-well |
| Average Z'-Factor | 0.75 |
| Primary Hit Rate | 0.5% |
| Confirmed Hit Rate | 0.2% |
Table 2: Representative Dose-Response Data for Confirmed Hits
| Compound ID | Structure | IC50 (µM) |
| FPP-001 | [Structure Image Placeholder] | 0.25 |
| FPP-002 | [Structure Image Placeholder] | 1.2 |
| FPP-003 | [Structure Image Placeholder] | 5.8 |
VI. Conclusion
The high-throughput screening of 4-fluorophenyl piperidine libraries is a powerful strategy for the identification of novel drug candidates. A successful HTS campaign requires careful assay development, meticulous execution, and rigorous data analysis. By following the protocols and best practices outlined in this application note, researchers can maximize the quality and impact of their screening efforts, ultimately accelerating the drug discovery process.
References
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PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]
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Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]
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PubMed. (n.d.). Quality control methodology for high-throughput protein-protein interaction screening. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]
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ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
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PubMed. (n.d.). High-throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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The Royal Society of Chemistry. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
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ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]
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European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Retrieved from [Link]
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PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
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PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
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ACS Publications. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. Retrieved from [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
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IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
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LinkedIn. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]
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PubMed. (n.d.). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
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Application Notes and Protocols for CNS Research: 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Probe for the Sigma-1 Receptor in CNS Pathologies
The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous ligands with high affinity for a variety of neuronal targets.[1][2] When combined with a fluorophenyl moiety—a common modification to enhance metabolic stability and target engagement—these compounds represent a promising class of molecules for dissecting complex neurological pathways.[3] 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is an emerging member of this class, rationally designed to explore the therapeutic potential of modulating key CNS receptors.
While direct, extensive characterization of this specific molecule is nascent, its structural components strongly suggest a high affinity for the sigma-1 receptor (S1R) . The S1R is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondria interface, and is implicated in a wide array of cellular functions including signal transduction, cellular stress response, and neuronal plasticity.[4][5] Its role in neurodegenerative diseases, psychiatric disorders, and pain makes it a compelling target for therapeutic intervention.[4]
This guide provides a comprehensive framework for the investigation of this compound, leveraging established methodologies for characterizing potent S1R ligands. The protocols herein are designed to be self-validating and are grounded in authoritative research, providing a robust starting point for any scientist entering this exciting field of study.
Mechanism of Action: Modulating the Sigma-1 Receptor Chaperone Activity
The S1R is not a classical G-protein coupled receptor or ion channel; rather, it acts as a pluripotent modulator of intracellular signaling.[6] Ligands binding to the S1R can be classified as agonists or antagonists, which then dictate the receptor's subsequent interactions with a host of "client" proteins. The protonated piperidine nitrogen is a critical pharmacophoric element, forming a key salt bridge interaction with glutamic acid residue 172 (Glu172) in the S1R binding pocket, which is essential for high-affinity binding.[1][7]
Agonist binding is thought to induce a conformational change in the S1R, leading to its dissociation from its binding partner BiP (Binding immunoglobulin Protein) and allowing it to interact with and modulate the function of various ion channels (e.g., voltage-gated potassium channels), receptors (e.g., NMDA and dopamine receptors), and other signaling molecules.[8] This modulation can have profound effects on neuronal excitability, calcium homeostasis, and synaptic plasticity.
Antagonist binding , conversely, is believed to stabilize the S1R in a conformation that prevents its interaction with downstream effectors. S1R antagonists have shown promise in models of neuropathic pain and are being investigated for their potential in treating substance use disorders.[9]
The functional activity of this compound as either an S1R agonist or antagonist must be empirically determined. The following protocols provide the means to elucidate this crucial aspect of its pharmacology.
In Vitro Characterization Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for the S1R. It is a foundational assay for confirming target engagement.[10]
Objective: To quantify the affinity of this compound for the S1R.
Materials:
-
Test Compound: this compound
-
Radioligand: (+)-[³H]Pentazocine (a high-affinity S1R ligand)
-
Non-specific binding control: Haloperidol (10 µM)
-
Membrane Preparation: Guinea pig brain homogenate (a rich source of S1R)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the membrane homogenate, assay buffer, and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).
-
Add (+)-[³H]Pentazocine to all wells at a final concentration equal to its Kd.
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| Ki | The inhibition constant, representing the affinity of the ligand for the receptor. |
| IC50 | The concentration of the ligand that inhibits 50% of the specific binding of the radioligand. |
Protocol 2: Functional Assay to Determine Agonist vs. Antagonist Activity
Differentiating between S1R agonists and antagonists is crucial. One established method involves assessing the compound's effect on neurite outgrowth in PC12 cells, a process known to be modulated by S1R activation.
Objective: To determine if this compound acts as an S1R agonist or antagonist.
Materials:
-
PC12 cell line
-
Nerve Growth Factor (NGF)
-
Test Compound
-
Known S1R agonist (e.g., PRE-084)
-
Known S1R antagonist (e.g., NE-100)
-
Cell culture reagents
-
High-content imaging system
Procedure:
-
Plate PC12 cells in collagen-coated plates and allow them to adhere.
-
Treat the cells with a sub-optimal concentration of NGF to induce a baseline level of neurite outgrowth.
-
Agonist Mode: Add increasing concentrations of the test compound and the known agonist PRE-084 to separate wells.
-
Antagonist Mode: Pre-treat cells with increasing concentrations of the test compound or the known antagonist NE-100 for 30 minutes, followed by the addition of a fixed concentration of PRE-084.
-
Incubate the cells for 48-72 hours.
-
Fix and stain the cells to visualize neurites (e.g., with a beta-III tubulin antibody).
-
Capture images using a high-content imaging system and quantify neurite length and branching.
-
Analysis:
-
If the test compound enhances NGF-induced neurite outgrowth, it is acting as an agonist.
-
If the test compound inhibits the PRE-084-induced enhancement of neurite outgrowth, it is acting as an antagonist.
-
In Vivo Behavioral Protocols
The following protocols are standard rodent behavioral assays to assess the potential antidepressant and anxiolytic effects of a novel compound, which are common therapeutic areas for S1R modulators.
Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used model to screen for antidepressant-like effects. A reduction in immobility time is indicative of an antidepressant-like response.
Objective: To evaluate the antidepressant-like effects of this compound in mice.
Materials:
-
Male C57BL/6J mice
-
Test Compound
-
Vehicle control (e.g., saline)
-
Positive control (e.g., imipramine)
-
Plexiglas cylinders filled with water (25°C)
-
Video recording and analysis software
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection) 30-60 minutes before the test.
-
Gently place each mouse into a cylinder of water for a 6-minute session.
-
Record the session and score the last 4 minutes for time spent immobile (making only movements necessary to keep the head above water).
-
Analyze the data to compare immobility time between treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a classic test for anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Objective: To assess the anxiolytic-like properties of this compound.
Materials:
-
Male Wistar rats
-
Test Compound
-
Vehicle control
-
Positive control (e.g., diazepam)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Administer the test compound, vehicle, or positive control 30-60 minutes prior to the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Use video tracking software to record and analyze the time spent in the open arms versus the closed arms, as well as the number of entries into each arm type.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries, without a significant change in total locomotion, indicates an anxiolytic-like effect.
Visualizing the Science: Pathways and Workflows
Signaling Pathway of a Sigma-1 Receptor Agonist
Caption: Agonist binding to the S1R-BiP complex induces dissociation, allowing the active S1R to modulate client proteins.
Experimental Workflow for In Vivo Behavioral Testing
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
- 10. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Piperidine Compounds
Welcome to the technical support center for the purification of fluorinated piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable molecules. The introduction of fluorine into a piperidine scaffold dramatically alters its physicochemical properties, leading to purification hurdles not typically encountered with their non-fluorinated analogs. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your laboratory.
The Fluorine Factor: Why Purification is a Unique Challenge
The high electronegativity and small size of the fluorine atom impart significant changes to the piperidine ring system, which are the root cause of many purification difficulties. Understanding these fundamental effects is the first step to developing effective purification strategies.
-
Altered Basicity (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the basicity (pKa) of the piperidine nitrogen.[1][2][3] This change in pKa affects the compound's ionization state at a given pH, which is a critical parameter in both chromatography and extraction. A lower pKa can decrease retention on normal-phase silica gel and alter solubility characteristics.[1]
-
Modified Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule.[3] This can improve membrane permeability but also complicates purification by making the target compound more soluble in non-polar organic solvents, potentially leading to co-elution with non-polar impurities.[4]
-
Conformational Rigidity: The presence of fluorine can influence the conformational preferences of the piperidine ring, with a notable preference for an axial orientation in some cases.[5][6][7][8][9] This can lead to the formation of stable diastereomers that are challenging to separate.
-
Unique Intermolecular Interactions: Fluorinated compounds can participate in fluorous-fluorous interactions, which can be exploited for specialized purification techniques like fluorous solid-phase extraction (F-SPE).[1]
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of fluorinated piperidine compounds in a question-and-answer format.
Issue 1: My fluorinated piperidine is volatile and is lost during solvent evaporation.
Question: I've successfully synthesized my unprotected fluorinated piperidine, but I'm losing a significant amount of product when I try to concentrate my fractions from column chromatography. What's happening and how can I prevent this?
Answer: Unprotected fluorinated piperidines can be surprisingly volatile, a property that is often underestimated.[10] The low molecular weight combined with altered intermolecular forces due to fluorination contributes to this volatility.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for addressing product loss due to volatility.
Detailed Protocol for In Situ Protection:
-
Reaction Completion: Once your reaction to form the fluorinated piperidine is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C.
-
Reagent Addition: Add a suitable protecting group reagent, such as benzyl chloroformate (Cbz-Cl) for Cbz protection or di-tert-butyl dicarbonate ((Boc)2O) for Boc protection, along with a base (e.g., triethylamine or diisopropylethylamine) if required.
-
Reaction: Allow the protection reaction to proceed to completion.
-
Workup and Purification: Proceed with your standard aqueous workup. The resulting protected fluorinated piperidine will be significantly less volatile and can be purified using standard techniques like flash column chromatography.[10]
Issue 2: My fluorinated piperidine co-elutes with a non-fluorinated impurity.
Question: I'm struggling to separate my desired fluorinated piperidine from a structurally similar non-fluorinated starting material or side product using flash chromatography on silica gel. The spots are very close on TLC. What can I do?
Answer: Co-elution of structurally similar compounds is a common challenge, and the presence of fluorine can sometimes have a minimal impact on polarity in certain solvent systems, leading to poor separation.
Troubleshooting Strategies for Co-elution:
| Strategy | Description | Causality |
| Solvent System Optimization | Systematically screen a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, toluene/acetone). | Different solvent systems interact with the analytes and stationary phase in unique ways, altering the retention factors and potentially increasing the separation (ΔRf). |
| Reverse-Phase Chromatography | If normal-phase fails, switch to reverse-phase HPLC (RP-HPLC).[1] | The separation mechanism is based on hydrophobicity. The increased lipophilicity of the fluorinated compound will cause it to be retained more strongly on a C18 column than its non-fluorinated counterpart. |
| Fluorous Solid-Phase Extraction (F-SPE) | Utilize a fluorous-tagged silica gel cartridge.[1] | This technique leverages the unique fluorous-fluorous interactions between the fluorinated compound and the stationary phase for highly selective separation. |
Step-by-Step Guide to RP-HPLC Method Development:
-
Column Selection: Start with a standard C18 column.
-
Mobile Phase: A typical starting mobile phase is a gradient of water and acetonitrile (or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape for basic compounds.
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of your compound.
-
Optimization: Based on the initial run, develop a shallower gradient around the elution point of your compounds of interest to maximize resolution.
Issue 3: I'm having difficulty separating diastereomers of my fluorinated piperidine.
Question: My reaction has produced a mixture of diastereomers, and they are inseparable by standard flash chromatography. How can I isolate the desired stereoisomer?
Answer: The separation of diastereomers of fluorinated piperidines can be particularly challenging due to their similar physical properties.[11] The rigid conformation sometimes induced by fluorine can, however, be exploited in certain chromatographic techniques.
Advanced Separation Techniques for Diastereomers:
Caption: Key strategies for resolving diastereomeric mixtures.
Considerations for Supercritical Fluid Chromatography (SFC):
SFC has emerged as a powerful technique for the separation of stereoisomers.[11] It often provides better resolution and faster separations than HPLC.
-
Mobile Phase: Typically uses supercritical CO2 as the main mobile phase with a co-solvent such as methanol.
-
Stationary Phases: A wide range of stationary phases, including chiral columns, can be used. For diastereomer separation, non-chiral columns are often effective.[11]
-
Advantages: The low viscosity and high diffusivity of supercritical fluids lead to high efficiency and fast separations. It is also considered a "greener" technique than HPLC due to the reduced use of organic solvents.
Issue 4: My compound is decomposing on the silica gel column.
Question: I'm observing streaking on my TLC plate and recovering very little of my desired product after flash chromatography. I suspect it's not stable on silica gel. What are my options?
Answer: The slightly acidic nature of standard silica gel can cause decomposition of sensitive compounds. Fluorinated piperidines, especially those with other functional groups, can be susceptible to degradation.
Solutions for Silica Gel Instability:
-
Deactivating the Silica Gel:
-
Procedure: Prepare a slurry of silica gel in your column solvent containing a small amount of a base, such as triethylamine (~1%). Let the slurry stand for about an hour before packing the column.
-
Mechanism: The triethylamine neutralizes the acidic silanol groups on the surface of the silica gel, making it less reactive.[12]
-
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, basic, and acidic forms. For basic compounds like piperidines, neutral or basic alumina can be a good alternative to silica gel.[12]
-
Florisil: This is a magnesium silicate gel that is less acidic than silica and can be used for the purification of some sensitive compounds.[12]
-
-
Non-Chromatographic Methods:
-
Crystallization: If your compound is a solid, crystallization can be an excellent method for obtaining highly pure material.[1] Experiment with different solvent/anti-solvent systems.
-
Distillation: For liquid compounds that are thermally stable, distillation (including Kugelrohr for small scales) can be effective, especially if the impurities have significantly different boiling points.
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the piperidine ring affect its purification?
The position of the fluorine atom significantly influences the molecule's electronic properties.[1] A fluorine atom at the 2- or 3-position will have a more pronounced effect on the nitrogen's basicity compared to a fluorine atom at the 4-position due to proximity.[13] This can lead to different chromatographic behaviors. For example, a 2-fluoropiperidine will be significantly less basic and may elute faster from a normal-phase column than a 4-fluoropiperidine.
Q2: I have a fluorinated piperidine that forms an azeotrope with water. How can I obtain an anhydrous product?
Piperidine itself can form an azeotrope with water, and this property can carry over to its fluorinated derivatives.[14] To obtain an anhydrous product, you can use the following methods:
-
Azeotropic Distillation with a Hydrocarbon: Add a solvent like toluene or benzene to your compound and distill. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[14]
-
Drying Agents: For smaller scales, you can dry a solution of your compound over a suitable drying agent. For basic compounds like piperidines, potassium hydroxide (KOH) pellets are effective.[14] Calcium hydride (CaH2) can also be used.[14]
Q3: What are the best analytical techniques to assess the purity of my final fluorinated piperidine compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: To confirm the structure of the main component and identify any organic impurities.[15]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift and coupling constants can provide valuable structural information and help identify any fluorine-containing impurities.
-
-
High-Performance Liquid Chromatography (HPLC): Especially RP-HPLC, is excellent for determining the percentage purity of your compound and detecting non-volatile impurities.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q4: My fluorinated piperidine solution has turned yellow/brown upon storage. Is it still usable?
The discoloration of piperidines upon storage is often due to oxidation.[14] The usability of the discolored material depends on your specific application. For reactions that are sensitive to impurities, it is best to re-purify the compound before use, for example, by distillation.[14] For less sensitive applications, it may be usable, but it is advisable to check the purity by TLC or HPLC. To prevent discoloration, store piperidine derivatives under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
References
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
Gurbych, O., et al. (2024). Evaluation of pKa and LogP values revealed the importance of the fluorine-containing substituent and methylene bridge relative disposition for the compound's physicochemical properties. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]
-
AZoM. (2023). The Power of Separation Science to Prepare Chromatographic Materials. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available at: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. Available at: [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available at: [Link]
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]
- Cherry, B. (2017). Chromatographic Techniques in the Forensic Analysis of Designer Drugs.
- Thieme. (n.d.).
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
- Journal of Chromatographic Science. (n.d.).
-
National Institutes of Health. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. Available at: [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Available at: [Link]
- OUCI. (n.d.).
- Iowa State University Library. (n.d.).
-
FLORE. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]
-
National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]
-
National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]_
- Chemistry – A European Journal. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
-
University of Münster. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]
-
ResearchGate. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]
- Ukrainian Chemistry Journal. (n.d.). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
-
Reddit. (2018). Help separating diastereomers with very similar Rf. Available at: [Link]
-
PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
Sources
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- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification [chem.rochester.edu]
- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Piperidine Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of piperidine hydrochloride salts. As a common scaffold in pharmaceuticals, understanding the nuances of piperidine salt solubility is critical for successful experimental outcomes, from in vitro assays to formulation development.[1] This resource is designed to provide you with the foundational knowledge and practical protocols to diagnose and resolve these challenges effectively.
I. Understanding the Core Problem: The Nature of Piperidine Hydrochloride Solubility
Piperidine-containing molecules are prevalent in drug discovery, but their solubility can be a significant hurdle.[1] The piperidine ring, a saturated heterocycle, can be nonpolar, especially when adorned with lipophilic substituents, leading to poor aqueous solubility.[2] Conversion to a hydrochloride (HCl) salt is a standard strategy to enhance aqueous solubility.[3] This is achieved by protonating the basic piperidine nitrogen (pKa typically around 11.2) to form a more polar, water-soluble piperidinium ion.[2][4]
However, the formation of an HCl salt is not always a complete solution and can introduce new challenges. This guide will walk you through understanding and overcoming these issues.
Logical Relationship: From Free Base to Salt and the Impact on Solubility
Below is a diagram illustrating the equilibrium of a piperidine derivative and its hydrochloride salt in an aqueous environment, which is fundamental to understanding its pH-dependent solubility.
Sources
Technical Support Center: Stability of 4-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride Solutions
Welcome to the technical support guide for 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in solution. Here, we will address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction to the Molecule and its Stability Profile
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a piperidine ring, a thioether linkage, and a fluorophenyl group, presents a unique stability profile. The primary areas of potential degradation are the oxidation of the thioether to a sulfoxide and then a sulfone, and potential issues related to the piperidine ring under certain conditions. Understanding these potential degradation pathways is crucial for developing robust analytical methods and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a well-sealed container, protected from light and moisture, at a temperature of 2-8°C. For short-term storage, room temperature is acceptable, provided the container is kept tightly closed in a desiccator to minimize exposure to humidity and atmospheric oxygen.
Q2: What solvents are recommended for preparing solutions of this compound?
A2: The hydrochloride salt form suggests good solubility in polar protic solvents such as water, methanol, and ethanol. For analytical purposes, a common diluent is a mixture of water and acetonitrile or methanol, which is compatible with reversed-phase HPLC analysis. The choice of solvent may impact the stability of the compound, with aqueous solutions being more susceptible to hydrolysis and microbial growth.
Q3: What are the primary degradation pathways for this molecule in solution?
A3: The most probable degradation pathway is the oxidation of the thioether sulfur atom. This can occur in two steps: first to the corresponding sulfoxide and then further oxidation to the sulfone. This process can be accelerated by exposure to oxygen, peroxides, or certain metal ions. Other potential, though less common, degradation routes could involve reactions of the piperidine ring under extreme pH or temperature conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Issue 1: Appearance of a new, more polar peak in the HPLC chromatogram over time.
-
Question: I've prepared a solution of the compound in an aqueous buffer for an experiment. After 24 hours at room temperature, I see a new peak eluting earlier than my parent compound in my reversed-phase HPLC analysis. What could this be?
-
Plausible Cause: The appearance of an earlier-eluting (more polar) peak is a classic sign of oxidation of the thioether to a sulfoxide. The addition of an oxygen atom increases the polarity of the molecule, leading to a shorter retention time in reversed-phase chromatography.
-
Recommended Actions:
-
Confirm the Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The mass of the sulfoxide derivative will be 16 Da higher than the parent compound.
-
Prevent Further Oxidation:
-
De-gas Solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.
-
Control Headspace: Store solutions in vials with minimal headspace, or purge the headspace with an inert gas before sealing.
-
Refrigerate: Store the solution at 2-8°C to slow down the degradation process.
-
-
Issue 2: Appearance of a second, even more polar, degradation product upon further stress.
-
Question: After exposing my solution to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) for a forced degradation study, I see the initial new peak (sulfoxide) and now a second, even earlier eluting peak. What is this second peak?
-
Plausible Cause: This second, more polar peak is likely the sulfone derivative, resulting from the further oxidation of the sulfoxide. The sulfone contains two oxygen atoms bonded to the sulfur, making it even more polar than the sulfoxide.
-
Recommended Actions:
-
Mass Spectrometry Confirmation: Use LC-MS to confirm the identity of this second peak. Its mass will be 32 Da higher than the parent compound.
-
Stability-Indicating Method: The presence of these degradation products highlights the need for a stability-indicating analytical method that can resolve the parent compound from both the sulfoxide and sulfone.[1][2] Ensure your HPLC method has sufficient resolution to separate all three peaks.
-
Issue 3: Loss of parent compound potency without the clear appearance of new peaks.
-
Question: My assay results show a decrease in the concentration of the parent compound over time, but I don't see any significant new peaks in my chromatogram. What could be happening?
-
Plausible Cause: This could be due to several factors:
-
Precipitation: The compound may be precipitating out of solution, especially if the solution is nearing its saturation point or if the temperature has decreased.
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic or glass).
-
Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the detection wavelength you are using.
-
High Polarity Degradants: The degradation products might be too polar to be retained on your reversed-phase column and are eluting in the solvent front.
-
-
Recommended Actions:
-
Visual Inspection: Visually inspect the solution for any signs of precipitation.
-
Solubility Check: Re-evaluate the solubility of your compound in the chosen solvent and at the storage temperature.
-
Container Compatibility: Test different types of storage vials (e.g., polypropylene vs. glass) to check for adsorption issues.
-
Change Detection Wavelength: If using a UV detector, analyze your samples at a lower wavelength (e.g., 210 nm) to try and detect any degradants that might not absorb at the primary wavelength.
-
Modify HPLC Method: Use a more polar mobile phase or a different column to try and retain and separate any highly polar degradation products.
-
Proposed Degradation Pathway
The primary degradation pathway for this compound is through oxidation of the thioether. This is a common degradation route for molecules containing a thioether linkage.[3]
Caption: Proposed oxidative degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[4][5]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable diluent for analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analyze a control sample stored in the dark in parallel.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[6][7]
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV or PDA detector. |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV at 235 nm (or as determined by UV scan of the parent compound). |
| Injection Volume | 10 µL. |
| Diluent | 50:50 Water:Acetonitrile. |
Method Validation: This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.
Experimental Workflow Visualization
Caption: General workflow for stability testing.
References
-
Sumithra, M., et al. (2013). Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. Journal of Chemistry, 2013, 1-7. Available at: [Link]
-
Jain, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. RSC Advances, 6(94), 91845-91855. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
-
Kadali, J., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 670-678. Available at: [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 248-256. Available at: [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Available at: [Link]
Sources
- 1. web.vscht.cz [web.vscht.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ViewArticleDetail [ijpronline.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Thioether Synthesis
Welcome to the Technical Support Center for Piperidine Thioether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidine-containing thioethers. These structural motifs are of significant interest in medicinal chemistry, and their efficient synthesis is crucial for advancing new therapeutic agents.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Core Synthesis Strategies and Mechanisms
-
Troubleshooting Guide
-
Low or No Product Yield
-
Side Product Formation: The N- vs. S-Alkylation Challenge
-
Difficulty in Purification
-
-
Experimental Protocols
-
Protocol 1: S-Alkylation of a Piperidine Thiol via SN2 Reaction
-
Protocol 2: Thioether Formation via Michael Addition
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing piperidine thioethers?
The most prevalent methods for forming the C-S bond in piperidine thioethers are nucleophilic substitution (SN2) reactions and Michael additions.[1] In an SN2 reaction, a piperidine-containing thiol or thiolate acts as a nucleophile, attacking an alkyl halide or other electrophile.[2] Alternatively, a piperidine derivative with a suitable leaving group can be reacted with a thiol. Michael additions involve the conjugate addition of a piperidine thiol to an α,β-unsaturated carbonyl compound.[1]
Q2: My piperidine starting material has a yellow tint. Is it still usable?
A yellow or brown discoloration in piperidine is often due to oxidation products.[3] For many applications, especially those sensitive to impurities, it is highly recommended to purify the piperidine before use, typically by distillation.[3]
Q3: What are the main challenges in synthesizing piperidine thioethers?
The primary challenge is controlling chemoselectivity. The piperidine nitrogen and the sulfur atom are both nucleophilic, leading to a competition between N-alkylation and S-alkylation, which can result in a mixture of products.[4] Other common issues include the oxidation of the thiol starting material to disulfides and difficulties in purifying the final basic thioether product.
Q4: How can I minimize the foul odor associated with low molecular weight thiols?
Proper engineering controls, such as working in a well-ventilated fume hood, are essential. Additionally, any off-gases from the reaction can be treated with a scrubber containing an oxidizing agent like sodium hypochlorite (bleach).[1] Using a protected thiol that is deprotected in situ can also mitigate odor issues.[1]
Core Synthesis Strategies and Mechanisms
The synthesis of piperidine thioethers primarily relies on two robust reaction mechanisms: SN2 substitution and Michael addition. Understanding the principles of these reactions is key to troubleshooting and optimization.
-
SN2 Reaction: This is a bimolecular nucleophilic substitution reaction. For piperidine thioether synthesis, this typically involves a thiolate anion attacking an electrophilic carbon atom, displacing a leaving group. The reaction proceeds with inversion of stereochemistry at the electrophilic carbon. The high nucleophilicity of thiolates makes them excellent candidates for SN2 reactions.[2]
-
Michael Addition (Conjugate Addition): This reaction involves the addition of a nucleophile, in this case, a piperidine thiol, to an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate.[5]
Below is a diagram illustrating the general workflow for troubleshooting common issues in piperidine thioether synthesis.
Caption: A general workflow for troubleshooting common issues in piperidine thioether synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield of the desired piperidine thioether can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Piperidine and its derivatives can degrade upon storage, often indicated by a yellow or brown color due to oxidation.[3] Alkyl halides can also degrade, releasing acidic byproducts. | Use freshly distilled piperidine and high-purity alkyl halides. Confirm the purity of starting materials by NMR or other analytical techniques. |
| Thiol Oxidation | Thiols are susceptible to oxidation, especially in the presence of air and base, leading to the formation of disulfide byproducts.[2] This depletes the active nucleophile from the reaction mixture. | Degas solvents before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, prepare the thiolate in situ just before the addition of the electrophile. |
| Incorrect Base | The choice and amount of base are critical. An insufficient amount of base will result in a low concentration of the more nucleophilic thiolate.[2] A base that is too strong or sterically hindered may promote elimination (E2) over substitution (SN2). | For SN2 reactions, use a non-nucleophilic base like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA). Use at least one equivalent of base to fully deprotonate the thiol. |
| Inappropriate Solvent | The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[3] | Screen a variety of polar aprotic solvents. For Michael additions, protic solvents like ethanol can also be effective. |
| Suboptimal Temperature | The reaction may be too slow at room temperature. However, excessively high temperatures can lead to side reactions and decomposition. | If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS to avoid the formation of degradation products. |
Issue 2: Side Product Formation: The N- vs. S-Alkylation Challenge
The most significant side reaction in the synthesis of piperidine thioethers is often the alkylation of the piperidine nitrogen instead of, or in addition to, the sulfur atom.
Caption: The competitive pathways of N- versus S-alkylation in piperidine thioether synthesis.
Understanding the Chemoselectivity:
-
Acidity: Thiols are generally more acidic (pKa ~10-11) than secondary amines (pKa of piperidinium ion ~11.2).[4] This means that under basic conditions, the thiol is more readily deprotonated to form the highly nucleophilic thiolate.
-
Nucleophilicity: Sulfur is a larger, more polarizable atom than nitrogen. As a result, thiolates are generally more nucleophilic than the corresponding amines.[2][6] This inherent difference in nucleophilicity favors S-alkylation.
Strategies to Promote S-Alkylation:
-
Use of a Protecting Group: The most reliable method to ensure S-alkylation is to protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions often used for S-alkylation and can be readily removed later with acid (e.g., TFA).[7]
-
Control of pH and Stoichiometry:
-
Carefully control the amount of base used. Using one equivalent of a mild base will preferentially deprotonate the more acidic thiol.
-
Running the reaction at a pH close to the pKa of the thiol can also favor the formation of the thiolate without significantly deprotonating the amine.
-
-
Steric Hindrance: If the piperidine nitrogen is sterically hindered, this can disfavor N-alkylation. However, this is dependent on the specific substitution pattern of your piperidine.
Issue 3: Difficulty in Purification
The basic nature of the piperidine ring and the presence of a sulfur atom can make purification challenging.
| Problem | Explanation | Recommended Solution |
| Streaking on Silica Gel Chromatography | The basic piperidine nitrogen can interact strongly with the acidic silanol groups of silica gel, leading to poor separation and streaking.[8] | Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using alumina as the stationary phase.[9] |
| Difficulty Removing Basic Byproducts | If N-alkylation has occurred, or if excess piperidine starting material remains, separating these basic compounds from the basic product can be difficult by chromatography alone. | Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The basic compounds will be protonated and move to the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the desired product. |
| Product is Water Soluble | Small, polar piperidine thioethers may have some water solubility, leading to low recovery during aqueous workups. | Saturate the aqueous layer with sodium chloride ("salting out") to decrease the solubility of the organic product before extraction. |
Experimental Protocols
Protocol 1: S-Alkylation of an N-Boc-Protected Piperidine Thiol via SN2 Reaction
This protocol describes the synthesis of a piperidine thioether using an N-Boc protected piperidine thiol to ensure chemoselective S-alkylation.
Materials:
-
N-Boc-4-(mercaptomethyl)piperidine
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(mercaptomethyl)piperidine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thioether Formation via Michael Addition
This protocol details the conjugate addition of a piperidine thiol to an α,β-unsaturated ketone.
Materials:
-
4-Piperidinemethanethiol
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Triethylamine (Et₃N)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-piperidinemethanethiol (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (0.1 eq) to the solution to catalyze the reaction.
-
Add the α,β-unsaturated ketone (1.05 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent containing a small percentage of triethylamine to prevent streaking.
References
-
Ojo, B. (n.d.). Efficient synthesis of a new series of piperidine ring modif | 5457. TSI Journals. Retrieved January 19, 2026, from [Link]
- Katritzky, A. R., et al. (2010).
-
Jones, K., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(83), 10837-10840. [Link]
-
Nagy, K., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(22), 4564-4570. [Link]
-
Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). WordPress. Retrieved January 19, 2026, from [Link]
-
Shishkov, S. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6978. [Link]
-
Hansen, J. R., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4759-4767. [Link]
-
L-Abdullah, A., et al. (2022). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Organic Letters, 24(20), 3696-3700. [Link]
-
Piperidine Synthesis. (1993, June 4). DTIC. Retrieved January 19, 2026, from [Link]
-
Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 19, 2026, from [Link]
-
Thiol-ene reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Schumacher, F. F., et al. (2021). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Journal of the American Chemical Society, 143(18), 7013-7022. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
-
Crooks, L., et al. (2013). The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography. Journal of Chromatography A, 1275, 61-68. [Link]
-
D'Andrea, L. D., et al. (2013). Chemical modifications of peptide sequences via S-alkylation reaction. Amino Acids, 45(5), 1147-1157. [Link]
- Preparation of thioethers. (n.d.). Google Patents.
-
McGlynn, S. E., et al. (2013). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. Journal of Biological Chemistry, 288(19), 13158-13166. [Link]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
-
Aurelio, L., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886-4902. [Link]
-
D'Andrea, L. D., et al. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Organic Letters, 14(8), 2002-2005. [Link]
-
Reactions of Thiols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Reaction of alkyl bromide in presence of piperidine. (2018, April 24). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Purification of thiols. (2020, February 6). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Sharma, P., et al. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(1), 67. [Link]
Sources
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- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Hydrodefluorination in Fluorinated Piperidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of hydrodefluorination (HDF) during the hydrogenation of fluoropyridine precursors. The synthesis of fluorinated piperidines is a critical endeavor in modern drug discovery, as these motifs are prevalent in a significant portion of FDA-approved small-molecule drugs.[1][2] However, the desired hydrogenation of the pyridine ring is often complicated by a competing hydrodefluorination pathway, which can lead to undesired non-fluorinated byproducts and diminished yields.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during these transformations. Our goal is to equip you with the scientific rationale and practical protocols needed to optimize your reactions, enhance selectivity, and achieve reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions grounded in mechanistic principles.
Q1: Why is my hydrodefluorination reaction showing low or no conversion of the starting fluoropyridine?
Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the purity of your reagents.
Potential Causes & Recommended Solutions:
-
Inactive or Poisoned Catalyst: The catalyst is the engine of your reaction. Its performance can be compromised before or during the reaction.
-
Solution: Ensure you are using a fresh, high-quality catalyst. For heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), verify the catalyst's activity with a known standard reaction. If catalyst poisoning is suspected (e.g., by sulfur or other impurities from reagents), consider purifying your starting materials or using a more robust catalyst. Catalyst deactivation can occur over time, and for many processes, it is unavoidable.[3]
-
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter for driving the reaction forward.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. For challenging substrates, increasing the hydrogen pressure (e.g., from 50 psi to 100 psi or higher) can significantly improve conversion rates. Always operate within the pressure limits of your equipment.
-
-
Suboptimal Reaction Temperature: Temperature influences reaction kinetics.
-
Solution: While many hydrogenations run at room temperature, gently heating the reaction (e.g., to 40-60 °C) can increase the rate.[4] However, be aware that higher temperatures can sometimes favor undesired side reactions, including over-reduction.
-
-
Poor Reagent/Solvent Purity: Water and oxygen can interfere with the catalyst.
-
Solution: Use anhydrous solvents and degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen. Ensure your fluoropyridine starting material is pure.
-
Logical Workflow for Troubleshooting Low Conversion
Below is a systematic approach to diagnosing and resolving low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction is working, but I'm getting a mixture of the desired fluorinated piperidine and the fully defluorinated piperidine. How can I improve selectivity?
This is the central challenge in this synthesis. Achieving selective hydrogenation of the pyridine ring without cleaving the robust C-F bond requires a delicate balance of conditions. The formation of undesired non-fluorinated piperidines is a common competing pathway.[1][2]
Potential Causes & Recommended Solutions:
-
Overly Aggressive Catalyst or Conditions: Some catalysts are too active and promote C-F bond cleavage.
-
Solution: Switch to a less aggressive catalyst. For example, if Pd/C is causing over-reduction, consider using Pd(OH)₂/C (Pearlman's catalyst), which can sometimes offer better selectivity.[2] Running the reaction at a lower temperature or pressure can also significantly reduce the rate of HDF relative to ring hydrogenation.
-
-
Influence of Brønsted Acids: The presence of a strong acid can dramatically influence selectivity. Protonation of the pyridine nitrogen can alter its interaction with the catalyst surface, often favoring ring reduction over C-F bond activation.
-
Substrate-Dependent Reactivity: The position of the fluorine atom on the ring influences its susceptibility to cleavage. Fluorine atoms at the 2- and 4-positions are often more labile.[5]
-
Solution: For substrates prone to defluorination, prioritize milder conditions (lower temperature, lower pressure, less active catalyst). Careful real-time monitoring of the reaction is crucial to stop it once the starting material is consumed, before significant byproduct formation occurs.
-
Table 1: General Guide for Optimizing Selectivity
| Parameter | Condition for Higher Selectivity (Less HDF) | Rationale |
| Catalyst | Pd(OH)₂/C, PtO₂ | Often less aggressive towards C-F bonds compared to standard Pd/C. |
| Temperature | Room Temperature or below | Lower energy input disfavors the higher activation energy C-F cleavage. |
| H₂ Pressure | Lower pressure (e.g., 1-10 bar) | Reduces the driving force for over-reduction. |
| Additives | Stoichiometric HCl or other strong acid | Protonates the pyridine nitrogen, deactivating the ring towards HDF.[2] |
| Solvent | Protic solvents (e.g., MeOH, EtOH) | Can influence substrate-catalyst interaction and hydrogen availability. |
Experimental Protocol: Selective Hydrogenation using Pd(OH)₂/C with HCl
This protocol is a starting point for the selective hydrogenation of a fluoropyridine.
-
Reactor Setup: To a high-pressure reactor vessel, add the fluoropyridine substrate (1.0 eq).
-
Solvent and Acid Addition: Add methanol (MeOH) as the solvent. Then, add a solution of aqueous hydrochloric acid (1.0 - 1.2 eq).
-
Catalyst Addition: Add Pearlman's catalyst, Pd(OH)₂/C (20 wt%, typically 5-10 mol%).
-
Hydrogenation: Seal the reactor. Purge the system 3-5 times with an inert gas (N₂) and then 3-5 times with hydrogen (H₂). Pressurize the reactor to the desired pressure (e.g., 5 bar).
-
Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots (after carefully venting and purging) and analyzing by GC-MS or ¹⁹F NMR.[6]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting hydrochloride salt can be purified or neutralized with a base to yield the free amine. For volatile products, in-situ protection (e.g., with Boc₂O or Cbz-Cl) prior to full workup is highly recommended to prevent loss during concentration.[1][2]
Q3: My product is volatile and I'm experiencing significant loss during purification. What is the best strategy for isolation?
The volatility of unprotected fluorinated piperidines is a significant practical challenge that can lead to artificially low isolated yields.
Potential Causes & Recommended Solutions:
-
Product Volatility: Low molecular weight piperidines can have high vapor pressures.
-
Solution: In-Situ Protection: The most effective strategy is to convert the newly formed piperidine into a less volatile derivative before workup and concentration.[1][2] After the reaction is complete and the catalyst has been filtered, add a protecting group reagent directly to the crude filtrate.
Table 2: Common Protecting Groups for In-Situ Trapping
| Protecting Group | Reagent | Conditions | Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Add base (e.g., Et₃N or NaHCO₃) to neutralize HCl salt first. Stir at RT. | Stable, easy to handle, provides a non-volatile solid/oil. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Add base (e.g., Et₃N or NaHCO₃). Stir at 0 °C to RT. | Robust, results in easily purifiable crystalline solids.[1][2] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Add base. Stir at RT. | Useful if orthogonal deprotection is needed later. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of catalytic hydrodefluorination? A: Catalytic hydrodefluorination (HDF) involves the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond.[7] While multiple pathways exist, a common mechanism on transition metal surfaces involves oxidative addition of the C-F bond to the metal center, followed by reductive elimination in the presence of a hydrogen source.[7] The thermodynamic driving force is often the formation of a strong metal-fluorine bond.[7] Other mechanisms include Lewis acid-catalyzed fluoride abstraction and single-electron transfer processes.[7][8][9]
Q: How does the position of the fluorine atom on the pyridine ring affect reactivity? A: The position of fluorine significantly impacts both the hydrogenation of the ring and the propensity for C-F bond cleavage. Fluorine atoms at the ortho-positions (C2 and C6) can influence the electronics and sterics of the nitrogen atom's interaction with the catalyst.[10][11] In some catalytic systems, 2- and 4-fluoropyridine derivatives are more prone to defluorination, possibly due to the electronic nature of the intermediates formed during the reaction.[5]
Q: What are the best analytical techniques for monitoring these reactions? A: A combination of techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the starting material and the appearance of both the desired product and the defluorinated byproduct. It provides information on conversion and selectivity.
-
¹⁹F NMR Spectroscopy: This is a powerful and direct method. The chemical shifts of the fluorine atoms in the starting material and product are distinct, allowing for precise quantification of conversion and the formation of any fluorinated intermediates or byproducts.[6]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring, especially after in-situ protection makes the product less volatile and more visible.
Q: What are the critical safety precautions for conducting hydrodefluorination reactions? A: Safety is paramount. Two primary hazards must be managed:
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and can form explosive mixtures with air.
-
Hydrogen Fluoride (HF): Although not a reagent, HF can be formed as a byproduct of the C-F cleavage. HF is extremely corrosive and toxic.
-
Always wear appropriate Personal Protective Equipment (PPE), including an acid-resistant lab coat, splash goggles, a face shield, and heavy-duty gloves (e.g., nitrile or neoprene).[14]
-
Be aware that HF burns may not be immediately painful, especially at low concentrations.[15]
-
Ensure a calcium gluconate antidote gel is readily available and that all personnel are trained in its use for skin exposure.[14]
-
Safety Workflow Diagram
Caption: Essential safety workflow for hydrodefluorination reactions.
References
-
Douvris, C., & Ozerov, O. V. (2008). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. Angewandte Chemie International Edition, 48(9), 1546-8. [Link]
-
Chen, Z., et al. (2013). Palladium-catalyzed Ortho-selective C–F Activation of Polyfluoroarenes with Triethylsilane: A Facile Access to Partially Fluorinated Aromatics. Angewandte Chemie, International Edition, 52(22), 5813–5817. [Link]
-
Chu, T., & Nikonov, G. I. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
-
Sheng, M., et al. (2021). C(sp3)–F Bond Activation and Hydrodefluorination of the CF3 Group Catalyzed by a Nickel(II) Hydride Complex: Theoretical Insight into the Mechanism with a Spin-State Change and Two Ion-Pair Intermediates. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Hydrodefluorination. [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Douvris, C., et al. (2005). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. Journal of the American Chemical Society. [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Huang, D., et al. (2018). Single-Atom Pt Catalyst for Effective C–F Bond Activation via Hydrodefluorination. ACS Catalysis, 8(10), 9353–9358. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
ResearchGate. (n.d.). Examples of phosphorus(V) hydrodefluorination catalysts. [Link]
-
Erb, J., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 8, 15553. [Link]
-
Huang, D., et al. (2018). Single-Atom Pt Catalyst for Effective C-F Bond Activation via Hydrodefluorination. OSTI.GOV. [Link]
-
Clot, E., et al. (2009). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 42(1), 27-37. [Link]
-
Safety Precaution of Hydrogen. (n.d.). [Link]
-
Bak, J. R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Ryan, A., et al. (2004). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B, 812(1-2), 239-246. [Link]
-
Clot, E., et al. (2009). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Semantic Scholar. [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
-
Catalyst deactivation. (2021, April 15). YouTube. [Link]
-
Princeton University. (n.d.). Hydrogen Gas Safety Overview. [Link]
-
American Chemistry Council. (2022). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 8. Catalytic Hydrodefluorination of C-F Bonds by an Air-Stable PIII Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. | Department of Chemistry [chem.web.ox.ac.uk]
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- 12. environmentclearance.nic.in [environmentclearance.nic.in]
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- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. americanchemistry.com [americanchemistry.com]
Technical Support Center: Enhancing the Purity of 4-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride
Welcome to the technical support center for 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to enhance the purity and yield of your target molecule.
Introduction: The Challenge of Purity
This compound is a key intermediate in pharmaceutical synthesis, and its purity is paramount for the successful development of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide will navigate the common pitfalls in the purification process and provide robust solutions based on established chemical principles.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: The Final Product is an Oil or Gummy Solid and Fails to Crystallize.
Q: I have completed the synthesis and after work-up and removal of the solvent, my this compound is a persistent oil or a sticky solid. How can I induce crystallization to obtain a pure, solid product?
A: This is a common issue, often caused by the presence of residual solvents, moisture, or impurities that depress the melting point and inhibit the formation of a crystal lattice.
Root Cause Analysis & Solutions:
-
Residual Solvents: Even trace amounts of reaction or extraction solvents (e.g., DMF, THF, Dichloromethane) can prevent crystallization.
-
Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues. An NMR analysis of the crude material can help identify the presence of residual solvents.
-
-
Presence of Water: The hydrochloride salt is hygroscopic, and absorbed water can lead to an oily product.[1]
-
Solution: After an aqueous work-up, ensure the organic layer is dried efficiently with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[2][3] If the product has already been isolated as an oil, co-evaporation with an anhydrous solvent like toluene can help to azeotropically remove residual water.
-
-
Impurity Profile: The presence of unreacted starting materials or byproducts can act as a "eutectic mixture," lowering the melting point.
-
Solution: Before attempting crystallization, consider a preliminary purification step. A quick filtration through a plug of silica gel, eluting with a solvent system like ethyl acetate/hexanes, can remove highly non-polar or polar impurities.
-
Workflow for Inducing Crystallization:
Caption: Workflow for inducing crystallization of an oily product.
Issue 2: The Purified Product Has a Yellow or Brown Discoloration.
Q: My this compound appears off-white, with a distinct yellow or brownish tint, even after initial purification. What is the cause of this discoloration and how can I remove it?
A: Discoloration in piperidine derivatives is often indicative of oxidation or the presence of highly conjugated impurities.[4]
Root Cause Analysis & Solutions:
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, which can form sulfoxides or sulfones, especially if the reaction or work-up is exposed to air for extended periods at elevated temperatures.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the discolored solid in a suitable solvent (e.g., ethanol or methanol) and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the hot solution through a pad of Celite to remove the charcoal and the adsorbed colored impurities. Recrystallize the product from the filtrate.
-
Inert Atmosphere: During synthesis and work-up, maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
-
-
Residual Chromophoric Impurities: Some reagents or byproducts from the synthesis may be colored and persist in the final product.
-
Solution: Recrystallization is often effective at excluding these impurities. If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be necessary.
-
Issue 3: HPLC Analysis Shows Multiple Peaks Close to the Main Product Peak.
Q: My HPLC chromatogram shows the main product peak, but there are several small, poorly resolved peaks eluting just before or after it. How can I identify and remove these related impurities?
A: These closely eluting peaks are likely structurally related impurities. Their identification is key to devising a targeted purification strategy.
Potential Impurities and Their Origins:
| Potential Impurity | Likely Origin |
| Unreacted 4-Fluorothiophenol | Incomplete reaction with the piperidine electrophile. |
| Unreacted 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine | Incomplete nucleophilic substitution. |
| Bis(4-fluorophenyl) disulfide | Oxidative coupling of 4-fluorothiophenol under basic conditions. |
| N-Oxide of the piperidine | Oxidation of the piperidine nitrogen. |
| Sulfoxide/Sulfone of the product | Oxidation of the thioether sulfur. |
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating closely related impurities. The choice of stationary and mobile phases is critical.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and prevent tailing of the basic piperidine product on the acidic silica gel.
-
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent or dichloromethane.
-
Column Packing: Pack a glass column with silica gel in the initial eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine).
-
Gradient: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The free base can then be converted to the hydrochloride salt.
Caption: General workflow for purification by flash column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, for piperidine hydrochloride salts, polar protic solvents are generally a good starting point.[4]
Recommended Solvents for Screening:
| Solvent | Rationale |
| Isopropanol (IPA) | Often provides good solubility when hot and poor solubility when cold for hydrochloride salts.[5] |
| Ethanol (EtOH) | Similar to isopropanol, a common and effective choice. |
| Methanol/Diethyl Ether | A solvent/anti-solvent system. Dissolve the product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6] |
| Acetonitrile (ACN) | Can be effective, especially for removing less polar impurities. |
Experimental Protocol: Recrystallization Solvent Screening
-
Place approximately 20 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until a slurry is formed.
-
Heat the test tubes with agitation. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a good quantity of crystalline solid upon cooling is a suitable candidate for a larger-scale recrystallization.[4]
Q2: How do I convert the purified free base back to the hydrochloride salt?
A2: After purification of the free base by column chromatography, it needs to be converted back to the stable hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Q3: My HPLC method is showing poor peak shape (tailing) for the main compound. How can I improve this?
A3: Peak tailing for basic compounds like piperidines on a standard C18 column is often due to interactions with residual acidic silanol groups on the silica support.
Solutions for Improved Peak Shape:
-
Mobile Phase Additives: Add a competing base, such as 0.1% triethylamine (TEA), or an acid, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase. These additives will protonate the piperidine and/or interact with the silanol groups, leading to more symmetrical peaks.
-
Adjust pH: Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the piperidine nitrogen to ensure it is fully protonated.
-
Column Choice: Use a column specifically designed for basic compounds, which may have end-capping or a different stationary phase to minimize silanol interactions.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A4: A combination of techniques should be used to provide a comprehensive assessment of purity.
Recommended Analytical Methods:
| Technique | Information Provided |
| HPLC-UV | Quantitative assessment of purity (area percent). Can detect non-volatile impurities. |
| LC-MS | Confirms the mass of the main component and can help identify the masses of impurities. |
| ¹H NMR | Confirms the structure of the compound and can detect impurities with different proton environments. Integration can provide a semi-quantitative purity assessment. |
| Melting Point | A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |
References
- Choi, A., Das, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
- Kouparissis, K., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
- ResearchGate. (2025). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
- Sciencemadness.org. (2018).
- Chemicalbook. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis.
- Cambridge Open Engage. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.
- Benchchem. (n.d.).
- NIH. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
- NIH. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...
- Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- Biochain Incorporated. (2023).
- University of Rochester. (n.d.).
- PMC - PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
- ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of Aryl Alkyl Thioethers and Diaryl Disulfides Using Carbon Disulfide as a Sulfur Surrogate in the Presence of Diethylamine Catalyzed by Copper(I) Iodide in Polyethylene Glycol (PEG200).
- YouTube. (2023). [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- An HPLC method for the determination of thioctic acid in raw m
- Agilent. (n.d.).
- Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
- ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
- BOC Sciences. (n.d.). Piperidine Impurities.
- The Pharma Master. (n.d.). Troubleshooting.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
Sources
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- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Storage and Handling of Light-Sensitive Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of light-sensitive piperidine derivatives. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for light-sensitive piperidine derivatives?
A1: To prevent degradation, light-sensitive piperidine derivatives should be stored in a cool, dry, and dark environment.[1] The recommended temperature range is typically 2-8°C, although this can vary depending on the specific compound.[1] It is crucial to store these compounds in opaque or amber-colored vials to protect them from light, especially UV light, which can cause chemical reactions and degradation.[1][2] For compounds that are also sensitive to moisture, storage in a tightly sealed container with a desiccant is advised to prevent hydrolysis.[1]
Q2: My piperidine derivative has turned yellow/brown. What does this mean and can I still use it?
A2: Discoloration, such as turning yellow or brown, is a common indicator of compound degradation. This can be caused by exposure to light, air (oxidation), or impurities. It is strongly recommended to assess the purity of the discolored compound using analytical techniques like HPLC, GC-MS, or NMR before use.[3] If significant degradation or impurity formation is detected, the compound should be repurified or discarded to avoid unreliable experimental results.
Q3: How should I handle a newly received light-sensitive piperidine derivative?
A3: Upon receipt, immediately store the compound under the recommended conditions (cool, dark, and dry).[1][4] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the vessel.[5] Handle the compound in a well-ventilated area, preferably in a fume hood, and minimize its exposure to light by working in a dimly lit area or by wrapping the container in aluminum foil.[2][6][7]
Q4: Are there any specific safety precautions I should take when working with piperidine derivatives?
A4: Yes. Piperidine and its derivatives can be hazardous.[4][8] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[6][9] In general, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Handle these compounds in a fume hood to avoid inhalation of vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[9]
Q5: How can I confirm the purity of my piperidine derivative before an experiment?
A5: It is best practice to verify the purity of your compound, especially if it has been in storage for a while. Requesting a Certificate of Analysis (CoA) from the supplier, which includes data from NMR, HPLC, and/or GC-MS, is a good first step.[3] You can also perform your own analysis, such as running a quick TLC or an HPLC scan, to check for the presence of impurities.[11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Discoloration (Yellowing/Browning) | 1. Photodegradation: Exposure to ambient or UV light.[1] 2. Oxidation: Reaction with atmospheric oxygen.[12] 3. Presence of Impurities: Residual starting materials or byproducts from synthesis.[][14] | 1. Verify Purity: Analyze the compound using HPLC, LC-MS, or NMR to identify and quantify impurities. 2. Repurification: If impurities are present, repurify the compound using techniques like recrystallization or column chromatography.[11] 3. Proper Storage: Ensure the compound is stored in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature.[1][3] |
| Inconsistent Experimental Results | 1. Compound Degradation: The active concentration of your piperidine derivative may have decreased due to improper storage or handling.[12] 2. Contamination: The compound may have been contaminated with other reagents. | 1. Perform a Quality Control Check: Use a reliable analytical method to confirm the identity and purity of your compound before each experiment.[3] 2. Use Fresh Aliquots: Prepare fresh solutions for your experiments whenever possible. 3. Review Handling Procedures: Ensure that proper techniques for handling air- and light-sensitive compounds are being followed.[15] |
| Loss of Reactivity | 1. Hydrolysis: Reaction with moisture.[1] 2. Degradation: The compound has broken down into inactive products. | 1. Check for Moisture Contamination: Store the compound in a desiccator or under an inert atmosphere.[1] 2. Confirm Chemical Structure: Use NMR or mass spectrometry to verify that the compound's structure is intact. 3. Source a New Batch: If significant degradation is confirmed, it is best to obtain a fresh supply of the compound. |
| Formation of Precipitate in Solution | 1. Low Solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 2. Degradation Product: The precipitate could be an insoluble degradation product. 3. Crystallization: Some piperidine compounds can crystallize at low temperatures.[1] | 1. Gently Warm the Solution: If the precipitate is the compound itself, gentle warming and sonication may redissolve it. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 3. Filter the Solution: If the precipitate is an impurity, filter the solution before use. However, this may alter the concentration of the active compound. |
Experimental Protocols
Protocol 1: Quality Control Check of a Light-Sensitive Piperidine Derivative by HPLC
This protocol outlines a general procedure for assessing the purity of a piperidine derivative using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Piperidine derivative sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
In a dimly lit area, accurately weigh approximately 1 mg of the piperidine derivative.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL. Use amber vials to protect the sample from light.[16]
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: A wavelength appropriate for the chromophore in your piperidine derivative (e.g., 254 nm).
-
-
Analysis:
-
Run a blank (injection of the mobile phase) to identify any system peaks.
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.
-
Visualizations
Diagram 1: Workflow for Handling a Newly Received Light-Sensitive Piperidine Derivative
Caption: Workflow for handling new light-sensitive piperidine derivatives.
Diagram 2: Potential Degradation Pathways for a Piperidine Derivative
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. plantin.alibaba.com [plantin.alibaba.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. web.mit.edu [web.mit.edu]
- 6. chemos.de [chemos.de]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. ycdehongchem.com [ycdehongchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impurities in drugs II: meperidine and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
Welcome to the technical support center for the synthesis of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.
I. Synthetic Overview & Core Principles
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable synthetic route involves a five-step sequence, which is outlined below. This approach is favored for its use of readily available starting materials and its robust and reproducible nature.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
The following protocols are designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety precautions.
Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
Objective: To protect the secondary amine of 4-(hydroxymethyl)piperidine to prevent its reaction in subsequent steps.
| Parameter | Recommendation |
| Reactants | 4-(Hydroxymethyl)piperidine, Di-tert-butyl dicarbonate (Boc)₂O |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or Potassium Carbonate |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-8 hours |
Protocol:
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine as a crude oil or solid, which can often be used in the next step without further purification.
Step 2: Tosylation of N-Boc-4-(hydroxymethyl)piperidine
Objective: To convert the hydroxyl group into a good leaving group (tosylate) for the subsequent nucleophilic substitution.
| Parameter | Recommendation |
| Reactants | N-Boc-4-(hydroxymethyl)piperidine, p-Toluenesulfonyl chloride (TsCl) |
| Solvent | Dichloromethane (DCM) or Pyridine |
| Base | Triethylamine (TEA) or Pyridine (if used as solvent) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 6-12 hours |
Protocol:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-4-((tosyloxy)methyl)piperidine. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Step 3: S-Alkylation with 4-Fluorothiophenol
Objective: To form the desired thioether bond via nucleophilic substitution of the tosylate with 4-fluorothiophenolate.
| Parameter | Recommendation |
| Reactants | N-Boc-4-((tosyloxy)methyl)piperidine, 4-Fluorothiophenol |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (ACN) |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 4-8 hours |
Protocol:
-
In a separate flask, dissolve 4-fluorothiophenol (1.2 eq) in DMF and cool to 0 °C.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions. Stir until hydrogen evolution ceases, indicating the formation of the sodium thiophenolate.
-
To this solution, add a solution of N-Boc-4-((tosyloxy)methyl)piperidine (1.0 eq) in DMF.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-4-(((4-fluorophenyl)thio)methyl)piperidine can be purified by column chromatography on silica gel.
Step 4: N-Boc Deprotection
Objective: To remove the Boc protecting group to yield the free secondary amine.
| Parameter | Recommendation |
| Reactant | N-Boc-4-(((4-fluorophenyl)thio)methyl)piperidine |
| Reagent | 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM |
| Solvent | Dioxane, Methanol, or DCM |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of methanol or dioxane.
-
Add 4M HCl in dioxane (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt of the product may precipitate. If not, concentrate the reaction mixture under reduced pressure.
Step 5: Hydrochloride Salt Formation and Purification
Objective: To isolate and purify the final product as a stable hydrochloride salt.
| Parameter | Recommendation |
| Solvent for Recrystallization | Isopropanol (IPA), Ethanol, or a mixture of IPA and Diethyl ether |
| Procedure | Trituration or Recrystallization |
Protocol:
-
If the product from the deprotection step is an oil, dissolve it in a minimal amount of isopropanol.
-
Slowly add diethyl ether until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a white to off-white crystalline solid.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My yield in the S-alkylation step (Step 3) is consistently low. What are the likely causes?
A1: Low yields in this step are often due to one or more of the following:
-
Oxidation of 4-Fluorothiophenol: Thiophenols are susceptible to oxidation to form disulfides (in this case, 4,4'-difluorodiphenyl disulfide), especially in the presence of air and base.[1] This side product consumes your nucleophile and can be difficult to remove.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Use freshly purchased or purified 4-fluorothiophenol. Add the base to the thiophenol at a low temperature before adding the tosylate.
-
-
Purity of the Tosylate: Incomplete tosylation in Step 2 will leave unreacted N-Boc-4-(hydroxymethyl)piperidine, which will not react in Step 3.
-
Solution: Ensure the tosylation reaction goes to completion. Purify the tosylated intermediate by recrystallization before proceeding to the S-alkylation step.
-
-
Choice of Base and Solvent: The combination of base and solvent is crucial. Strong bases like sodium hydride in DMF are very effective but require careful handling. Weaker bases like potassium carbonate may require higher temperatures and longer reaction times.
-
Solution: For scale-up, potassium carbonate in DMF or acetonitrile at 60-80 °C is often a safer and still effective option.
-
Q2: I am observing a significant amount of a non-polar byproduct in my crude product after Step 3. What is it and how can I prevent it?
A2: This is likely the 4,4'-difluorodiphenyl disulfide. As mentioned above, this forms from the oxidative coupling of two molecules of 4-fluorothiophenol.
-
Prevention:
-
Inert Atmosphere: The most critical factor is to rigorously exclude oxygen from the reaction. Purge the reaction vessel with nitrogen or argon before adding reagents.
-
Order of Addition: Add the base to the 4-fluorothiophenol first to form the thiolate in situ, then add the tosylate. This minimizes the time the free thiophenol is exposed to basic conditions in the presence of potential oxidants.
-
-
Removal: The disulfide can often be removed during column chromatography, as it is typically less polar than the desired product.
Q3: The N-Boc deprotection (Step 4) seems to be incomplete, even after several hours. What can I do?
A3: Incomplete deprotection can be addressed by:
-
Increasing Acid Equivalents: On a larger scale, it's possible that some of the acid is being consumed by residual base from the previous step or by the piperidine nitrogen itself. Increase the equivalents of HCl in dioxane.
-
Increasing Reaction Time or Temperature: While these reactions are typically fast, you can extend the reaction time and monitor by TLC until no starting material is observed. Gentle warming (to 30-40 °C) can also be employed, but be mindful of potential side reactions with prolonged heating.
-
Alternative Reagents: If HCl in dioxane is problematic, trifluoroacetic acid (TFA) in DCM is a very effective alternative.[2] However, the resulting trifluoroacetate salt may be more difficult to handle and convert to the hydrochloride.
Q4: I am having difficulty crystallizing the final hydrochloride salt. It keeps oiling out. What are your recommendations?
A4: "Oiling out" during crystallization is a common issue when the product has a low melting point or is impure.
-
Purity is Key: Ensure the free base is as pure as possible before attempting salt formation. If necessary, purify the free base by column chromatography after the deprotection and a basic workup.
-
Solvent System: The choice of solvent is critical. Isopropanol is a good starting point. If the product is too soluble, you can try a less polar solvent like ethyl acetate, or a co-solvent system such as isopropanol/diethyl ether or ethanol/heptane.
-
Slow Cooling and Seeding: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature, and then to 0-5 °C. If you have a small amount of crystalline product, use it to seed the solution to encourage crystallization.
-
Trituration: If recrystallization fails, try triturating the crude oil with a non-polar solvent like diethyl ether or hexane. This can sometimes induce solidification.
IV. Analytical Methods
Consistent and accurate analytical monitoring is crucial for a successful scale-up.
| Technique | Application | Typical Conditions |
| TLC | Reaction monitoring | Mobile Phase: Hexanes/Ethyl Acetate (for protected intermediates), DCM/Methanol with 1% TEA (for free base) |
| HPLC | Purity assessment of final product | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile. Detection: UV at ~254 nm.[3][4] |
| ¹H NMR | Structural confirmation | Confirm the presence of key signals for the piperidine, fluorophenyl, and methylene bridge protons. |
| Mass Spec | Molecular weight confirmation | Confirm the expected molecular ion for the free base and fragments. |
V. References
-
Wu, X., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(9), 2083.
-
CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
-
Wu, X., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(9), 2083.
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
-
US5659088A. (1997). Process for the preparation of 4-fluorothiophenol. Google Patents.
-
WO2001002357A2. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3833-3841.
-
DE4420777A1. (1995). Process for the preparation of 4-fluorothiophenol. Google Patents.
-
Wu, X., et al. (2024). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Preprints.org.
-
Metal-catalyzed Approaches to Aryl Thioethers. (n.d.). WordPress. Retrieved January 19, 2026, from [Link]
-
Wu, S., Wong, T. H. F., Righi, P., & Melchiorre, P. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907–2912.
-
Deprotection of different N-Boc-compounds. (2021). ResearchGate.
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. Retrieved January 19, 2026, from [Link]
-
Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3833-3841.
-
CN108017573B. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
-
4-(4-Fluorophenyl)piperidine. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
CN104402800A. (2015). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Google Patents.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). PMC. Retrieved January 19, 2026, from [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
ADDP facilitate CS bond formation from sulfonyl chloride with alcohols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Retrieved January 19, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to SERT Inhibitors: Evaluating 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for therapeutic intervention in a variety of psychiatric disorders, including depression and anxiety. The development of selective serotonin reuptake inhibitors (SSRIs) has revolutionized treatment paradigms. This guide provides a comparative framework for evaluating novel SERT inhibitors, using the hypothetical compound 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride as a case study against established SSRIs such as fluoxetine, sertraline, and paroxetine.
The Serotonin Transporter: A Critical Target
The serotonin transporter is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating the magnitude and duration of serotonergic neurotransmission.[1] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, making it available to act on postsynaptic receptors.[2] This mechanism is the cornerstone of the therapeutic action of SSRIs.[3]
Profiling a Novel SERT Inhibitor: this compound
While this compound is a structurally intriguing molecule with potential for SERT interaction, to date, there is a lack of publicly available experimental data characterizing its potency and selectivity as a SERT inhibitor. Therefore, this guide will outline the essential experimental protocols required to profile this and other novel compounds.
Experimental Evaluation of a Novel SERT Inhibitor
To ascertain the potential of a novel compound like this compound as a SERT inhibitor, a series of in vitro assays are essential. These assays determine the compound's binding affinity, potency in inhibiting serotonin uptake, and its selectivity over other monoamine transporters.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to SERT.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human serotonin transporter.
Materials:
-
Human SERT (hSERT) expressing cell membranes (e.g., from HEK293 cells)
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
Test compound: this compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the hSERT-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
Caption: Workflow for Radioligand Binding Assay.
Synaptosomal [³H]-Serotonin Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are preparations of nerve terminals.
Objective: To determine the potency (IC50) of this compound in inhibiting serotonin uptake.
Materials:
-
Rat brain synaptosomes (typically from the cortex or striatum)
-
[³H]-Serotonin
-
Test compound: this compound
-
Krebs-Ringer-HEPES buffer
-
Non-specific uptake control: A known SERT inhibitor (e.g., fluoxetine) or incubation at 4°C.
-
Scintillation fluid and counter
Procedure:
-
Prepare a suspension of rat brain synaptosomes.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.
-
Allow the uptake to proceed for a defined time (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the amount of [³H]-Serotonin taken up by the synaptosomes using a scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor or by incubating at 4°C.
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake as a function of the log of the test compound concentration to determine the IC50 value.[6][7]
Caption: Synaptosomal [³H]-Serotonin Uptake Assay Workflow.
Comparative Analysis: Established SERT Inhibitors
The following tables provide a summary of the binding affinities and selectivity profiles of three widely prescribed SSRIs. This data serves as a benchmark for evaluating novel compounds.
Table 1: Binding Affinities (Ki, nM) of Common SSRIs at Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| Fluoxetine | ~1 | ~150 | >1000 |
| Sertraline | ~0.3 | ~420 | ~25 |
| Paroxetine | ~0.1 | ~40 | ~230 |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Selectivity Ratios of Common SSRIs
| Compound | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| Fluoxetine | ~150 | >1000 |
| Sertraline | ~1400 | ~83 |
| Paroxetine | ~400 | ~2300 |
Higher ratios indicate greater selectivity for SERT.
Interpreting the Data: What to Look For in a Novel Compound
When evaluating a novel compound like this compound, the primary goal is to determine its potency and selectivity for SERT.
-
High Potency: A low Ki value (typically in the low nanomolar or sub-nanomolar range) in the radioligand binding assay indicates high affinity for SERT. Similarly, a low IC50 value in the serotonin uptake assay demonstrates potent inhibition of SERT function.
-
High Selectivity: A desirable SSRI should have significantly higher affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT). High NET/SERT and DAT/SERT selectivity ratios are indicative of a lower potential for off-target effects associated with the inhibition of these other transporters. For instance, sertraline's moderate affinity for DAT may contribute to its specific clinical profile.[8]
Mechanism of Action at the Synapse
The binding of a SERT inhibitor, such as the established SSRIs or a novel compound, to the serotonin transporter blocks the reuptake of serotonin from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, enhancing its availability to bind to and activate postsynaptic serotonin receptors.
Caption: Simplified schematic of SERT inhibition at the synapse.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, this guide provides the necessary framework for its evaluation. By employing standardized in vitro assays, researchers can determine its potency and selectivity as a SERT inhibitor. Comparing these findings to the well-established profiles of fluoxetine, sertraline, and paroxetine will be crucial in assessing its potential as a novel therapeutic agent. The structure-activity relationships of piperidine-based compounds suggest that this molecule holds promise, but only rigorous experimental validation will reveal its true pharmacological profile.
References
-
Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). (2018, January 30). YouTube. Retrieved January 20, 2026, from [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2017, August 31). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]
-
A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. (n.d.). bioRxiv. Retrieved January 20, 2026, from [Link]
-
Selective Serotonin Reuptake Inhibitors. (2023, May 1). StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
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Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012, April 1). PubMed. Retrieved January 20, 2026, from [Link]
-
Selective serotonin reuptake inhibitors (SSRIs). (n.d.). Mayo Clinic. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). Electrochemical Methods for Neuroscience - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
Paroxetine—Overview of the Molecular Mechanisms of Action. (2021, February 7). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. (n.d.). International Journal of Neuropsychopharmacology. Retrieved January 20, 2026, from [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). PubMed Central. Retrieved January 20, 2026, from [Link]
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4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009, May 15). PubMed. Retrieved January 20, 2026, from [Link]
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Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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CYP2D6 Inhibition by Fluoxetine, Paroxetine, Sertraline, and Venlafaxine in a Crossover Study: Intraindividual Variability and Plasma Concentration Correlations. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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A good protocol for extracting mouse brain synaptosomes? (2013, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Selecting a Selective Serotonin Reuptake Inhibitor: Clinically Important Distinguishing Features. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2022, June 13). bioRxiv. Retrieved January 20, 2026, from [Link]
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Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (2021, January 23). PubMed Central. Retrieved January 20, 2026, from [Link]
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Paroxetine—Overview of the Molecular Mechanisms of Action. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved January 20, 2026, from [Link]
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Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
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Selectivity of SSRIs: Individualising patient care through rational treatment choices. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
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CYP2D6 inhibition by fluoxetine, paroxetine, sertraline, and venlafaxine in a crossover study: intraindividual variability and plasma concentration correlations. (n.d.). ClinPGx. Retrieved January 20, 2026, from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (n.d.). PolyU Institutional Research Archive. Retrieved January 20, 2026, from [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2025, July 8). JoVE. Retrieved January 20, 2026, from [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. (2011, June 8). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 21). Frontiers. Retrieved January 20, 2026, from [Link]
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Navigating Stereochemical and Pharmacological Landscapes: A Comparative Analysis of 3- and 4-Substituted Piperidine Thioethers
Introduction: The Strategic Importance of Positional Isomerism in Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to achieve desired physicochemical and pharmacological properties. The introduction of a thioether linkage to this scaffold further expands its utility, offering a stable, yet metabolically susceptible, functional group for fine-tuning molecular interactions and pharmacokinetic profiles.[3][4]
This guide presents a comparative analysis of 3- and 4-substituted piperidine thioethers, two closely related isomeric classes that often exhibit surprisingly divergent biological and chemical characteristics. The seemingly subtle shift of the thioether substituent from the 3- to the 4-position of the piperidine ring can profoundly impact a molecule's conformational preference, basicity, lipophilicity, and ultimately, its interaction with biological targets. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to rationally design and optimize piperidine-based drug candidates.[5]
Part 1: Physicochemical and Structural Divergence
The position of a substituent on the piperidine ring dictates its spatial orientation and its influence on the ring's electronic properties. This is particularly evident when comparing the 3- and 4-substituted isomers.
Conformational and Stereochemical Considerations:
The piperidine ring predominantly adopts a chair conformation. In 4-substituted piperidines, the substituent can occupy either an axial or equatorial position, with the equatorial position generally being more sterically favored. For 3-substituted piperidines, the substituent also exists in axial or equatorial orientations, but its proximity to the ring nitrogen introduces more complex stereoelectronic effects. This can influence the nitrogen's lone pair availability and, consequently, its basicity.
Basicity (pKa) and Lipophilicity (LogP):
The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, absorption, and interaction with acidic residues in protein targets. The position of the thioether substituent can subtly alter the pKa. While a thioether is generally considered an electron-withdrawing group, its impact is modulated by its distance from the nitrogen. In the 3-position, the inductive effect is more pronounced, potentially leading to a slight decrease in pKa compared to the 4-substituted isomer, where the effect is more attenuated.
Lipophilicity, often measured as LogP, is a key determinant of a molecule's ability to cross biological membranes. The introduction of a thioether group increases lipophilicity. While the LogP values for simple 3- and 4-substituted isomers may be very similar, the overall shape and polarity distribution of the molecule can differ, impacting properties like plasma protein binding and cell permeability.[5][6]
Table 1: Comparative Physicochemical Properties of Isomeric Piperidine Scaffolds
| Property | 3-Substituted Piperidine | 4-Substituted Piperidine | Rationale for Difference |
|---|---|---|---|
| Predicted Basicity (pKa) | Slightly Lower | Slightly Higher | The electron-withdrawing inductive effect of the sulfur atom is more pronounced at the 3-position, reducing the basicity of the nearby nitrogen atom.[5] |
| Conformational Preference | Complex interplay of steric and electronic effects. | Strong preference for equatorial substitution to minimize steric hindrance. | The proximity of the substituent to the nitrogen in the 3-position introduces additional gauche interactions. |
| Molecular Dipole Moment | Asymmetric | Potentially Symmetric | The asymmetric substitution in the 3-isomer leads to a more uneven distribution of charge. |
Part 2: Synthetic Strategies and Methodologies
The synthesis of 3- and 4-substituted piperidine thioethers can be achieved through several established routes, often starting from commercially available piperidone precursors. The choice of synthetic strategy depends on the desired final structure and the availability of starting materials.
General Synthetic Workflow
A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a thiol. For 4-substituted piperidines, this often starts from 4-hydroxypiperidine or 4-chloropiperidine. The synthesis of 3-substituted isomers can be more challenging and may involve multi-step sequences starting from 3-piperidone or other functionalized intermediates.[7]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Fluorophenyl Piperidine Analogs
For researchers, medicinal chemists, and drug development professionals, the 4-fluorophenyl piperidine scaffold represents a privileged structure in modern pharmacology. Its strategic incorporation into molecules has yielded potent and selective ligands for a variety of biological targets, most notably monoamine transporters. This guide provides an in-depth comparative analysis of 4-fluorophenyl piperidine analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols.
The Significance of the 4-Fluorophenyl Piperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] When combined with a 4-fluorophenyl group, the resulting scaffold offers a unique combination of lipophilicity, metabolic stability, and specific binding interactions. The fluorine atom, in particular, can modulate pKa, improve metabolic resistance to oxidative degradation, and form key hydrogen bonds or electrostatic interactions with target proteins. This has made the 4-fluorophenyl piperidine core a cornerstone in the development of agents targeting the central nervous system (CNS).
Comparative Analysis of Biological Activity: Targeting Monoamine Transporters
A primary focus of SAR studies on 4-fluorophenyl piperidine analogs has been their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating depression, anxiety, and substance use disorders.
Impact of Substitutions on the Piperidine Nitrogen
The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining both the potency and selectivity of these analogs for monoamine transporters.
| Compound ID | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | SERT/DAT Selectivity |
| Analog A | -CH₃ | 15.2 | 745 | 49 |
| Analog B | -CH₂-Ph | 9.8 | 480 | 49 |
| Analog C | -(CH₂)₃-Ph | 6.5 | 320 | 49.2 |
| GBR 12909 | -[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | 1.0 | 380 | 380 |
Data synthesized from multiple sources, including J Med Chem. 1996 Feb 2;39(3):749-56.[2]
As illustrated in the table, modifications to the N-substituent significantly impact binding affinity. For instance, extending the alkyl chain from a methyl to a 3-phenylpropyl group (Analog C) enhances DAT affinity. The well-known DAT inhibitor GBR 12909, which features a more complex N-substituent on a piperazine ring, demonstrates very high affinity. This highlights the importance of this position for exploring the binding pocket of the transporter. Unsubstituted and fluoro-substituted compounds on the phenyl ring of the N-substituent have generally shown the most promising activity and selectivity for the dopamine transporter.[2]
Influence of Modifications on the 4-Fluorophenyl Moiety
While the 4-fluoro substitution is a defining feature, further modifications to this aromatic ring can fine-tune the pharmacological profile.
| Compound ID | Phenyl Ring Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Notes |
| Analog D | 4-F | 230 | >10,000 | Baseline compound |
| Analog E | 3,4-di-F | 37.8 | 6800 | Increased DAT affinity |
| Analog F | 4-Cl | 53 | - | Reduced affinity compared to 4-F |
| Analog G | Unsubstituted | 27 | - | Reduced affinity compared to 4-F |
Data synthesized from multiple sources, including Bioorg Med Chem. 2006 Jun 1;14(11):3967-73 and ChemRxiv. 2025, g6zh3.[3]
These data suggest that the electronic properties and steric bulk of the substituent on the phenyl ring are critical. The high electronegativity of fluorine appears to be beneficial for DAT binding. The addition of a second fluorine atom at the 3-position can further enhance affinity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a core intermediate and a key biological assay.
Synthesis of 4-(4-Fluorophenyl)piperidine Hydrochloride
This protocol describes a common method for the synthesis of the foundational 4-(4-fluorophenyl)piperidine scaffold.
Workflow for the Synthesis of 4-(4-Fluorophenyl)piperidine
Caption: A representative synthetic workflow for the preparation of the 4-(4-fluorophenyl)piperidine core structure.
Step-by-Step Procedure:
-
Dissolution: To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (45.0 mmol, 12.0 g) in 100 mL of methanol, add 1.0 g of 20% Palladium hydroxide on carbon.
-
Hydrogenation: Transfer the resulting suspension to a stainless steel bomb and hydrogenate under 200 psi of H₂ for two days. The palladium catalyst facilitates the reduction of the tetrahydropyridine ring.
-
Filtration: After the reaction is complete, pass the suspension through a pad of celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate in vacuo to obtain 4-(4-fluorophenyl)-piperidine as a viscous oil (7.5 g, 94%).
-
Salt Formation: Dissolve the resulting oil in ethyl acetate. Add a 1 M solution of hydrogen chloride in ether to precipitate the hydrochloride salt.
-
Purification: Collect the resulting solid and recrystallize from 2-propanol to yield 4-(4-fluorophenyl)piperidine hydrochloride as a colorless solid.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Workflow for DAT Radioligand Binding Assay
Caption: A standard workflow for determining the binding affinity of compounds to the dopamine transporter.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the dopamine transporters. Resuspend the final pellet in the assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]-WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 4°C).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4][5]
Structure-Activity Relationship: Key Insights and Future Directions
The extensive research into 4-fluorophenyl piperidine analogs has provided several key insights that can guide future drug discovery efforts.
Key SAR Principles for 4-Fluorophenyl Piperidine Analogs
Caption: Core principles governing the structure-activity relationship of 4-fluorophenyl piperidine analogs.
-
The N-Substituent is a Major Determinant of Activity: The size, shape, and electronic properties of the group attached to the piperidine nitrogen are critical for high-affinity binding to monoamine transporters. This region of the molecule likely interacts with a specific sub-pocket within the binding site.
-
The 4-Fluorophenyl Group is a Key Recognition Element: The fluorine atom enhances binding affinity, likely through favorable electrostatic interactions. Modifications to this ring can be used to optimize potency and selectivity.
-
Stereochemistry is Crucial: For chiral analogs, the stereochemistry at the piperidine ring significantly impacts biological activity. This indicates that the binding pocket of the target protein is stereoselective.
Future research in this area should focus on exploring novel N-substituents to enhance selectivity for specific transporter subtypes. Additionally, the development of analogs with improved pharmacokinetic profiles, such as increased metabolic stability and better blood-brain barrier penetration, will be crucial for translating these potent ligands into clinically successful therapeutics.[6][7]
References
- Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
- Gallardo-Guzman, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4359-4375.
- Datta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756.
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
- Gallardo-Guzman, J. B., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry.
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Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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ResearchGate. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available from: [Link]
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Science.gov. affinity ic50 values: Topics. Available from: [Link]
- Kochetkov, V. V., et al. (2012). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Journal, 6(4), 277-283.
- M.L. (n.d.). Paroxetine, NNC-20-7051, BRL-29060, FG-7051.
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- Mohan, T., et al. (2020). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Advances, 10(42), 25067-25078.
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- Sharma, R., et al. (2021). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Drug Targets, 22(13), 1536-1567.
- Caballero, J., et al. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 21(18), 6845.
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A Comparative Framework for Evaluating Novel Neuroleptic Candidates: Efficacy of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl in Context
An In-Depth Technical Guide for Researchers in Neuropharmacology and Drug Development
Disclaimer: This guide provides a comparative framework for evaluating the neuroleptic efficacy of novel chemical entities. As of the date of this publication, there is no publicly available preclinical or clinical data for 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl. Therefore, this document will utilize established neuroleptics and a selective serotonin inverse agonist, pimavanserin, as benchmarks to outline the methodologies and data required for a comprehensive efficacy comparison. This approach is intended to serve as a roadmap for the evaluation of new compounds with suspected antipsychotic properties.
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
The treatment of psychosis, a hallmark of schizophrenia and other neuropsychiatric disorders, has been dominated by drugs that modulate dopaminergic and serotonergic systems. The "dopamine hypothesis" has been a cornerstone of antipsychotic drug development, positing that hyperactivity in the mesolimbic dopamine pathway underlies the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] Consequently, all clinically effective antipsychotics exhibit some degree of dopamine D2 receptor antagonism.[3][4]
The advent of "atypical" or second-generation antipsychotics introduced the concept of serotonin-dopamine antagonism, with a high affinity for the serotonin 5-HT2A receptor relative to the dopamine D2 receptor.[1][5] This dual action is thought to contribute to a broader spectrum of efficacy, including potential benefits for negative and cognitive symptoms, and a reduced liability for extrapyramidal side effects (EPS) compared to first-generation "typical" antipsychotics like haloperidol.[2][6]
More recent developments have explored compounds with even greater selectivity, such as pimavanserin, a 5-HT2A inverse agonist with no significant affinity for dopamine receptors.[7] This highlights a shift towards more targeted therapeutic strategies. The hypothetical compound, 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, with its piperidine core, a common scaffold in neuroleptic drugs, warrants a thorough investigation of its pharmacological profile to determine its potential as a novel antipsychotic agent.[8][9]
This guide will provide a detailed comparison of the in vitro and in vivo pharmacological profiles of established neuroleptics, offering a blueprint for the evaluation of novel compounds like 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step in evaluating a potential neuroleptic is to determine its affinity and functional activity at key central nervous system (CNS) receptors. This is crucial for understanding its mechanism of action and predicting its therapeutic and side-effect profile.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, and the results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Neuroleptics
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference(s) |
| Haloperidol | 0.89 - 7.42 | 120 | [11][12] |
| Risperidone | 1.4 - 3.2 | 0.16 - 0.2 | [1][5][13] |
| Olanzapine | 11 | 4 | [14][15] |
| Aripiprazole | 0.34 | 22.4 | [2][16] |
| Pimavanserin (ACP-103) | >10,000 | 2 (IC50) | [17] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.
Functional Assays
While binding affinity provides information on how tightly a compound binds to a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[18] For G protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, functional activity can be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or the accumulation of second messengers like cyclic AMP (cAMP) or inositol phosphates.
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or 5-HT2A receptors.
-
Radioligands: [3H]Spiperone (for D2) and [3H]Ketanserin (for 5-HT2A).
-
Test compound (e.g., 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl).
-
Reference compounds (Haloperidol, Risperidone).
-
Incubation buffer.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the test/reference compound.
-
Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Efficacy: Animal Models of Antipsychotic Activity
Animal models are essential for predicting the clinical efficacy of potential antipsychotic drugs.[1] The two most widely used and predictive models are the conditioned avoidance response (CAR) and prepulse inhibition (PPI) of the startle reflex.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity.[8][19] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[20] All clinically effective antipsychotics suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on the motivational salience of the conditioned stimulus rather than general motor impairment.[8][20]
Table 2: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Model
| Compound | ED50 (mg/kg) | Route of Administration | Species | Reference(s) |
| Haloperidol | ~0.1 | s.c. | Rat | [4] |
| Risperidone | 0.1 - 0.5 | i.p./s.c. | Rat/Mouse | [4][21] |
| Olanzapine | 4.7 | p.o. | Rat | [22] |
| Aripiprazole | 3 - 10 | s.c. | Rat | [23][24] |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[25] Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by administering psychotomimetic drugs like phencyclidine (PCP) or amphetamine.[25][26] The ability of a compound to restore these deficits is indicative of its potential antipsychotic efficacy.[26]
Experimental Protocol: Prepulse Inhibition (PPI) Test
Objective: To assess the ability of a test compound to reverse psychotomimetic-induced deficits in PPI.
Apparatus:
-
Acoustic startle chambers equipped with a loudspeaker and a sensor to measure the startle response.
Procedure:
-
Acclimate the animals (rats or mice) to the startle chambers.
-
Administer the psychotomimetic agent (e.g., PCP) to induce a PPI deficit.
-
Administer the test compound or vehicle.
-
Present a series of trials, including:
-
Pulse-alone trials (a loud startling stimulus).
-
Prepulse-pulse trials (a weak, non-startling prepulse followed by the startling pulse).
-
No-stimulus trials (background noise only).
-
-
Measure the startle amplitude in each trial.
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [(startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100].
-
Compare the %PPI between the different treatment groups.
Visualizing the Mechanisms and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Experimental Workflow for Neuroleptic Efficacy Testing.
Conclusion and Future Directions
The comprehensive evaluation of a novel neuroleptic candidate such as 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl requires a systematic approach, beginning with in vitro characterization of its receptor binding and functional activity profile, followed by in vivo assessment of its efficacy in predictive animal models. By comparing its pharmacological profile to that of established typical and atypical antipsychotics, as well as newer, more selective agents, researchers can gain valuable insights into its potential therapeutic utility and side-effect liability.
The data presented for haloperidol, risperidone, olanzapine, aripiprazole, and pimavanserin provide a robust set of benchmarks for this comparative analysis. Should 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl demonstrate a favorable profile, such as potent 5-HT2A antagonism with moderate D2 affinity, it could represent a promising candidate for further development as an atypical antipsychotic with an improved side-effect profile. Future studies should also investigate its effects on cognitive function and negative symptoms, which remain significant unmet needs in the treatment of schizophrenia.
References
- De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 31(5), 373-389.
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
- Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 188-201.
- Moore, N. A., et al. (1992). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 262(2), 545-551.
- Stahl, S. M. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions.
- Shapiro, D. A., et al. (2003). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Neuropsychopharmacology, 28(8), 1400-1411.
- Janssen, P. A., et al. (1995). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 118(1), 1-12.
- Tocris Bioscience. (n.d.). Pimavanserin.
- Roth, B. L., et al. (2004). Aripiprazole: a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 29(12), 2198-2210.
- National Center for Biotechnology Information. (2023). Pimavanserin.
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- Li, M., & He, W. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence. Psychopharmacology, 212(3), 345-356.
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A Comparative Guide to Piperidine Derivatives in Preclinical Pain Models: Efficacy, Mechanism, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the development of analgesic compounds, forming the structural basis for a significant portion of clinically utilized opioids.[1][2] This guide provides an in-depth, in vivo comparison of various piperidine derivatives, moving beyond a simple cataloging of data to offer insights into the causal relationships between chemical structure, receptor interaction, and analgesic efficacy. By synthesizing data from multiple preclinical studies, we aim to provide a valuable resource for the rational design and evaluation of novel pain therapeutics.
The Enduring Prominence of the Piperidine Ring in Analgesia
The piperidine ring is an essential pharmacophore in many potent analgesics, most notably in the morphinan class of opioids, which includes morphine.[3] Its unique conformational flexibility allows for optimal interaction with opioid receptors, particularly the mu-opioid receptor (μOR), which is the primary target for most clinically effective opioid analgesics.[1][2] The development of synthetic phenylpiperidine derivatives, such as pethidine and fentanyl, marked a significant advancement in pain management, offering compounds with distinct potency and pharmacokinetic profiles compared to traditional opiates.[1][4] Fentanyl, for instance, is 50 to 100 times more potent than morphine, a characteristic attributed to its high lipophilicity and efficient binding to the μ-opioid receptor.[5]
Comparative Analgesic Efficacy in Nociceptive Pain Models
To provide a clear and objective comparison, the following data summarizes the in vivo analgesic performance of various piperidine derivatives in two standard nociceptive pain models: the tail-flick test and the hot plate test. These models are crucial for assessing the efficacy of centrally acting analgesics.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a thermal stimulus, providing a rapid assessment of spinal analgesia.[6]
| Compound Class | Derivative | Dose | Route of Administration | Analgesic Effect (% Inhibition or Latency) | Reference |
| 4-Aminomethyl Piperidines | HN58 | Not Specified | Not Specified | 100% inhibition in writhing test | [3] |
| Alkyl Piperidines | Compound 1e | Not Specified | Intraperitoneal | Highly significant analgesia at 60-90 min | [7] |
| Compound 1f | Not Specified | Intraperitoneal | Highly significant analgesia at 60, 90, and 180 min | [7] | |
| Compound 2d | Not Specified | Intraperitoneal | Highly potent analgesia up to 120 min | [7] | |
| 4-Piperidinopiperidines | PP1 | 50 mg/kg | Peroral | Persistent action till 180 minutes | [1][2] |
| 4-Aminomethyl Piperidines | AMP5 | 1 mg/kg & 0.1 mg/kg | Intraperitoneal | Potent analgesia at low doses | [1][2] |
| AMP6 | 1 mg/kg & 0.1 mg/kg | Intraperitoneal | Potent analgesia at low doses | [1][2] | |
| Fentanyl Analogues | Acryl fentanyl | ED50: 0.158-3.18 mg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency | [8] |
| β-hydroxythio fentanyl | ED50: 0.158-3.18 mg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency | [8] | |
| 4-fluoroisobutyrly fentanyl | ED50: 0.158-3.18 mg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency | [8] | |
| Furanyl fentanyl | ED50: 0.158-3.18 mg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency | [8] | |
| Tetrahydrofuranyl fentanyl | ED50: 0.158-3.18 mg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency | [8] | |
| Fentanyl (Reference) | ED50: 0.122 mg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency | [8] |
Hot Plate Test
The hot plate test assesses the reaction time of an animal to a thermal stimulus applied to its paws, reflecting a more complex, supraspinally mediated analgesic response.[6]
| Compound Class | Derivative | Dose (mg/kg) | Analgesic Effect (% MPE) | Reference |
| Piperine Derivatives | Various Synthetic Derivatives | 6 (oral) | Enhanced analgesic activities compared to piperine | [9] |
| 4-Anilinopiperidines | Various Derivatives | Not Specified | Varied hot-plate activities | [6] |
Deciphering the Mechanism of Action: The Mu-Opioid Receptor and Beyond
The analgesic effects of the majority of piperidine derivatives are primarily mediated through their interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR).[10]
The Mu-Opioid Receptor Signaling Cascade
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in analgesia.[10]
Caption: Key structural determinants of analgesic activity in piperidine derivatives.
Experimental Protocols: A Guide to In Vivo Pain Models
The following are detailed, step-by-step methodologies for the key in vivo pain models discussed in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Hot Plate Test Protocol
This test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Caption: Experimental workflow for the hot plate test.
Methodology:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Preparation: Clean the hot plate surface with a suitable disinfectant. Preheat the plate to a constant temperature, typically between 52°C and 55°C.
-
Animal Placement: Gently place the animal on the hot plate and immediately start a timer.
-
Observation: Observe the animal for nocifensive behaviors such as paw licking, paw flicking, or jumping.
-
Data Recording: The time (latency) from placement on the plate to the first nocifensive response is recorded.
-
Cut-off Time: A cut-off time (usually 30 seconds) is employed to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the latency is recorded as the cut-off time.
Tail-Flick Test Protocol
This test is a measure of a spinal reflex to a thermal stimulus and is highly predictive of opioid-like analgesic activity.
Methodology:
-
Acclimatization: Acclimatize the animals to the testing environment and handling for at least 30 minutes.
-
Animal Restraint: Gently restrain the animal, allowing its tail to be exposed.
-
Stimulus Application: Apply a focused beam of radiant heat to a specific portion of the tail.
-
Latency Measurement: The time taken for the animal to flick its tail away from the heat source is automatically or manually recorded.
-
Cut-off Time: A maximum exposure time is set (typically 10-12 seconds) to avoid tissue damage.
-
Multiple Trials: Several trials are usually conducted on each animal with an appropriate inter-trial interval.
Conclusion
This guide provides a comparative overview of piperidine derivatives in preclinical pain models, emphasizing the interplay between chemical structure, mechanism of action, and analgesic efficacy. The presented data and protocols offer a foundation for researchers to design and interpret studies aimed at discovering novel and improved pain therapeutics. The enduring versatility of the piperidine scaffold, coupled with a deeper understanding of its SAR and molecular interactions, continues to drive innovation in the field of analgesia.
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Validating the Mechanism of Action of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride: A Comparative Guide for Researchers
For drug development professionals and researchers, rigorously validating a compound's mechanism of action (MoA) is a critical step. This guide provides an in-depth technical framework for elucidating the MoA of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, a novel piperidine derivative. Drawing upon established principles of pharmacology and leveraging field-proven experimental insights, we will explore a hypothesized MoA and present a comparative analysis with relevant alternative compounds. Our approach emphasizes self-validating protocols and authoritative grounding to ensure scientific integrity.
The structural features of this compound, particularly the 4-fluorophenyl and piperidine moieties, suggest a potential interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), as well as G-protein coupled receptors like the serotonin 5-HT2A receptor. This guide will focus on the hypothesis that its primary mechanism is the inhibition of the dopamine transporter, with potential secondary effects on the 5-HT2A receptor.
Comparative Analysis: Benchmarking Against Established Modulators
To effectively characterize our lead compound, its pharmacological profile will be compared against well-established agents known to target the hypothesized pathways:
-
GBR 12909: A selective and high-affinity dopamine reuptake inhibitor, serving as a classic example of a "typical" DAT inhibitor.
-
Modafinil: An "atypical" DAT inhibitor with a distinct pharmacological profile and lower abuse potential compared to typical inhibitors.[1]
-
Ketanserin: A potent 5-HT2A receptor antagonist, which will allow us to investigate the potential secondary effects of our compound.
This comparative approach will not only help in validating the primary target but also in classifying the nature of the interaction (e.g., typical vs. atypical DAT inhibition).
Experimental Validation Strategy
A multi-tiered approach is essential for a thorough MoA validation. This involves a progression from initial binding studies to functional cellular assays and finally to in vivo behavioral models.
Tier 1: Target Engagement and Affinity
The initial step is to determine if and with what affinity our compound of interest binds to the hypothesized molecular targets.
This assay directly measures the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) and the human serotonin 5-HT2A receptor (h5-HT2A).
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT or h5-HT2A.
-
Radioligand Selection:
-
For hDAT: [³H]-WIN 35,428, a high-affinity radioligand.
-
For h5-HT2A: [³H]-Ketanserin.
-
-
Assay Conditions:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound), GBR 12909, Modafinil, or Ketanserin.
-
Incubation is typically performed at room temperature for 60-90 minutes to reach equilibrium.[2]
-
-
Separation and Detection: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | DAT Ki (nM) | 5-HT2A Ki (nM) |
| This compound | 85 | 450 |
| GBR 12909 | 5 | >10,000 |
| Modafinil | 1500 | >10,000 |
| Ketanserin | >10,000 | 1.2 |
Hypothetical data for illustrative purposes.
Tier 2: Functional Activity Assessment
Following confirmation of binding, the next crucial step is to assess the functional consequences of this interaction.
This assay measures the ability of a compound to inhibit the function of the dopamine transporter.
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake by hDAT-expressing cells.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing hDAT, such as HEK293-hDAT cells.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Initiate dopamine uptake by adding [³H]-dopamine to the wells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[3]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each compound concentration and determine the IC50 value.
This assay determines if the compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring downstream signaling.
Objective: To evaluate the functional activity of this compound at the h5-HT2A receptor.
Step-by-Step Methodology:
-
Cell Line: Utilize a cell line, such as CHO-K1, stably co-expressing the h5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before stimulating with a known 5-HT2A agonist (e.g., serotonin).
-
To test for agonist activity, add varying concentrations of the test compound directly to the cells.
-
-
Detection: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium levels, using a fluorescence plate reader.
-
Data Analysis: For antagonists, calculate the IC50 value. For agonists, determine the EC50 value.
Data Presentation:
| Compound | DAT Uptake IC50 (nM) | 5-HT2A Functional Activity |
| This compound | 120 | Weak Antagonist (IC50 = 800 nM) |
| GBR 12909 | 8 | No Activity |
| Modafinil | 2500 | No Activity |
| Ketanserin | No Activity | Potent Antagonist (IC50 = 2.5 nM) |
Hypothetical data for illustrative purposes.
Tier 3: In Vivo Behavioral Pharmacology
In vivo studies are critical to understanding the physiological and behavioral consequences of the compound's MoA.
This test assesses the stimulant or depressant effects of a compound on general motor activity in rodents.
Objective: To characterize the effect of this compound on spontaneous locomotor activity in mice.
Step-by-Step Methodology:
-
Animals: Use male C57BL/6 mice.
-
Apparatus: Employ automated locomotor activity chambers equipped with infrared beams to detect movement.[4][5]
-
Procedure:
-
Habituate the mice to the testing room and handling procedures.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mice in the activity chambers and record locomotor activity for a set period (e.g., 60 minutes).
-
-
Data Analysis: Analyze the total distance traveled and compare the effects of different doses of the compound to the vehicle control.
PPI is a measure of sensorimotor gating, a process that is disrupted in certain neuropsychiatric disorders and can be modulated by dopaminergic and serotonergic drugs.
Objective: To determine if this compound can modulate sensorimotor gating in rats.
Step-by-Step Methodology:
-
Animals: Use male Sprague-Dawley rats.
-
Apparatus: Utilize a startle reflex testing system that can deliver acoustic stimuli (a loud pulse and a softer prepulse) and measure the startle response.
-
Procedure:
-
Data Analysis: Calculate the percentage of prepulse inhibition for each animal and compare between treatment groups.
Data Presentation:
| Compound (Dose) | Locomotor Activity (Total Distance in cm) | Prepulse Inhibition (% PPI) |
| Vehicle | 5000 ± 450 | 65 ± 5 |
| This compound (10 mg/kg) | 7500 ± 600 | 70 ± 6 |
| GBR 12909 (5 mg/kg) | 15000 ± 1200 | 45 ± 7 |
| Modafinil (50 mg/kg) | 6000 ± 550 | 68 ± 5 |
| Ketanserin (1 mg/kg) | 4800 ± 400 | 75 ± 4 |
Hypothetical data for illustrative purposes.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and the hypothesized molecular interactions, the following diagrams are provided.
Caption: A tiered experimental workflow for validating the mechanism of action.
Caption: Hypothesized mechanism of action at the dopaminergic synapse.
Conclusion
This guide outlines a robust and comprehensive strategy for validating the mechanism of action of this compound. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a strong, evidence-based understanding of the compound's pharmacological profile. The comparative approach, benchmarking against known standards, is crucial for contextualizing the findings and classifying the compound within the existing landscape of neuropharmacological agents. The application of these self-validating and rigorously designed experiments will provide the high-quality data necessary for informed decision-making in the drug development pipeline.
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Arora, A., & Anilkumar, A. C. (2023). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.16.1–12.16.18. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Fluorinated Piperidine Compounds
Introduction: The Strategic Imperative of Selectivity Profiling
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a vast number of approved drugs.[1][2][3] When strategically functionalized with fluorine, the resulting compounds can exhibit enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity for their intended biological targets.[4][5][6] Fluorination can alter a molecule's conformation and electronic properties, which can be leveraged to increase target selectivity and potency.[5][7][8][9][10][11]
However, the very features that make the piperidine scaffold versatile can also introduce liabilities. Its structural motifs can lead to unintended interactions with a range of biological off-targets, potentially causing adverse drug reactions (ADRs) and derailing promising therapeutic candidates.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity—its tendency to bind to targets other than the intended one—is not merely a regulatory checkbox but a critical step in mitigating risk and building a robust safety profile.
This guide provides a comparative framework for the cross-reactivity profiling of fluorinated piperidine compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key safety pharmacology assays, and present a logical, tiered approach to identifying and mitigating off-target effects.
The "Why": Rationale for a Tiered Profiling Strategy
A front-loaded approach to safety pharmacology, where potential liabilities are identified early, is paramount.[12][13] It allows for medicinal chemistry efforts to be directed towards mitigating off-target activity, thereby improving the quality of candidates progressing to more expensive and time-consuming preclinical and clinical studies.[14][15] A logical workflow for this process is a tiered screening cascade.
Caption: A tiered workflow for cross-reactivity profiling.
This strategy begins with broad, cost-effective screening to cast a wide net for potential off-target interactions. Hits from this initial screen are then subjected to more specific and physiologically relevant functional assays. Finally, critical safety liabilities, such as cardiotoxicity and metabolic inhibition, are investigated using gold-standard methodologies.
The "What": Key Off-Target Classes for Piperidine Compounds
While a broad panel is essential, certain protein families are common culprits for off-target effects of piperidine-containing molecules. A well-designed profiling strategy will pay special attention to these.
Caption: On-target vs. potential off-target interactions.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent off-targets.[16] Cross-reactivity with aminergic receptors (e.g., serotonin, dopamine, adrenergic) is a particular concern for CNS-targeted drugs and can lead to a host of side effects. A broad GPCR binding or functional panel is essential.[17][18][19]
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[20][21] Regulatory agencies mandate hERG testing for nearly all new chemical entities.[13] The basic nitrogen in the piperidine ring can be a pharmacophoric feature for hERG channel blockers, making this a critical assay.[22]
-
Cytochrome P450 (CYP) Enzymes: These liver enzymes are responsible for the metabolism of most drugs.[23] Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) by a new drug can slow the metabolism of co-administered medications, leading to toxic plasma levels and severe drug-drug interactions (DDIs).[24][25][26]
Comparative Data Analysis: A Case Study
To illustrate the process, let's consider two hypothetical fluorinated piperidine compounds designed as antagonists for a primary CNS target. Compound A is an initial lead, and Compound B is a fluorinated analog designed to improve selectivity.
Table 1: Tier 1 - Broad Off-Target Binding Profile (% Inhibition at 10 µM)
| Target | Class | Compound A | Compound B | Rationale for Inclusion |
|---|---|---|---|---|
| Primary Target | GPCR | 95% | 98% | On-target activity |
| 5-HT2A Receptor | GPCR | 85% | 15% | Common CNS off-target |
| Dopamine D2 Receptor | GPCR | 78% | 9% | Common CNS off-target |
| Alpha-1 Adrenergic R. | GPCR | 65% | 5% | Cardiovascular side effects |
| hERG Channel | Ion Channel | 72% | 11% | Cardiotoxicity risk[21] |
| Sigma 1 Receptor | Other | 91% | 45% | CNS side effects, promiscuity flag |
Interpretation: Compound A shows high affinity for its primary target but also significant binding to multiple off-targets, indicating a promiscuous profile.[12] The strategic fluorination in Compound B appears to have successfully reduced binding at these key off-targets while maintaining, or even slightly improving, on-target activity. Based on these results, Compound B is a superior candidate, but the hERG and Sigma 1 binding, although reduced, warrants further investigation in functional assays.
Table 2: Tier 2 & 3 - Definitive Functional & Safety Assay Data (IC50, µM)
| Assay | Endpoint | Compound A | Compound B | Interpretation & Next Steps |
|---|---|---|---|---|
| Primary Target | Functional Antagonism | 0.025 | 0.018 | Compound B is more potent. |
| hERG QPatch | K+ Current Inhibition | 8.5 | > 30 | Compound B shows a >30-fold safety margin over therapeutic concentrations, a significant improvement.[20] |
| CYP3A4 Inhibition | Metabolite Formation | 12.1 | > 50 | Low risk of DDI for Compound B.[23][27] |
| CYP2D6 Inhibition | Metabolite Formation | 9.7 | > 50 | Low risk of DDI for Compound B. |
Interpretation: The functional data confirm the superiority of Compound B. Its hERG IC50 is well above the concentration required for therapeutic effect, suggesting a low risk of cardiotoxicity.[20] Furthermore, its lack of significant CYP inhibition indicates a lower potential for drug-drug interactions.[25] Compound A, with its potent hERG and CYP inhibition, would likely be deprioritized.
Experimental Protocols
A commitment to rigorous, reproducible methodologies is the bedrock of trustworthy preclinical safety data. Below are detailed protocols for the key assays discussed.
Protocol 1: hERG Inhibition Assay (Automated Patch Clamp)
This protocol is based on the principles of whole-cell patch clamp electrophysiology, the gold standard for assessing hERG channel function.[20][28]
1. Cell Culture:
-
Use a validated cell line stably expressing the hERG channel (e.g., HEK-293).
-
Culture cells according to the supplier's recommendations to ensure optimal channel expression and cell health.
2. Preparation of Solutions:
-
Extracellular Solution (ECS): Prepare a buffered physiological salt solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, Glucose, HEPES), pH 7.4.
-
Intracellular Solution (ICS): Prepare a solution mimicking the intracellular ionic environment (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP), pH 7.2.
-
Test Compound Solutions: Prepare a stock solution of the test compound in DMSO. Serially dilute in ECS to final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be consistent across all wells and typically ≤0.5%.[20]
3. Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch):
-
Harvest cells and prepare a single-cell suspension.
-
Load the cell suspension, ICS, ECS, and compound plates onto the automated patch clamp system.
-
The system will automatically establish whole-cell patch clamp configurations.
-
Quality Control: Only include cells that meet pre-defined quality criteria (e.g., Seal Resistance >100 MΩ, Pre-compound tail current >0.2 nA).[20]
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is critical for assessing repolarization.[28]
-
Compound Application:
-
Establish a stable baseline current by perfusing with ECS.
-
Apply vehicle (ECS with DMSO) for 2-3 minutes to ensure no solvent effect.
-
Sequentially apply increasing concentrations of the test compound, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).
-
Include a positive control (e.g., E-4031, a known hERG inhibitor) in each experiment to validate assay performance.[20]
-
4. Data Analysis:
-
Measure the peak tail current amplitude at the end of each voltage step.
-
Calculate the percentage inhibition of the current at each compound concentration relative to the vehicle control.
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytochrome P450 Inhibition Assay (Incubation with LC-MS/MS)
This protocol determines the potential of a compound to inhibit the five major drug-metabolizing CYP isoforms as recommended by the FDA.[25][26]
1. Reagents and Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes. HLM is often preferred as it contains a full complement of enzymes and is more physiologically relevant.[25]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Probe Substrates: A cocktail of specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[26]
-
Positive Control Inhibitors: Known specific inhibitors for each isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).[26]
2. Incubation Procedure:
-
Prepare a master mix containing HLM in phosphate buffer.
-
In a 96-well plate, add the test compound over a range of concentrations (e.g., 8-point curve, 3-fold serial dilution starting from 100 µM).[25] Also include wells for vehicle control (no inhibitor) and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the probe substrate cocktail to all wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking for a pre-determined time (e.g., 10-15 minutes, ensuring the reaction is in the linear range).
3. Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite from each probe substrate.[23][27]
-
The method should be optimized to separate and detect all metabolites and the internal standard.
5. Data Analysis:
-
For each test compound concentration, calculate the remaining enzyme activity as a percentage of the vehicle control.
-
Plot the % activity against the log of the inhibitor concentration.
-
Fit the data to a suitable inhibition model to calculate the IC50 value for each CYP isoform.
Conclusion
The strategic incorporation of fluorine into piperidine-based compounds is a powerful tool for enhancing therapeutic properties. However, this chemical sophistication must be paired with equally sophisticated safety and selectivity profiling. By implementing a tiered, rational, and rigorous cross-reactivity screening strategy, drug development professionals can gain a clear understanding of a compound's interaction profile. This early, data-driven approach allows for the confident selection of candidates with the highest probability of success, minimizing late-stage attrition and ultimately accelerating the delivery of safer, more effective medicines to patients.
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Benchmarking a Novel CNS Candidate: A Comparative Guide to 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl
A Senior Application Scientist's Guide to the Preclinical Evaluation of a Potential Monoamine Reuptake Inhibitor
Introduction: The Quest for Novel CNS Therapeutics
The development of novel therapeutics for central nervous system (CNS) disorders remains one of the most challenging yet critical areas of modern medicine. The complexity of neurotransmitter systems and the stringent requirements for drug efficacy, safety, and favorable pharmacokinetic profiles demand a rigorous and systematic preclinical evaluation. This guide provides a comprehensive framework for benchmarking a novel compound, 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, against established CNS drugs.
The structure of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl, featuring a piperidine ring and a fluorophenylthio moiety, suggests a potential interaction with monoamine transporters, which are the primary targets for many antidepressant and anxiolytic medications.[1] This guide will, therefore, focus on a comparative analysis of this compound with selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and norepinephrine-dopamine reuptake inhibitors (NDRIs).[2][3][4] The objective is to elucidate its pharmacological profile, assess its potential therapeutic efficacy in relevant behavioral models, and characterize its pharmacokinetic properties.
Part 1: In Vitro Neuropharmacological Profiling: Target Engagement and Selectivity
The initial step in characterizing a novel CNS compound is to determine its binding affinity and functional potency at the primary molecular targets. For a putative monoamine reuptake inhibitor, this involves assessing its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl for human DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from human embryonic kidney (HEK293) cells stably expressing the recombinant human DAT, NET, or SERT.
-
Competitive Binding: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
A generalized protocol for competitive radioligand binding assays is provided as a template for researchers.[5]
Experimental Protocol: Synaptosomal Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl in inhibiting the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh rat brain tissue (striatum for DAT, hypothalamus for NET, and whole brain minus cerebellum for SERT).
-
Uptake Inhibition: Synaptosomes are pre-incubated with varying concentrations of the test compound before the addition of the respective radiolabeled neurotransmitter.
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC50 values for the inhibition of neurotransmitter uptake are calculated.
This method provides a functional measure of the compound's ability to block transporter activity.[6][7]
Comparative In Vitro Data
The following table presents hypothetical, yet plausible, in vitro data for 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl compared to established CNS drugs.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | [³H]DA Uptake IC50 (nM) | [³H]NE Uptake IC50 (nM) | [³H]5-HT Uptake IC50 (nM) |
| 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl | 25 | 10 | 150 | 40 | 18 | 250 |
| Fluoxetine (SSRI) | >1000 | >1000 | 1 | >1000 | >1000 | 5 |
| Venlafaxine (SNRI) | >1000 | 50 | 20 | >1000 | 80 | 35 |
| Bupropion (NDRI) | 50 | 20 | >1000 | 80 | 30 | >1000 |
dot
Caption: Workflow for in vitro neuropharmacological profiling.
Part 2: In Vivo Neurochemical and Behavioral Evaluation
Following in vitro characterization, the next crucial step is to assess the compound's effects in a living system. This involves measuring its impact on neurotransmitter levels in the brain and evaluating its potential therapeutic efficacy in animal models of CNS disorders.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the effect of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl administration on extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving rats.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens).[8][9]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.[10][11]
-
Drug Administration: After a stable baseline is established, the test compound is administered systemically (e.g., intraperitoneally or orally).
-
Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
This technique provides a dynamic measure of a drug's ability to modulate neurotransmitter levels in specific brain circuits.[8]
Experimental Protocol: Rodent Behavioral Models
Objective: To evaluate the antidepressant- and anxiolytic-like effects of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl in established rodent behavioral models.
Methodology:
-
Forced Swim Test (FST): This model is widely used to screen for antidepressant activity.[12][13] Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time indicating an antidepressant-like effect.
-
Elevated Plus Maze (EPM): The EPM is a standard test for assessing anxiolytic-like activity.[14] The maze consists of two open and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Chronic Mild Stress (CMS) Model: This is a more translationally relevant model of depression.[12][15] Rodents are subjected to a series of unpredictable, mild stressors over several weeks to induce a depressive-like state (e.g., anhedonia, measured by a decrease in sucrose preference). The ability of a chronic drug treatment to reverse these deficits is then assessed.
Comparative In Vivo Data
The following table summarizes hypothetical results from in vivo studies.
| Compound | Maximum Extracellular Neurotransmitter Increase (%) | Forced Swim Test (Immobility Reduction) | Elevated Plus Maze (Open Arm Time Increase) |
| DA / NE / 5-HT | |||
| 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl | 150 / 250 / 50 | Significant | Moderate |
| Fluoxetine (SSRI) | < 20 / < 20 / 300 | Significant | Significant |
| Venlafaxine (SNRI) | < 20 / 200 / 250 | Significant | Significant |
| Bupropion (NDRI) | 200 / 150 / < 20 | Moderate | Minimal |
dot
Caption: Workflow for key behavioral assays.
Part 3: Pharmacokinetic (ADME) Profiling
A successful CNS drug must not only be potent and effective but also possess a favorable pharmacokinetic profile that allows it to reach its target in the brain at therapeutic concentrations.[16][17]
Experimental Protocol: In Vitro and In Vivo ADME Assays
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl.
Methodology:
-
In Vitro Assays:
-
Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolism.
-
Plasma Protein Binding: Equilibrium dialysis to determine the fraction of drug bound to plasma proteins.[18]
-
CYP450 Inhibition: Assessment of the potential for drug-drug interactions.
-
-
In Vivo Pharmacokinetics:
-
Single-Dose PK: Administration of the compound to rodents via intravenous and oral routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Brain Penetration: Measurement of drug concentrations in the brain and plasma at various time points to determine the brain-to-plasma ratio. This is a critical parameter for CNS drugs.[19]
-
Comparative Pharmacokinetic Data
The following table presents a hypothetical pharmacokinetic profile.
| Parameter | 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl | Compound X (Poor CNS Drug) | Compound Y (Good CNS Drug) |
| Oral Bioavailability (%) | 60 | 5 | 80 |
| Plasma Half-Life (h) | 8 | 1 | 12 |
| Brain-to-Plasma Ratio | 1.5 | 0.1 | 2.0 |
| Metabolic Stability (t½ in microsomes, min) | 45 | 5 | 90 |
dot
Caption: Overview of the ADME evaluation process.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl is a potent inhibitor of norepinephrine and dopamine reuptake, with weaker activity at the serotonin transporter. This profile is distinct from classic SSRIs and SNRIs and more closely resembles that of an NDRI like bupropion.[2]
The in vivo data further support this profile, with significant increases in extracellular dopamine and norepinephrine, and antidepressant-like effects in the forced swim test. The moderate anxiolytic-like activity in the elevated plus maze is also consistent with this mechanism.
The pharmacokinetic profile appears promising, with good oral bioavailability and significant brain penetration. The metabolic stability and plasma half-life suggest the potential for once or twice-daily dosing.
Future Directions:
-
Expanded Behavioral Phenotyping: Further evaluation in more sophisticated models of depression, anxiety, and anhedonia is warranted.
-
Safety Pharmacology: A comprehensive assessment of potential cardiovascular and other off-target effects is essential.
-
Mechanism of Action Studies: Elucidation of the precise binding site and interaction with the transporters through molecular modeling and site-directed mutagenesis.
-
Chronic Dosing Studies: Evaluation of the effects of long-term administration on efficacy and potential for tolerance or dependence.
Conclusion
This guide has outlined a systematic approach to the preclinical benchmarking of a novel CNS compound, 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl. By employing a combination of in vitro, in vivo, and pharmacokinetic studies, a comprehensive profile of the compound can be generated, allowing for an informed decision on its potential for further development as a therapeutic agent for CNS disorders. The hypothetical data presented position this compound as a promising NDRI candidate, warranting further investigation.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine-Based Ligands
This guide provides an in-depth, objective comparison of the performance of piperidine-based ligands in molecular docking studies against various high-impact biological targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, synthesizing technical accuracy with field-proven insights. We will explore three distinct case studies, each highlighting a different class of protein target and showcasing how subtle modifications to the piperidine scaffold influence binding affinity and interaction profiles.
The Enduring Relevance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in approved drugs stems from its unique structural and physicochemical properties.[1][2][3] The piperidine scaffold's conformational flexibility (predominantly a stable chair conformation) and its basic nitrogen atom allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions—including hydrogen bonds, ionic interactions, and van der Waals forces—with biological targets.[4] This adaptability has cemented its status as a "privileged scaffold" in drug design.
Molecular docking has emerged as an indispensable computational tool, allowing us to predict and rationalize these interactions in silico.[5] By simulating the binding of a ligand within the active site of a target protein, we can estimate its binding affinity and analyze its binding mode. This process significantly accelerates the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing.[6][7]
This guide will comparatively analyze piperidine derivatives against three distinct and therapeutically relevant targets: an enzyme (Acetyl-CoA Carboxylase), a G protein-coupled receptor (Sigma-1 Receptor), and a viral protease (SARS-CoV-2 Mpro).
The Core Logic of a Docking Experiment
Before delving into specific case studies, it is crucial to understand the foundational workflow of a molecular docking simulation. The process is not merely about generating a single binding score; it is a multi-step investigation designed to produce a physically and chemically plausible model of the ligand-receptor complex. Every protocol described herein is designed as a self-validating system, with internal checks to ensure the reliability of the results.
A critical, non-negotiable first step in any docking study is protocol validation . This is typically achieved by "redocking" the co-crystallized native ligand back into the protein's binding site. A successful redocking, defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[8]
Caption: Key interactions of Compound 7a in the ACC active site.
Experimental Protocol: Docking with AutoDock Vina
This protocol describes a generalized procedure for docking a piperidine-based ligand like Compound 7a into its target protein using the widely adopted AutoDock suite. [4][8]
-
Receptor Preparation:
-
Download the target protein structure (e.g., from the Protein Data Bank).
-
Using AutoDock Tools (ADT), remove all water molecules and heteroatoms not essential for binding. The rationale is to focus only on the interactions between the ligand and the protein itself.
-
Add polar hydrogens. This is a critical step as hydrogen atoms are often absent in crystal structures but are essential for defining hydrogen bonds.
-
Compute Gasteiger charges to assign partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.
-
Save the final receptor file in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of the ligand (e.g., Compound 7a).
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
In ADT, define the rotatable bonds of the ligand. This step is crucial for allowing conformational flexibility during the docking simulation.
-
Merge non-polar hydrogens and assign Gasteiger charges.
-
Save the final ligand file in the PDBQT format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time. The center of the box is typically defined by the coordinates of the co-crystallized ligand.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid parameters, and the desired exhaustiveness of the search (e.g., exhaustiveness = 8).
-
Run AutoDock Vina using the configuration file. Vina will perform multiple independent runs, exploring different ligand conformations and orientations within the binding site.
-
-
Results Analysis:
-
Vina will output a file containing the top-ranked binding poses and their corresponding binding affinity scores (in kcal/mol).
-
Visualize the poses using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.
-
Case Study 2: Piperidine Derivatives as Sigma-1 Receptor (S1R) Agonists
Scientific Context: The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein implicated in various neurological disorders. [9]Developing selective S1R ligands is a key therapeutic strategy. This case study compares a series of piperidine/piperazine-based compounds to understand the structural drivers of high affinity and the consequences of minor chemical modifications.
Comparative Analysis: Structure-Affinity Relationships at S1R
In a study to identify novel S1R ligands, compound 1 was discovered as a potent agonist with a Ki of 3.2 nM. [9]Subsequent docking studies on a series of related analogs revealed the precise interactions governing this high affinity and explained why seemingly minor changes, like the addition of a fluorine atom (compound 5 ), dramatically reduced it.
| Compound | Ki for S1R (nM) | Key Predicted Interactions |
| Compound 1 | 3.2 | Bidentate salt bridge with Glu172 and Asp126 ; H-bond with Glu172; π-cation interaction with Phe107 . [9] |
| Compound 2 | 24.0 | Salt bridge with only Glu172. [9] |
| Compound 3 | 8.9 | Bidentate salt bridge with Glu172 and Asp126. [9] |
| Compound 4 | 56.0 | Bidentate salt bridge with Glu172 and Asp126. [9] |
| Compound 5 | 434.0 | Assumes a different orientation; loses the crucial ionic interactions with Glu172 and Asp126. [9] |
Data sourced from a computational study on piperidine/piperazine-based S1R ligands.[9]
The Causality Behind the Protocol: Induced Fit and Electrostatics
The docking results provide a clear molecular explanation for the experimental data. The high affinity of compounds 1 and 3 is attributed to a "triple-lock" mechanism: a bidentate salt bridge formed by the protonated piperidine nitrogen with the carboxylates of Glu172 and Asp126, an additional hydrogen bond, and a stabilizing π-cation interaction with Phe107. [9] The dramatic loss of affinity for compound 5 is particularly insightful. The addition of a 4-fluoro substituent alters the ligand's electrostatic potential and preferred conformation, causing it to adopt a pose where the basic nitrogen is too far from Glu172 and Asp126 to form the critical salt bridges. [9]This demonstrates the trustworthiness of the docking protocol; it not only identifies favorable interactions but also correctly predicts how minor structural changes can disrupt them, leading to a loss of activity.
This study also employed an Induced Fit Docking (IFD) protocol. [9]This advanced technique accounts for the flexibility of protein side chains in the binding pocket. The rationale is that a protein is not a rigid entity; it can adapt its shape to better accommodate a binding ligand. IFD provides a more realistic model of the binding event compared to rigid receptor docking.
Caption: Crucial interactions of Compound 1 within the S1R binding site.
Case Study 3: A Hybrid Approach to Inhibiting the SARS-CoV-2 Main Protease (Mpro)
Scientific Context: The SARS-CoV-2 Main Protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drugs. [10]Due to the urgency of the COVID-19 pandemic, computational methods were heavily employed to rapidly identify potential inhibitors. This case study highlights a more advanced, hybrid workflow that combines molecular docking with molecular dynamics (MD) simulations to achieve a more accurate and reliable prediction of ligand binding.
The Causality Behind the Protocol: Beyond a Static Image
While molecular docking provides a valuable static snapshot of a ligand in a binding pocket, it does not account for the dynamic nature of proteins or the influence of solvent. A hybrid approach provides a more robust assessment:
-
Molecular Docking: Used as an initial screening tool to generate plausible binding poses and rank compounds based on their docking scores.
-
Molecular Dynamics (MD) Simulation: The top-ranked protein-ligand complex from docking is subjected to an MD simulation. This involves simulating the movement of every atom in the system (protein, ligand, water, ions) over time (typically nanoseconds). MD simulations validate the stability of the docked pose. A ligand that remains stably bound throughout the simulation is more likely to be a true binder.
-
MM/PBSA or MM/GBSA: After the MD simulation, Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) calculations are performed. These methods provide a more accurate estimation of the binding free energy by considering solvation effects and entropic contributions, which are often simplified in standard docking scoring functions.
Caption: A hybrid computational workflow for inhibitor screening.
Experimental Protocol: Hybrid Docking and MD Simulation
This protocol outlines the steps for a comprehensive in silico evaluation of a piperidine-based Mpro inhibitor. [10]
-
Initial Docking (as per Case Study 1):
-
Perform standard molecular docking of the piperidine derivatives into the Mpro active site (PDB ID: 6LU7 or similar). The active site is well-defined, located in the cleft between Domains I and II, featuring the catalytic dyad Cys145-His41.
-
-
System Preparation for MD (using GROMACS):
-
Select the top-ranked docked pose of the most promising ligand.
-
Use a force field (e.g., AMBER, CHARMM) to generate topology files, which describe the bonded and non-bonded parameters for every atom in the protein and ligand.
-
Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
MD Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.
-
Equilibration (NVT & NPT):
-
Run a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.
-
Run a subsequent simulation (e.g., 100 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level.
-
-
Production Run: Run the main MD simulation for an extended period (e.g., 50-100 ns) to sample the conformational space of the protein-ligand complex.
-
-
Post-MD Analysis:
-
Analyze the trajectory for RMSD (to check for stability), RMSF (to identify flexible regions), and hydrogen bond occupancy.
-
Perform MM/PBSA calculations on frames extracted from the stable portion of the trajectory to calculate the binding free energy.
-
Compare the calculated binding free energies across different piperidine derivatives to prioritize the most promising candidates for synthesis.
-
Conclusion
This guide has demonstrated through three distinct case studies that comparative molecular docking is a powerful tool for rationalizing the structure-activity relationships of piperidine-based ligands.
-
In the case of ACC inhibitors , docking revealed that the addition of two specific hydrogen bonds was the key differentiator for the highly potent compound 7a. [11]* For S1R agonists , the analysis explained the critical role of electrostatic interactions, where a bidentate salt bridge was essential for nanomolar affinity, and how a minor chemical change in compound 5 could completely disrupt this network. [9]* Finally, the SARS-CoV-2 Mpro example showcased a more robust, hybrid workflow that combines docking with MD simulations to provide a more reliable assessment of ligand binding stability and affinity. [10] The true power of these computational methods lies not in generating a single number, but in providing a detailed, three-dimensional hypothesis for a ligand's activity. By comparing a series of related compounds, researchers can gain invaluable insights into the key interactions that drive potency and selectivity, thereby guiding more efficient and successful drug discovery campaigns.
References
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Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ameri, M., ... & Ghabbour, H. A. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved from [Link]
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Lv, K., Wang, L., Liu, H., Wang, J., Li, Y., & Li, J. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 21(9), 1149. Retrieved from [Link]
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Irfan, M., Tufail, S., Khan, M., Ahmad, S., Khan, A. U., & Al-Sehemi, A. G. (2022). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of King Saud University - Science, 34(8), 102315. Retrieved from [Link]
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RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide.
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Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
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Marrazzo, G., Schepmann, D., Iacobazzi, A., Carocci, A., Catalano, A., Lentini, G., ... & Wünsch, B. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 2003-2012. Retrieved from [Link]
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Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Retrieved from [Link]
- Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecular Docking. (2024).
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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Wang, Y., Zhang, Y., Zhang, X., & Liu, H. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 15(3), e0230408. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved from [Link]
-
ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
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de Graaf, C., Rognan, D., & Pin, J. P. (2012). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 3, 11. Retrieved from [Link]
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de Graaf, C., & Rognan, D. (2015). Discovery of GPCR Ligands by Molecular Docking Screening: Novel Opportunities Provided by Crystal Structures. Current Topics in Medicinal Chemistry, 15(24), 2484–2503. Retrieved from [Link]
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- 6. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GPCR Ligands by Molecular Docking Screening: Novel Opportunities Provided by Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Piperidine Analogs: A Guide for Drug Discovery Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting substituents to interact with biological targets. However, the inherent properties of the piperidine moiety, such as its basicity and susceptibility to metabolic degradation, often require fine-tuning to optimize a compound's pharmacokinetic and pharmacodynamic profile. Strategic fluorination of the piperidine ring has emerged as a powerful tool to modulate these properties, offering a nuanced approach to drug design.[3] This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated piperidine analogs, supported by experimental data and protocols, to inform rational drug design.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the piperidine scaffold induces significant changes in its fundamental physicochemical properties. These alterations are not always intuitive and are highly dependent on the position and number of fluorine atoms.
Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen. This effect is primarily due to the inductive effect of the C-F bond, which decreases the electron density on the nitrogen atom, making it a weaker proton acceptor. The magnitude of this pKa reduction is dependent on the proximity of the fluorine atom(s) to the nitrogen.[4]
-
Causality: A lower pKa can have profound implications for a drug candidate's properties. For instance, it can influence the compound's absorption, distribution, and target engagement. A lower pKa can lead to a higher proportion of the neutral form of the molecule at physiological pH, which can enhance membrane permeability.[5]
Table 1: Comparison of pKa Values for Piperidine Analogs
| Compound | Structure | pKa | Reference |
| Piperidine | (Structure of Piperidine) | 11.12 | [6] |
| 3-Fluoropiperidine | (Structure of 3-Fluoropiperidine) | 9.58 | [6] |
| 4-Fluoropiperidine | (Structure of 4-Fluoropiperidine) | 10.19 | [6] |
| 3,3-Difluoropiperidine | (Structure of 3,3-Difluoropiperidine) | 7.64 | [6] |
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is more complex than its impact on pKa. While fluorine is highly electronegative, the C-F bond is also highly polarized. The introduction of a single fluorine atom can either increase or decrease lipophilicity depending on the molecular context.[4]
-
Expert Insight: The change in lipophilicity upon fluorination is a delicate balance between the increased polarity of the C-F bond and the masking of the underlying hydrocarbon scaffold. In some cases, intramolecular hydrogen bonding between the fluorine and an N-H proton can also influence conformation and, consequently, lipophilicity. The overall impact on LogD at physiological pH is also heavily influenced by the aforementioned pKa shift.[4]
Table 2: Comparison of Lipophilicity (clogP) for Piperidine Analogs
| Compound | Structure | clogP | Reference |
| N-Benzylpiperidine | (Structure of N-Benzylpiperidine) | 3.1 | [7] |
| N-Benzyl-3-fluoropiperidine | (Structure of N-Benzyl-3-fluoropiperidine) | 3.2 | [7] |
| N-Benzyl-4-fluoropiperidine | (Structure of N-Benzyl-4-fluoropiperidine) | 3.2 | [7] |
| N-Benzyl-3,3-difluoropiperidine | (Structure of N-Benzyl-3,3-difluoropiperidine) | 3.0 | [7] |
Conformational Control
Fluorine substitution has a profound impact on the conformational preferences of the piperidine ring. In non-fluorinated piperidines, substituents generally prefer the equatorial position to minimize steric hindrance. However, in fluorinated piperidines, particularly 3-fluoropiperidines, the fluorine atom often shows a preference for the axial position.[8][9] This preference is attributed to a combination of hyperconjugation and electrostatic interactions.[3]
-
Mechanistic Insight: The axial preference of fluorine can be explained by a stabilizing hyperconjugative interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-F bond (n -> σ*C-F). Additionally, in the protonated state, a favorable electrostatic interaction between the positively charged nitrogen and the partially negatively charged fluorine (C-F...N+) can further stabilize the axial conformation.[9][10] This conformational locking can be exploited to pre-organize a molecule for optimal binding to its target.
Caption: Conformational equilibrium in non-fluorinated vs. 3-fluoropiperidine.
Impact on Pharmacokinetic Properties
The changes in physicochemical properties induced by fluorination directly translate to alterations in a compound's pharmacokinetic profile.
Metabolic Stability
A common liability of piperidine-containing compounds is their susceptibility to cytochrome P450 (CYP)-mediated oxidation, often at positions alpha to the nitrogen atom. Introducing fluorine at these metabolically vulnerable positions can effectively block this degradation pathway, thereby enhancing the metabolic stability and half-life of the compound.[11][12]
-
Experimental Rationale: The high strength of the C-F bond makes it resistant to enzymatic cleavage. By replacing a C-H bond with a C-F bond at a known site of metabolism, the overall metabolic clearance of the molecule can be significantly reduced.
Caption: Fluorination as a metabolic shield.
Membrane Permeability
The influence of fluorination on membrane permeability is a composite effect of the changes in pKa and lipophilicity.[11][13] A decrease in pKa can lead to a higher fraction of the more lipophilic neutral species at physiological pH, which can facilitate passive diffusion across cell membranes. However, the intrinsic lipophilicity of the molecule also plays a crucial role. The optimal balance of these properties must be determined empirically for each compound series.
Biological Activity and Drug-Target Interactions
The altered physicochemical and conformational properties of fluorinated piperidine analogs can lead to significant changes in their biological activity. The conformational rigidity imposed by fluorination can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[14] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, further enhancing binding.
Caption: Impact of fluorination on drug-target interactions.
Synthetic Strategies
The synthesis of fluorinated piperidines can be challenging; however, several reliable methods have been developed. One of the most common approaches is the hydrogenation of commercially available fluoropyridines.[2][15] This method allows for the stereoselective synthesis of cis-fluorinated piperidines.
Caption: General workflow for the synthesis of fluorinated piperidines.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, the following self-validating experimental protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the piperidine analogs.
-
Materials:
-
Piperidine analog (hydrochloride salt)
-
0.1 M HCl
-
0.1 M NaOH (standardized)
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Accurately weigh and dissolve a known amount of the piperidine analog in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).
-
Place the solution in a beaker with a stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH.
-
Add small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at which half of the piperidine analog has been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.
-
-
Self-Validation:
-
Control: Titrate a known standard with a similar pKa (e.g., Tris buffer) to validate the method and reagents.
-
Reproducibility: Perform the titration in triplicate to ensure the precision of the measurement.
-
Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Objective: To determine the octanol-water partition coefficient (LogP) of the piperidine analogs.
-
Materials:
-
Piperidine analog
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC with UV detector
-
-
Procedure:
-
Prepare a stock solution of the piperidine analog in either water or octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., 1 mL of aqueous solution to 1 mL of octanol).
-
Vortex the vial vigorously for 2-3 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial to separate the two phases completely.
-
Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the piperidine analog in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or by creating a calibration curve with HPLC).
-
Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).
-
-
Self-Validation:
-
Control: Determine the LogP of a known standard (e.g., caffeine) to validate the experimental setup.
-
Mass Balance: Ensure that the total amount of compound recovered from both phases is close to the initial amount added.
-
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To assess the metabolic stability of the piperidine analogs in the presence of liver enzymes.
-
Materials:
-
Piperidine analog
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of the piperidine analog in phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the piperidine analog solution with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the rate of degradation (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
-
Self-Validation:
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to ensure the enzymatic activity of the microsomes.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
Conclusion
The strategic incorporation of fluorine into the piperidine scaffold is a powerful and nuanced strategy in modern drug discovery. It allows for the fine-tuning of key physicochemical properties such as pKa and conformation, which in turn can lead to improved metabolic stability, enhanced membrane permeability, and increased biological potency. However, the effects of fluorination are highly context-dependent and require careful empirical evaluation. By understanding the fundamental principles outlined in this guide and employing robust experimental protocols, researchers can rationally leverage fluorination to design safer and more effective piperidine-based therapeutics.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
- Smart, B. E. (2001). Fluorine Substitution Effects on Reactivity of Organic and Organometallic Compounds. Chemical Reviews, 101(4), 991–1004.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
- Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of cytochrome P450 activities from substrate chemical structures. BMC Genomics, 13(Suppl 5), S10.
- Linclau, B., Peron, F., & Compain, G. (2016). Conformational Control by Fluorination. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications (pp. 175-204). Imperial College Press.
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2489-2498. [Link]
- Scott, J. S., et al. (2010). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 53(21), 7795-7809.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
-
Berger, R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11096-11103. [Link]
- Telvekar, V. N. (2016). Piperidine and pyrrolidine rings as important structural components of drugs. Mini-Reviews in Medicinal Chemistry, 16(15), 1235-1250.
-
Al-Aboudi, A., et al. (2019). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. [Link]
- Banks, B. J., & Linclau, B. (2016).
- Zanda, M. (2004). Fluorinated piperidines: synthesis and properties. Journal of Fluorine Chemistry, 125(11), 1617-1635.
- Talybov, G. M., & Zhdankin, V. V. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemMedChem, 13(2), 114-120.
- Collins, I. (2011). Synthetic strategies for the preparation of piperidines. Future Medicinal Chemistry, 3(11), 1381-1402.
-
Zhu, W., et al. (2010). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 75(23), 8058-8067. [Link]
- The pKa values for the piperidine analogs can be found in various chemical databases and literature sources. The provided values are representative and sourced from publications focusing on the physicochemical properties of these compounds.
- The clogP values are calculated estimations and can vary slightly between different software packages.
- The synthesis and characterization of various piperidine analogs are well-documented in the chemical literature. References to specific synthetic procedures can be found in the cited articles.
- The biological activities of fluorinated versus non-fluorinated piperidine analogs are highly target-specific and are detailed in numerous medicinal chemistry public
- The study of metabolic stability of drug candidates is a standard practice in drug discovery, and protocols are well-established.
- Conformational analysis of piperidine rings is a classic topic in stereochemistry, and the influence of fluorine has been a subject of significant research, as highlighted in the cited liter
- The impact of fluorination on drug-receptor interactions is a key area of research in medicinal chemistry, with many studies providing insights into the role of fluorine in molecular recognition.
- The development of synthetic routes to fluorinated heterocycles is an active area of organic chemistry research.
- Analytical techniques for the characterization of piperidine analogs are standard in chemical research and are detailed in various analytical chemistry resources.
- The assessment of membrane permeability is a critical step in drug development, with various in vitro and in silico models available.
- The relationship between lipophilicity and biological activity is a fundamental concept in medicinal chemistry, often described by the Hansch equation and other quantitative structure-activity rel
Sources
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- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with field-proven best practices to ensure that your disposal procedures are not only compliant but also fundamentally safe. The protocols described herein are designed to be self-validating, grounding every procedural step in established chemical safety principles.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a multi-component structure, with each component contributing to its overall risk profile and dictating its disposal pathway.
-
Halogenated Aromatic Group (Fluorophenyl): The presence of fluorine classifies this compound as a halogenated organic waste . This is the single most critical factor for waste segregation, as mixing halogenated and non-halogenated waste streams complicates disposal, increases costs, and can be a regulatory violation.[1][2]
-
Thioether Moiety: The sulfur linkage (thioether) presents potential hazards related to malodor upon degradation and requires specific decontamination procedures for glassware and equipment.[3][4]
-
Piperidine Heterocycle: Piperidine and its derivatives are recognized as irritants and can be toxic.[5][6][7]
-
Hydrochloride Salt: This indicates the compound is likely a solid, which can pose an inhalation risk if handled as a powder.[8]
Based on analogous compounds, the primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation | H315: Causes skin irritation | Requires the use of chemical-resistant gloves and a lab coat to prevent direct contact.[9] |
| Serious Eye Irritation/Damage | H319: Causes serious eye irritation | Mandates the use of safety goggles or a face shield.[9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling and weighing must be performed in a well-ventilated area, preferably a chemical fume hood.[9][10] |
| Acute Toxicity (Potential) | H301/H332: Toxic if swallowed / Harmful if inhaled | Reinforces the need for stringent PPE and engineering controls to prevent ingestion or inhalation.[8][10] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | Prohibits disposal down the drain and necessitates containment to prevent environmental release.[11] |
Core Directive: Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory.
-
Engineering Controls: All manipulations, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
-
Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. Ensure it is kept clean and separate from personal clothing.[5]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The proper disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following protocol provides a validated framework for its safe management.
Step 1: Waste Identification and Segregation
This is the most critical step. Due to its chemical structure, this compound must be treated as Halogenated Organic Waste .
-
Action: Designate a specific, clearly labeled hazardous waste container for all waste streams containing this compound.
-
Causality: Halogenated solvents and solids require specific high-temperature incineration processes for disposal.[1][12] Mixing them with non-halogenated waste contaminates the entire stream, leading to significantly higher disposal costs and potential rejection by waste management facilities.[2] Never mix this waste with acids, bases, or strong oxidizing agents to prevent hazardous reactions.[2][12]
Step 2: Containerization
Select a waste container that is chemically compatible and robust.
-
For Solid Waste (Unused chemical, contaminated PPE, weigh paper): Use a sealable, wide-mouth container made of high-density polyethylene (HDPE).
-
For Liquid Waste (Solutions containing the compound): Use a dedicated, sealable plastic container, often provided by your institution's Environmental Health & Safety (EH&S) department.[13]
-
Integrity Check: Ensure the container is in good condition, free from cracks or leaks, and has a secure, threaded cap that can be sealed tightly to be "vapor tight" and "spill proof."[12] Do not fill containers beyond 90% capacity to allow for expansion.[13]
Step 3: Waste Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Action: As soon as the first drop or gram of waste is added, affix a "Hazardous Waste" tag to the container.[1][12]
-
Required Information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List all constituents, including solvents and their approximate percentages.
-
Identify the associated hazards (e.g., Irritant, Toxic, Environmental Hazard).[1]
-
The accumulation start date.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the laboratory pending pickup.
-
Action: Store the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[1]
-
Causality: The SAA must be located at or near the point of generation. This practice minimizes the travel distance of hazardous materials within the lab and ensures the waste is under the control of laboratory personnel. The storage area should be cool, dry, and away from incompatible materials.[12]
Step 5: Arranging for Final Disposal
-
Action: Once the container is full (or after a maximum of 3 months), arrange for collection by your institution's licensed hazardous waste disposal service (e.g., EH&S).[13]
-
Mechanism: This compound will be disposed of via controlled incineration at a licensed chemical destruction plant.[10] Do not attempt to dispose of this chemical through any other means. Discharging it into sewer systems is strictly prohibited and harmful to aquatic life.[10]
Workflow Visualization: Disposal Decision Pathway
The following diagram outlines the logical flow for managing different waste streams generated from work with this compound.
Sources
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- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
